molecular formula C6H8O3S B144383 Methyl 4-Oxotetrahydrothiophene-3-carboxylate CAS No. 2689-68-1

Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Cat. No.: B144383
CAS No.: 2689-68-1
M. Wt: 160.19 g/mol
InChI Key: LEAKUJFYXNILRB-UHFFFAOYSA-N
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Description

Methyl 4-Oxotetrahydrothiophene-3-carboxylate, also known as Methyl 4-Oxotetrahydrothiophene-3-carboxylate, is a useful research compound. Its molecular formula is C6H8O3S and its molecular weight is 160.19 g/mol. The purity is usually 95%.
The exact mass of the compound Methyl 4-Oxotetrahydrothiophene-3-carboxylate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 127560. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Methyl 4-Oxotetrahydrothiophene-3-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-Oxotetrahydrothiophene-3-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

methyl 4-oxothiolane-3-carboxylate
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InChI

InChI=1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LEAKUJFYXNILRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CSCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID40863010
Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Molecular Weight

160.19 g/mol
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CAS No.

2689-68-1, 22097-90-1
Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 4-Carbomethoxytetrahydro-3-thiophenone
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name 3-Thiophenecarboxylic acid, tetrahydro-4-oxo-, methyl ester
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Record name Methyl tetrahydro-4-oxo-3-thenoate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in organic synthesis. Its unique structural features, including a five-membered sulfur-containing ring and multiple functional groups, make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. This technical guide provides a comprehensive overview of the fundamental properties of Methyl 4-oxotetrahydrothiophene-3-carboxylate, including its chemical and physical characteristics, detailed synthesis protocols, and known applications. The information is presented to support researchers and professionals in the fields of chemistry and drug development in utilizing this compound for their research and development endeavors.

Chemical and Physical Properties

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a solid at room temperature, appearing as a light yellow crystalline substance. It is soluble in chloroform.[1] Key identifying information and physical properties are summarized in the tables below.

Table 1: Compound Identification
IdentifierValue
IUPAC Name methyl 4-oxotetrahydrothiophene-3-carboxylate
CAS Number 2689-68-1[1][2][3][4]
Molecular Formula C₆H₈O₃S[1][2]
Molecular Weight 160.19 g/mol [1][3]
SMILES O=C(C1CSCC1=O)OC[2]
MDL Number MFCD00052381[2]
Table 2: Physical Properties
PropertyValue
Melting Point 37-38 °C[1]
Boiling Point 95 °C[1]
Density (Predicted) 1.309 ± 0.06 g/cm³[1]
pKa (Predicted) 10.52 ± 0.20[1]
Appearance Light Yellow Solid[1]
Solubility Chloroform[1]
Storage Temperature 2-8°C[1]

Synthesis

The primary synthetic route to Methyl 4-oxotetrahydrothiophene-3-carboxylate is through a Dieckmann condensation of methyl 3-((methoxycarbonyl)methylthio)propionate.[1] This intramolecular cyclization is a robust method for forming the five-membered tetrahydrothiophene ring.

Experimental Protocol: Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

This protocol is based on a reported literature procedure.[1]

Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propionate

  • To a solution of methyl mercaptoacetate (91 mL, 1.0 mmol) and piperidine (2.0 mL, 0.02 mol), slowly add methyl acrylate (99.2 g, 1.1 mmol) while maintaining the reaction temperature at 50 °C.

  • Stir the reaction mixture for 2 hours.

  • Remove excess methyl acrylate and piperidine by distillation under high vacuum to yield methyl 3-((methoxycarbonyl)methylthio)propionate.

Step 2: Dieckmann Condensation

  • Treat lithium metal (250 g, 2.12 mol) with methanol (80 mL) in toluene (0.30 L) at room temperature.

  • After all the lithium has dissolved, add the methyl 3-((methoxycarbonyl)methylthio)propionate from Step 1 over 30 minutes at 70 °C.

  • Increase the reaction temperature to 110 °C to distill off the methanol and maintain this temperature for 18 hours.

  • Cool the reaction mixture and collect the resulting solid by filtration. This solid is the lithium salt of the product.

  • Acidify the solid with 1N HCl solution and extract with dichloromethane (DCM).

  • Concentrate the organic phase.

  • Purify the residue by column chromatography, eluting with a gradient of 2% to 10% ethyl acetate in petroleum ether to afford pure Methyl 4-Oxotetrahydrothiophene-3-carboxylate.[1]

Synthesis Workflow

G cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation cluster_workup Workup and Purification A Methyl Mercaptoacetate D Methyl 3-((methoxycarbonyl)methylthio)propionate A->D B Methyl Acrylate B->D C Piperidine (catalyst) C->D F Methyl 4-Oxotetrahydrothiophene-3-carboxylate (Lithium Salt) D->F E Lithium Methoxide in Toluene E->F G 1N HCl (Acidification) F->G H DCM (Extraction) G->H I Column Chromatography H->I J Methyl 4-Oxotetrahydrothiophene-3-carboxylate (Final Product) I->J

Caption: Synthesis workflow for Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Reactivity and Applications

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a key intermediate in the synthesis of various heterocyclic compounds. Its keto and ester functionalities allow for a range of chemical transformations.

One notable application is its use in the preparation of 2-(ethylthio)thieno[3,4-d]pyrimidin-4-(3H,5H,7H)-one.[1] Furthermore, this compound serves as a precursor for a new class of potential neuroleptic agents, highlighting its importance in medicinal chemistry.[4] The general class of thiophene derivatives exhibit a wide range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.

Role as a Chemical Intermediate

G cluster_derivatives Synthetic Derivatives A Methyl 4-Oxotetrahydrothiophene-3-carboxylate B 2-(ethylthio)thieno[3,4-d]pyrimidin-4-one A->B Multi-step synthesis C Novel Neuroleptic Agents A->C Further functionalization D Other Thiophene-based Bioactive Molecules A->D Scaffold for drug discovery

Caption: Applications of Methyl 4-Oxotetrahydrothiophene-3-carboxylate as a synthetic intermediate.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons (a singlet around 3.7 ppm), and the protons of the tetrahydrothiophene ring. The chemical shifts and coupling patterns of the ring protons would be complex due to their diastereotopic nature and coupling to each other.

¹³C NMR Spectroscopy

The carbon NMR spectrum should exhibit distinct signals for the two carbonyl carbons (ester and ketone), the methoxy carbon, and the carbons of the tetrahydrothiophene ring.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong absorption bands characteristic of the carbonyl groups. A peak around 1740 cm⁻¹ would correspond to the ester C=O stretch, and a peak around 1715 cm⁻¹ would be indicative of the ketone C=O stretch.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z = 160, corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃) and other fragments from the ring structure.

Safety and Handling

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment such as safety glasses, gloves, and a lab coat. The compound should be handled in a well-ventilated area, preferably in a fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[1]

Conclusion

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a valuable and versatile intermediate in organic synthesis. Its well-defined synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the creation of a diverse range of more complex molecules with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its properties and synthesis to aid researchers in its effective utilization. Further research into the biological activities of its derivatives could lead to the discovery of novel therapeutic agents.

References

An In-depth Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 2689-68-1

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a heterocyclic organic compound that serves as a crucial building block in synthetic chemistry.[1][2] Its unique tetrahydrothiophene core structure, featuring both a ketone and an ester functional group, makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] This document provides a comprehensive overview of its chemical properties, detailed synthesis protocols, key chemical reactions, and its applications, with a focus on its role in the development of novel therapeutic agents.

Physicochemical Properties

The fundamental physical and chemical characteristics of Methyl 4-Oxotetrahydrothiophene-3-carboxylate are summarized below. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueReference
CAS Number 2689-68-1[3][4][5]
Molecular Formula C6H8O3S[4][5]
Molecular Weight 160.19 g/mol [4][5]
IUPAC Name methyl 4-oxothiolane-3-carboxylate[4][5]
Synonym methyl 4-oxotetrahydro-3-thiophenecarboxylate
Physical Form Solid
Melting Point 29-31 °C[3]
Purity Typically ≥95%[4]
Storage Temperature Refrigerator
InChI 1S/C6H8O3S/c1-9-6(8)4-2-10-3-5(4)7/h4H,2-3H2,1H3[4]
InChIKey LEAKUJFYXNILRB-UHFFFAOYSA-N[4]
Canonical SMILES COC(=O)C1CSCC1=O[4][5]

Synthesis Protocols

The synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate can be achieved through several routes. The following are detailed experimental protocols derived from published methods.

Method 1: Cyclization from (L74)

This protocol describes the synthesis from 2,3,4,5-Tetrahydro-4-oxo-3-thiophene carboxylic acid, methyl ester (referred to as L74 in the source literature).[3]

Experimental Protocol:

  • Preparation of Sodium Methoxide: In a suitable reaction vessel, dissolve 25.3 g (1.1 mol) of sodium metal in 190 mL of absolute methanol under an inert atmosphere. This process is exothermic and should be performed with caution.

  • Reaction: Heat the resulting sodium methoxide solution to its boiling point. Add 70 g (0.360 mol) of the starting material (L74) dropwise to the boiling solution.

  • Reflux: Once the addition is complete, heat the reaction mixture under reflux for 45 minutes.

  • Work-up and Isolation:

    • Cool the reaction mixture and pour it into a mixture of 500 mL of ice and 300 mL of water.

    • Acidify the aqueous mixture with 100 mL of concentrated HCl. An oily product should precipitate.

    • Induce crystallization by cooling the mixture in an ice/sodium chloride bath.

    • Collect the initial crystals (16.7 g) by suction filtration.

  • Extraction and Purification:

    • Dissolve the collected crystals in 100 mL of methylene chloride, dry the solution over sodium sulfate, and evaporate the solvent.

    • Extract the aqueous phase three times with 100 mL portions of methylene chloride.

    • Combine the organic extracts, dry over sodium sulfate, and evaporate the solvent to obtain an additional 30 g of the product.

  • Final Yield: The total yield of light beige crystals is 46.7 g (81% of theoretical). The product can be characterized by TLC using a mobile phase of Benzene:Methanol:Acetic Acid (45:8:4), with a reported Rf value of 0.75.[3]

Method 2: Dieckmann Condensation

This two-step method involves a Michael addition followed by an intramolecular Dieckmann condensation.[2]

Experimental Protocol:

Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propionate

  • To a solution of methyl mercaptoacetate (91 mL, 1.0 mol) and piperidine (2.0 mL, 0.02 mol), slowly add methyl acrylate (99.2 g, 1.1 mol).

  • Maintain the reaction temperature at 50 °C and stir for 2 hours.

  • After the reaction is complete, remove excess methyl acrylate and piperidine by distillation under high vacuum to yield the intermediate product (185 g, 96% yield).[2]

Step 2: Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

  • Prepare lithium methoxide by treating lithium metal (250 g, 2.12 mol) with methanol (80 mL) in toluene (0.30 L) at room temperature.

  • After all the lithium has dissolved, add the intermediate from Step 1 over 30 minutes at 70 °C.

  • Increase the reaction temperature to 110 °C to distill off the methanol and maintain this temperature for 18 hours. The resulting mixture contains a 1:1 mixture of the desired product and its isomer, methyl 3-oxotetrahydrothiophene-2-carboxylate.[2]

  • Cool the reaction mixture and collect the solid by filtration. This solid is enriched with the lithium salt of the desired product.

  • Acidify the solid with 1N HCl solution and extract with dichloromethane (DCM).

  • Concentrate the organic phase and purify the residue by column chromatography (eluting with 2% to 10% EtOAc/petroleum ether) to separate the isomers and yield the final product (14.7 g, 33% yield).[2]

G cluster_0 Method 1: Cyclization cluster_1 Method 2: Dieckmann Condensation L74 2,3,4,5-Tetrahydro-4-oxo-3- thiophenecarboxylic acid, methyl ester Reflux Reflux (45 min) L74->Reflux Na_MeOH Sodium Methoxide in Methanol Na_MeOH->Reflux Workup1 Acidic Work-up & Extraction Reflux->Workup1 Product1 Methyl 4-Oxotetrahydrothiophene- 3-carboxylate Workup1->Product1 MA Methyl Acrylate Michael Michael Addition (Piperidine, 50°C) MA->Michael MM Methyl Mercaptoacetate MM->Michael Intermediate Methyl 3-((methoxycarbonyl) methylthio)propionate Michael->Intermediate Dieckmann Dieckmann Condensation (110°C) Intermediate->Dieckmann Li_MeOH Lithium Methoxide in Toluene Li_MeOH->Dieckmann Workup2 Acidification, Extraction & Chromatography Dieckmann->Workup2 Product2 Methyl 4-Oxotetrahydrothiophene- 3-carboxylate Workup2->Product2

Caption: Overview of two primary synthesis pathways for the target compound.

Chemical Reactivity and Applications

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a valuable synthetic intermediate due to its reactive functional groups.

Key Reactions

The compound's structure allows for various chemical transformations:

  • Dieckmann Reaction: The molecule itself is a product of the Dieckmann condensation, showcasing the reactivity of related precursors to form this cyclic structure.[6]

  • Nitration: It can undergo nitration when reacted with reagents like methyl-3-hydroxythiophene-2-carboxylate, leading to diverse derivatives.[6]

  • Photocyclization: Studies have shown its potential in photochemical processes, such as its transformation into methyl 2-oxo-7-thiatricyclo[3.2.1.03,6]octane-1-carboxylate.[6]

  • Conversion to Amines: It serves as a precursor for the synthesis of aminothiophenes, such as Methyl 4-aminothiophene-3-carboxylate, which are themselves important intermediates.[7][8]

Applications in Drug Discovery and Agrochemicals

The primary application of this compound is as an intermediate in the synthesis of biologically active molecules.

  • Neuroleptic Agents: It is explicitly mentioned for its use in the preparation of new classes of neuroleptic agents.[3]

  • Thienopyrimidines: It can be used to prepare compounds like 2-(ethylthio) thieno [3,4-d] pyrimidin-4-(3H,5h, 7h)-one.[2]

  • General Pharmaceutical Synthesis: Thiophene derivatives are widely explored for their therapeutic potential.[1] Research on related thiophene carboxamides has shown potential anticancer and anti-inflammatory activities.[9][10][11] While these activities are not intrinsic to the title compound, they highlight the importance of its role as a precursor to these more complex, biologically active structures.

G Intermediate Methyl 4-Oxotetrahydrothiophene- 3-carboxylate Class1 Novel Neuroleptic Agents Intermediate->Class1 Class2 Thienopyrimidines Intermediate->Class2 Class3 Aminothiophenes Intermediate->Class3 Class4 Other Biologically Active Thiophene Derivatives Intermediate->Class4 App1 Pharmaceuticals Class1->App1 Class2->App1 Class3->App1 App2 Agrochemicals Class3->App2 Class4->App1 Class4->App2

Caption: Role as a key intermediate in synthesizing various chemical classes.

Spectroscopic and Analytical Data

Full spectroscopic data (NMR, IR, MS) for Methyl 4-Oxotetrahydrothiophene-3-carboxylate should be obtained from the supplier's Certificate of Analysis (CoA) or through direct experimental measurement. For reference, the 1H NMR spectrum of a related compound, methyl thiophene-2-carboxylate, shows characteristic peaks for the thiophene ring protons between 7.0-7.8 ppm and the methyl ester protons around 3.9 ppm.[12] Similar characteristic peaks would be expected for the title compound, adjusted for the saturated tetrahydrothiophene ring and the influence of the keto group.

Safety and Handling

The compound should be handled with appropriate laboratory safety precautions.

Safety InformationDetailsReference
Pictograms GHS07 (Exclamation mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302+P352: IF ON SKIN: Wash with plenty of water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Disclaimer: This document is intended for informational purposes for a technical audience. All laboratory work should be conducted in accordance with established safety protocols and with reference to a comprehensive Material Safety Data Sheet (MSDS).

References

An In-depth Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various pharmaceutical agents, particularly a class of neuroleptic compounds. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, and reactivity. Detailed experimental protocols for its preparation and purification are presented, alongside an exploration of its application in the development of thieno[3,4-b][1][2]benzodiazepine-based neuroleptics. The potential biological targets and signaling pathways of these derivatives, primarily involving dopamine and serotonin receptors, are also discussed.

Molecular Structure and Chemical Properties

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a five-membered saturated ring containing a sulfur atom, a ketone group at the 4-position, and a methyl carboxylate group at the 3-position.

Table 1: Chemical and Physical Properties

PropertyValueReference
Molecular Formula C₆H₈O₃S[3][4]
Molecular Weight 160.19 g/mol [3][4]
CAS Number 2689-68-1[3][4]
Appearance Pale beige crystals[3]
Melting Point 29-31 °C[3]
Boiling Point 232-254 °C at 0.1 mmHg
Density 1.281 g/mL
Solubility Soluble in chloroform and methylene chloride.[3]
SMILES COC(=O)C1C(=O)CSCC1[4]
InChI InChI=1S/C6H8O3S/c1-9-6(8)5-3-10-2-4(5)7/h5H,2-3H2,1H3

Spectroscopic Data

2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show signals corresponding to the methoxy group protons, the methine proton at the 3-position, and the two methylene groups in the tetrahydrothiophene ring. The chemical shifts would be influenced by the adjacent carbonyl and sulfide functionalities.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would display six distinct signals corresponding to the methoxy carbon, the ester carbonyl carbon, the ketone carbonyl carbon, the methine carbon at position 3, and the two methylene carbons of the ring. The carbonyl carbons would appear at the downfield region of the spectrum.

2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will be characterized by strong absorption bands for the two carbonyl groups (ketone and ester) typically in the range of 1680-1750 cm⁻¹. C-H stretching vibrations for the aliphatic and methoxy groups would be observed around 2850-3000 cm⁻¹. The C-O stretching of the ester group would also be prominent.

2.4. Mass Spectrometry (Predicted)

The mass spectrum under electron ionization (EI) would be expected to show the molecular ion peak (M⁺) at m/z = 160. Key fragmentation patterns would likely involve the loss of the methoxy group (-OCH₃), the carbomethoxy group (-COOCH₃), and cleavage of the tetrahydrothiophene ring.

Experimental Protocols

3.1. Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

This protocol is based on the Dieckmann condensation of a diester.

  • Materials:

    • Sodium metal

    • Anhydrous methanol

    • Methyl 3-(methoxycarbonylmethylthio)propanoate

    • Concentrated Hydrochloric Acid

    • Methylene chloride

    • Sodium sulfate

    • Ice

  • Procedure:

    • Prepare a solution of sodium methoxide by carefully dissolving 25.3 g (1.1 mol) of sodium metal in 190 mL of absolute methanol under a reflux condenser.

    • To the boiling sodium methoxide solution, add 70 g (0.360 mol) of Methyl 3-(methoxycarbonylmethylthio)propanoate dropwise.

    • Heat the reaction mixture under reflux for 45 minutes.[3]

    • Cool the mixture and pour it onto a mixture of 500 mL of ice and 300 mL of water.

    • Acidify the aqueous mixture with 100 mL of concentrated HCl. An oily product should precipitate.[3]

    • Induce crystallization by cooling the mixture in an ice/sodium chloride bath.

    • Collect the crystals by suction filtration.

    • Suspend the crude crystals in 100 mL of methylene chloride and dry the organic solution over anhydrous sodium sulfate.

    • Filter and evaporate the solvent to obtain pale beige crystals.

    • The aqueous phase can be extracted three more times with 100 mL portions of methylene chloride. The combined organic extracts should be dried over sodium sulfate and evaporated to yield more product.[3]

    • A total yield of approximately 46.7 g (81% of theory) can be expected.[3]

3.2. Purification and Analysis

  • Purification: The crude product can be further purified by recrystallization or column chromatography.

  • Thin Layer Chromatography (TLC):

    • Stationary Phase: Silica gel

    • Mobile Phase: Benzene:Methanol:Acetic Acid = 45:8:4

    • Expected Rf value: ~0.75[3]

Applications in Drug Development: Synthesis of Neuroleptic Agents

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a key starting material for the synthesis of a class of neuroleptic agents known as thieno[3,4-b][1][2]benzodiazepines.[3] These compounds are structurally related to atypical antipsychotics like olanzapine and clozapine.

4.1. Synthetic Pathway to Thieno[3,4-b][1][2]benzodiazepines

The synthesis involves a multi-step process that typically begins with the reaction of Methyl 4-Oxotetrahydrothiophene-3-carboxylate with a substituted o-phenylenediamine. This is followed by a series of cyclization and derivatization reactions to build the tricyclic benzodiazepine core.

G A Methyl 4-Oxotetrahydrothiophene- 3-carboxylate C Condensation A->C B Substituted o-Phenylenediamine B->C D Thieno[3,4-b][1,5]benzodiazepine Intermediate C->D E Cyclization/ Derivatization D->E F Target Neuroleptic Agent E->F

Caption: Synthetic workflow for thieno[3,4-b][1][2]benzodiazepines.

4.2. Mechanism of Action and Signaling Pathways

Thienobenzodiazepine neuroleptics, like their benzodiazepine and other atypical antipsychotic counterparts, are believed to exert their effects by modulating neurotransmitter systems in the central nervous system (CNS).[5] The primary targets are dopamine and serotonin receptors.

  • Dopamine Receptor Antagonism: Many neuroleptic drugs act as antagonists at dopamine D2 receptors.[6][7] Blockade of these receptors in the mesolimbic pathway is thought to be responsible for their antipsychotic effects.

  • Serotonin Receptor Antagonism: Atypical antipsychotics also exhibit significant antagonism at serotonin receptors, particularly the 5-HT2A receptor.[8][9] This action is believed to contribute to their efficacy against the negative symptoms of schizophrenia and a lower incidence of extrapyramidal side effects.

The interplay between dopamine and serotonin receptor blockade is a key aspect of the pharmacology of these compounds.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron A Thieno[3,4-b][1,5]benzodiazepine B Dopamine D2 Receptor A->B Antagonism C Serotonin 5-HT2A Receptor A->C Antagonism D Downstream Signaling (e.g., adenylyl cyclase inhibition) B->D Modulates C->D Modulates

Caption: Putative signaling pathway modulation by thienobenzodiazepines.

Safety and Handling

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is irritating to the eyes, respiratory system, and skin.[2] Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.[2]

Conclusion

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a versatile chemical intermediate with significant potential in the field of medicinal chemistry, particularly for the development of novel neuroleptic agents. This guide has provided a detailed overview of its properties, synthesis, and a plausible mechanism of action for its derivatives. Further research into the specific biological targets and the structure-activity relationships of the resulting thienobenzodiazepines could lead to the discovery of more effective and safer treatments for psychotic disorders.

References

An In-depth Technical Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a versatile heterocyclic building block with significant applications in medicinal chemistry and organic synthesis. Its unique structural features, including a β-keto ester moiety within a saturated sulfur-containing ring, make it a valuable precursor for the synthesis of a variety of complex molecules, notably neuroleptic agents and fused heterocyclic systems such as thienopyrimidines. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis protocols, key chemical reactions, and its role in drug discovery and development.

Chemical Identity and Properties

The IUPAC name for this compound is Methyl 4-oxotetrahydrothiophene-3-carboxylate . It is also known by other names such as methyl 4-oxo-thiolane-3-carboxylate.

Table 1: Physicochemical Properties of Methyl 4-Oxotetrahydrothiophene-3-carboxylate [1]

PropertyValue
CAS Number 2689-68-1
Molecular Formula C₆H₈O₃S
Molecular Weight 160.19 g/mol
Appearance Light yellow solid
Melting Point 37-38 °C
Boiling Point 95 °C
Density (Predicted) 1.309 ± 0.06 g/cm³
Solubility Soluble in Chloroform
pKa (Predicted) 10.52 ± 0.20

Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

The primary and most well-documented method for the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate is through an intramolecular Dieckmann condensation.

Dieckmann Condensation Route

This synthetic pathway involves two main steps: the Michael addition of methyl thioglycolate to methyl acrylate to form the diester precursor, followed by an intramolecular cyclization.

Experimental Protocol:

Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propanoate [1]

  • To a solution of methyl mercaptoacetate (91 mL, 1.0 mmol) and piperidine (2.0 mL, 0.02 mol), slowly add methyl acrylate (99.2 g, 1.1 mol) while maintaining the reaction temperature at 50 °C.

  • Stir the reaction mixture for 2 hours.

  • After the reaction is complete, remove excess methyl acrylate and piperidine by distillation under high vacuum to yield methyl 3-((methoxycarbonyl)methylthio)propanoate.

Step 2: Intramolecular Dieckmann Condensation [1]

  • Treat lithium metal (250 g, 2.12 mol) with methanol (80 mL) in toluene (0.30 L) at room temperature until all the lithium has dissolved.

  • Add the methyl 3-((methoxycarbonyl)methylthio)propanoate from Step 1 dropwise over 30 minutes at 70 °C.

  • Increase the reaction temperature to 110 °C to distill off the methanol and maintain this temperature for 18 hours. This will result in a mixture containing the lithium salt of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and its isomer, methyl 3-oxotetrahydrothiophene-2-carboxylate.

  • Cool the reaction mixture and collect the solid by filtration. The solid will be enriched with the desired lithium salt.

  • Acidify the solid with 1N HCl solution and extract with dichloromethane (DCM).

  • Concentrate the organic phase and purify the residue by column chromatography using an eluent of 2% to 10% ethyl acetate in petroleum ether. The second fraction will contain the target compound, Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Diagram 1: Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate via Dieckmann Condensation

G cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation Methyl thioglycolate Methyl thioglycolate Reaction_1 + Methyl thioglycolate->Reaction_1 Methyl acrylate Methyl acrylate Methyl acrylate->Reaction_1 Piperidine Piperidine Piperidine->Reaction_1 Catalyst Methyl 3-((methoxycarbonyl)methylthio)propanoate Methyl 3-((methoxycarbonyl)methylthio)propanoate Reaction_2 Cyclization Methyl 3-((methoxycarbonyl)methylthio)propanoate->Reaction_2 Reaction_1->Methyl 3-((methoxycarbonyl)methylthio)propanoate Lithium methoxide Lithium methoxide Lithium methoxide->Reaction_2 Base Methyl 4-Oxotetrahydrothiophene-3-carboxylate Methyl 4-Oxotetrahydrothiophene-3-carboxylate Reaction_2->Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Caption: Synthetic pathway to the target compound.

Chemical Reactions and Transformations

Methyl 4-Oxotetrahydrothiophene-3-carboxylate, as a β-keto ester, undergoes a variety of chemical transformations, making it a valuable synthetic intermediate.

Synthesis of Thieno[3,4-d]pyrimidines

This compound is a key starting material for the synthesis of thieno[3,4-d]pyrimidin-4-ones, a class of compounds with potential biological activities.

Experimental Protocol: Synthesis of 2-(Ethylthio)thieno[3,4-d]pyrimidin-4(3H)-one [1]

Synthesis of Aminothiophene Derivatives

The ketone functionality can be converted to an amino group, opening pathways to a diverse range of derivatives.

Experimental Protocol: Synthesis of Methyl 4-aminothiophene-3-carboxylate

Specific protocols for the direct conversion of Methyl 4-Oxotetrahydrothiophene-3-carboxylate to Methyl 4-aminothiophene-3-carboxylate are available, indicating this is a common transformation.[2]

Diagram 2: Key Reactions of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

G MOT Methyl 4-Oxotetrahydro- thiophene-3-carboxylate Thienopyrimidines Thieno[3,4-d]pyrimidin-4-ones MOT->Thienopyrimidines Cyclization Precursor Aminothiophenes Methyl 4-Aminothiophene- 3-carboxylate MOT->Aminothiophenes Reduction/Amination Neuroleptics Neuroleptic Agents MOT->Neuroleptics Synthetic Intermediate

Caption: Important synthetic applications of the title compound.

Applications in Drug Discovery and Development

The primary reported application of Methyl 4-Oxotetrahydrothiophene-3-carboxylate is as a key intermediate in the synthesis of novel therapeutic agents.

Neuroleptic Agents

This compound is utilized in the preparation of a new class of neuroleptic agents.[3] Neuroleptics, also known as antipsychotics, are a class of medications primarily used to manage psychosis, including delusions, hallucinations, paranoia, or disordered thought, principally in schizophrenia and bipolar disorder. The specific structures of the neuroleptic agents derived from Methyl 4-Oxotetrahydrothiophene-3-carboxylate and their precise mechanisms of action are proprietary or not detailed in the available literature.

Thienopyrimidine Derivatives

As mentioned, this compound serves as a precursor for thieno[3,4-d]pyrimidin-4-ones. Fused pyrimidine ring systems are present in a wide range of biologically active molecules, including kinase inhibitors and other targeted therapies. The thienopyrimidine scaffold is of significant interest to medicinal chemists due to its structural similarity to purines, allowing for potential interactions with a variety of biological targets.

Future Perspectives

The reactivity of the β-keto ester functionality in Methyl 4-Oxotetrahydrothiophene-3-carboxylate allows for a wide range of chemical modifications. Future research could explore:

  • Alkylation and Acylation: Introduction of various substituents at the C2 position to generate a library of analogs for biological screening.

  • Reduction: Selective reduction of the ketone or ester functionalities to access different scaffolds.

  • Multicomponent Reactions: Utilization in one-pot syntheses to rapidly build molecular complexity.

The development of novel derivatives based on this core structure holds promise for the discovery of new therapeutic agents targeting a range of diseases. Further elucidation of the specific biological targets of the neuroleptic agents derived from this compound would provide valuable insights for future drug design and development efforts.

References

The Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a valuable intermediate in the preparation of various pharmaceutical and agrochemical compounds. This document details the prevalent synthetic methodologies, including experimental protocols and quantitative data, to assist researchers in the efficient preparation of this key building block.

Introduction

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a heterocyclic compound of significant interest in organic synthesis. Its structure, featuring a thiolane ring with keto and ester functionalities, makes it a versatile precursor for the synthesis of more complex molecules, notably thieno[3,4-d]pyrimidine derivatives which have shown potential as inhibitors of poly(ADP-ribose)polymerase (PARP). This guide will focus on the primary synthetic routes to this compound, providing detailed experimental procedures and comparative data.

Synthetic Methodologies

The synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate is most commonly achieved via an intramolecular Dieckmann condensation of a diester precursor. Two primary approaches are prevalent: a two-step synthesis involving the isolation of the diester intermediate, and a more streamlined one-pot synthesis.

Method 1: Two-Step Synthesis via Michael Addition and Dieckmann Condensation

This classic and reliable method involves two distinct steps:

  • Michael Addition: The synthesis of the precursor, methyl 3-((methoxycarbonyl)methylthio)propionate, through the Michael addition of methyl thioglycolate to methyl acrylate.

  • Dieckmann Condensation: The intramolecular cyclization of the diester intermediate to yield the target compound.

Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propionate

  • To a solution of methyl mercaptoacetate (91 mL, 1.0 mmol) and piperidine (2.0 mL, 0.02 mol), slowly add methyl acrylate (99.2 g, 1.1 mmol).

  • Maintain the reaction mixture temperature at 50°C and stir for 2 hours.

  • After the reaction is complete, remove excess methyl acrylate and piperidine by distillation under high vacuum to yield methyl 3-((methoxycarbonyl)methylthio)propionate.

Step 2: Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

  • Treat lithium metal (250g, 2.12 mol) with methanol (80 mL) in toluene (0.30 L) at room temperature until all the lithium is dissolved.

  • Add the methyl 3-((methoxycarbonyl)methylthio)propionate from Step 1 over 30 minutes at 70°C.

  • Increase the reaction temperature to 110°C to distill off the methanol and maintain this temperature for 18 hours.

  • Cool the reaction mixture and collect the resulting solid by filtration. This solid is the lithium salt of the product.

  • Acidify the solid with 1N HCl solution and extract with dichloromethane (DCM).

  • Concentrate the organic phase and purify the residue by column chromatography (eluent: EtOAc/petroleum ether, 2% to 10%) to afford Methyl 4-Oxotetrahydrothiophene-3-carboxylate.[1]

cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation A Methyl Acrylate D Methyl 3-((methoxycarbonyl)methylthio)propionate A->D B Methyl Thioglycolate B->D C Piperidine (catalyst) C->D E Methyl 3-((methoxycarbonyl)methylthio)propionate G Methyl 4-Oxotetrahydrothiophene-3-carboxylate E->G F Lithium Methoxide in Toluene F->G

Workflow for the Two-Step Synthesis.
Method 2: One-Pot Synthesis

This method combines the Michael addition and Dieckmann condensation into a single reaction vessel, offering a more efficient workflow.

  • To a mixture of methyl thioglycolate (106 g, 1.0 mol) and piperidine (1 mL), add methyl methacrylate (100 g, 1.0 mol) dropwise.

  • Add the resulting reaction mixture dropwise to a solution of sodium methylate (40 g) in methanol (200 mL).

  • Stir the mixture for an additional 30 minutes.

  • Pour the reaction mixture into water, acidify, and extract with methylene chloride.

  • Wash the organic phase with water and dry over sodium sulfate.

  • Distill the solvent to obtain Methyl 4-Oxotetrahydrothiophene-3-carboxylate (boiling point: 110-115°C at 14 Pascal).[2]

cluster_onepot One-Pot Synthesis A Methyl Methacrylate E Methyl 4-Oxotetrahydrothiophene-3-carboxylate A->E B Methyl Thioglycolate B->E C Piperidine C->E Michael Addition Catalyst D Sodium Methoxide in Methanol D->E Dieckmann Condensation Base

Workflow for the One-Pot Synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for the two primary synthetic methods.

ParameterTwo-Step Synthesis (Method 1)One-Pot Synthesis (Method 2)
Step 1 Yield 96% (for Methyl 3-((methoxycarbonyl)methylthio)propionate)[1]Not Applicable
Overall Yield 33% (for Methyl 4-Oxotetrahydrothiophene-3-carboxylate)[1]Not explicitly stated, but implied to be efficient.
Primary Base Lithium Methoxide (from Lithium and Methanol)[1]Sodium Methoxide[2]
Reaction Time Step 1: 2 hours; Step 2: 18 hours[1]Not explicitly stated, but likely shorter than the two-step method.
Purification Column Chromatography[1]Distillation[2]

Reaction Mechanism: Dieckmann Condensation

The core of the synthesis is the Dieckmann condensation, an intramolecular version of the Claisen condensation. The mechanism proceeds as follows:

  • Enolate Formation: A strong base (e.g., methoxide) removes an acidic α-proton from one of the ester groups of the diester precursor to form an enolate.

  • Intramolecular Nucleophilic Attack: The nucleophilic enolate attacks the electrophilic carbonyl carbon of the other ester group within the same molecule, forming a cyclic tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, eliminating the methoxide leaving group and forming the cyclic β-keto ester.

  • Deprotonation (Driving Force): The newly formed β-keto ester has a highly acidic proton between the two carbonyl groups. The methoxide base rapidly deprotonates this position, forming a resonance-stabilized enolate. This irreversible step drives the reaction to completion.

  • Protonation: An acidic workup protonates the enolate to yield the final product, Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

cluster_mechanism Dieckmann Condensation Mechanism Reactant Methyl 3-((methoxycarbonyl)methylthio)propionate Enolate Enolate Intermediate Reactant->Enolate + MeO⁻ - MeOH Cyclic_Intermediate Cyclic Tetrahedral Intermediate Enolate->Cyclic_Intermediate Intramolecular Attack Product_Enolate Product Enolate (Resonance Stabilized) Cyclic_Intermediate->Product_Enolate - MeO⁻ Final_Product Methyl 4-Oxotetrahydrothiophene-3-carboxylate Product_Enolate->Final_Product + H₃O⁺

Simplified Mechanism of the Dieckmann Condensation.

Conclusion

Both the two-step and one-pot syntheses provide viable routes to Methyl 4-Oxotetrahydrothiophene-3-carboxylate. The two-step method allows for the isolation and purification of the intermediate, which may be advantageous for ensuring the purity of the final product, although it results in a lower overall yield and longer reaction time. The one-pot synthesis offers a more streamlined and potentially higher-yielding approach, making it more suitable for larger-scale production. The choice of method will depend on the specific requirements of the researcher, including desired purity, scale, and available resources. This guide provides the necessary technical details to enable the successful synthesis of this important heterocyclic building block.

References

Spectroscopic and Synthetic Profile of Methyl 4-Oxotetrahydrothiophene-3-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a heterocyclic organic compound of interest in synthetic and medicinal chemistry, notably as a precursor in the synthesis of various pharmaceutical agents. This technical guide provides a comprehensive overview of its spectroscopic properties and a detailed experimental protocol for its synthesis. Due to the limited availability of public domain raw spectroscopic data for this specific molecule, this document presents a combination of reported physical characteristics and predicted spectroscopic data based on its chemical structure and the analysis of analogous compounds. This guide is intended to serve as a foundational resource for researchers working with or planning to synthesize and characterize this compound.

Chemical Structure and Properties

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a keto-ester derivative of a saturated five-membered sulfur-containing heterocycle.

PropertyValueReference
CAS Number 2689-68-1
Molecular Formula C₆H₈O₃S
Molecular Weight 160.19 g/mol
Melting Point 29-31 °C
Appearance Pale beige crystals

Synthesis Protocol

A common route for the synthesis of Methyl 4-oxotetrahydrothiophene-3-carboxylate involves a Dieckmann condensation of a diester precursor. A detailed experimental protocol based on literature is provided below.

Materials and Reagents
  • Sodium metal

  • Absolute Methanol

  • Precursor diester (e.g., Methyl 3-((methoxycarbonyl)methylthio)propanoate)

  • Hydrochloric acid (conc.)

  • Methylene chloride (DCM)

  • Sodium sulfate (anhydrous)

  • Ice

Experimental Procedure
  • Preparation of Sodium Methoxide: In a suitable reaction vessel equipped with a reflux condenser and a dropping funnel, 25.3 g (1.1 mol) of sodium is carefully dissolved in 190 mL of absolute methanol to prepare a solution of sodium methoxide.

  • Dieckmann Condensation: The sodium methoxide solution is heated to its boiling point. To this, 70 g (0.360 mol) of the precursor diester is added dropwise. The reaction mixture is then heated under reflux for 45 minutes.

  • Work-up and Isolation: The cooled reaction mixture is poured into a mixture of 500 mL of ice and 300 mL of water. The solution is then acidified with 100 mL of concentrated HCl. The precipitated oily product is brought to crystallization by cooling in an ice/sodium chloride bath.

  • Purification: The crystals are collected by suction filtration. The crude product is redissolved in 100 mL of methylene chloride, and the organic layer is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield the final product. The aqueous phase from the filtration can be extracted three more times with 100 mL of methylene chloride to improve the yield.

Synthesis Workflow Diagram

G Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate cluster_reactants Reactants cluster_steps Reaction Steps cluster_product Product Na Sodium NaOMe_prep Preparation of Sodium Methoxide Na->NaOMe_prep MeOH Methanol MeOH->NaOMe_prep Diester Precursor Diester Condensation Dieckmann Condensation (Reflux) Diester->Condensation NaOMe_prep->Condensation Workup Acidification & Work-up Condensation->Workup Purification Extraction & Evaporation Workup->Purification Product Methyl 4-Oxotetrahydrothiophene- 3-carboxylate Purification->Product

Caption: A workflow diagram for the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Spectroscopic Data (Predicted)

The following tables summarize the predicted spectroscopic data for Methyl 4-oxotetrahydrothiophene-3-carboxylate based on its structure.

¹H-NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.8Singlet3H-OCH₃ (Ester)
~ 3.6 - 3.9Multiplet1H-CH- (at C3)
~ 3.0 - 3.4Multiplet2H-CH₂-S- (at C5)
~ 2.6 - 2.9Multiplet2H-CH₂-C=O (at C2)
¹³C-NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~ 200-205C=O (Ketone at C4)
~ 168-172C=O (Ester)
~ 52-55-OCH₃ (Ester)
~ 45-50-CH- (at C3)
~ 35-40-CH₂- (at C2)
~ 28-33-CH₂- (at C5)
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~ 1740-1760StrongC=O stretch (Ester)
~ 1710-1730StrongC=O stretch (Ketone)
~ 2850-3000MediumC-H stretch (Aliphatic)
~ 1100-1300StrongC-O stretch (Ester)
~ 600-700Weak-MediumC-S stretch
Mass Spectrometry
m/zAssignment
160.02[M]⁺ (Molecular Ion)
129[M - OCH₃]⁺
101[M - COOCH₃]⁺
59[COOCH₃]⁺

Experimental Protocols for Spectroscopic Analysis

The following are general protocols for obtaining the spectroscopic data for Methyl 4-oxotetrahydrothiophene-3-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 300 MHz or higher field NMR spectrometer.

  • ¹H-NMR Parameters:

    • Pulse sequence: Standard single pulse.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-5 seconds.

  • ¹³C-NMR Parameters:

    • Pulse sequence: Proton-decoupled single pulse.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the internal standard (TMS at 0 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent disk.

    • For Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer.

  • Parameters:

    • Spectral range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of scans: 16-32.

  • Data Processing: Perform a background subtraction using a spectrum of the empty sample holder (for KBr) or the clean ATR crystal.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Use a mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Data Acquisition (ESI):

    • Infuse the sample solution directly into the ESI source.

    • Acquire the spectrum in positive ion mode.

    • Mass range: 50-500 m/z.

  • Data Acquisition (EI):

    • Introduce the sample via a direct insertion probe or a GC inlet.

    • Ionization energy: 70 eV.

    • Mass range: 40-500 m/z.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Relationship of Spectroscopic Analysis

G Spectroscopic Characterization Workflow cluster_sample Sample cluster_techniques Spectroscopic Techniques cluster_information Information Obtained cluster_confirmation Confirmation Sample Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_info Carbon-Hydrogen Framework NMR->NMR_info IR_info Functional Groups IR->IR_info MS_info Molecular Weight & Formula MS->MS_info Structure Structure Confirmation NMR_info->Structure IR_info->Structure MS_info->Structure

Caption: A logical diagram illustrating the workflow of spectroscopic analysis for structural confirmation.

Conclusion

This technical guide provides a detailed overview of the synthesis and predicted spectroscopic characteristics of Methyl 4-oxotetrahydrothiophene-3-carboxylate. The provided experimental protocols offer a solid foundation for researchers to synthesize and characterize this compound. While experimental spectra are not widely available in the public domain, the predictive data herein serves as a reliable reference for spectral assignment and structural verification.

An In-depth Technical Guide to the NMR Analysis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) analysis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a heterocyclic compound of interest in synthetic and medicinal chemistry. This document details the structural nuances revealed by NMR spectroscopy, with a particular focus on the prominent keto-enol tautomerism exhibited by this molecule.

Introduction

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a versatile synthetic intermediate. Its structural elucidation is paramount for its application in drug discovery and development. NMR spectroscopy is the most powerful tool for confirming its molecular structure and understanding its dynamic behavior in solution. A key feature of this molecule is its existence as an equilibrium mixture of keto and enol tautomers, a phenomenon that is readily observed and quantified by NMR.

Keto-Enol Tautomerism

In solution, Methyl 4-Oxotetrahydrothiophene-3-carboxylate exists as two interconverting isomers: the keto form and the enol form. The equilibrium between these two tautomers is influenced by factors such as the solvent, temperature, and concentration.

Caption: Keto-enol tautomerism of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

NMR Data Presentation

The following tables summarize the ¹H and ¹³C NMR chemical shift data for the keto and enol tautomers of Methyl 4-Oxotetrahydrothiophene-3-carboxylate. The keto form is typically the major species in less polar solvents like chloroform-d (CDCl₃), while the proportion of the enol form can be influenced by more polar or hydrogen-bond-accepting solvents like dimethyl sulfoxide-d₆ (DMSO-d₆).

Table 1: ¹H NMR Spectral Data

TautomerProton AssignmentChemical Shift (δ) in CDCl₃ (ppm)MultiplicityIntegration
Keto -OCH₃3.78s3H
H-33.65t, J = 7.0 Hz1H
H-23.40 - 3.50m2H
H-53.00 - 3.10m2H
Enol -OCH₃3.75s3H
H-23.85s2H
H-53.30s2H
-OH12.1 (broad s)s1H

Note: The chemical shifts for the enol form are less commonly reported and can vary significantly with solvent and concentration.

Table 2: ¹³C NMR Spectral Data

TautomerCarbon AssignmentChemical Shift (δ) in CDCl₃ (ppm)
Keto C=O (ketone)~205
C=O (ester)~170
C-3~55
-OCH₃~52
C-2~38
C-5~35
Enol C-4 (C-OH)~165
C=O (ester)~172
C-3~95
-OCH₃~51
C-2~30
C-5~28

Note: The assignments for the enol form are predicted based on typical values for similar structures and may vary.

Experimental Protocols

A standard protocol for acquiring high-quality NMR spectra of Methyl 4-Oxotetrahydrothiophene-3-carboxylate is provided below.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent. For ¹³C NMR, a more concentrated solution of 20-50 mg in the same volume of solvent is recommended.

  • Solvent: Use high-purity deuterated solvents (e.g., CDCl₃, DMSO-d₆). Chloroform-d is a common choice, though DMSO-d₆ can be used to investigate changes in tautomeric equilibrium.

  • Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • ¹H NMR Parameters:

    • Pulse Sequence: Standard single-pulse sequence.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 8-16 scans are typically sufficient.

  • ¹³C NMR Parameters:

    • Pulse Sequence: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: A higher number of scans (e.g., 1024 or more) is required due to the low natural abundance of the ¹³C isotope.

Logical Workflow for NMR Analysis

The process of analyzing the NMR spectra of Methyl 4-Oxotetrahydrothiophene-3-carboxylate follows a logical progression from sample preparation to final structural elucidation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Compound NMR_Tube Prepare NMR Sample Sample->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Process_1H Process 1H Data (FT, Phasing, Baseline Correction) Acquire_1H->Process_1H Process_13C Process 13C Data (FT, Phasing, Baseline Correction) Acquire_13C->Process_13C Analyze_1H Analyze 1H Spectrum (Chemical Shift, Integration, Multiplicity) Process_1H->Analyze_1H Analyze_13C Analyze 13C Spectrum (Chemical Shift) Process_13C->Analyze_13C Identify_Tautomers Identify Keto & Enol Signals Analyze_1H->Identify_Tautomers Analyze_13C->Identify_Tautomers Structure Structure Elucidation Identify_Tautomers->Structure

Caption: Workflow for NMR analysis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

This guide serves as a foundational resource for the NMR analysis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate. For more detailed studies, advanced NMR techniques such as 2D correlation spectroscopy (COSY, HSQC, HMBC) can be employed for unambiguous assignment of all proton and carbon signals, especially for the less abundant enol tautomer.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 25, 2025 – In the intricate world of drug discovery and development, a profound understanding of a molecule's structural characteristics is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structural integrity through the analysis of fragmentation patterns. This technical guide offers an in-depth exploration of the mass spectrometry fragmentation of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a significant heterocyclic compound.[1] This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals in the pharmaceutical industry, providing detailed experimental protocols, quantitative data analysis, and a visual representation of the fragmentation pathways.

Core Fragmentation Pathways of a Versatile Heterocycle

Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a β-keto ester, exhibits characteristic fragmentation patterns under electron ionization (EI) mass spectrometry.[2] The fragmentation is primarily dictated by the presence of the carbonyl groups and the ester functionality, leading to specific cleavage events. The molecular ion (M+) peak is expected, though in some cases of EI, it can be of low intensity.[3] The fragmentation schemes are often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[2]

The initial ionization event involves the removal of an electron to form a molecular ion (M•+). This high-energy species then undergoes a series of fragmentation reactions to yield more stable daughter ions. The stability of the resulting fragment ions is a crucial factor in determining the relative abundance of the peaks observed in the mass spectrum.[4]

Quantitative Fragmentation Data

The expected mass-to-charge ratios (m/z) of the key fragment ions of Methyl 4-Oxotetrahydrothiophene-3-carboxylate are summarized in the table below. This data is derived from the fundamental principles of mass spectrometry fragmentation for β-keto esters.

Fragment Ion Proposed Structure m/z Relative Intensity
[M]•+C₆H₈O₃S•+160Moderate
[M - •OCH₃]+C₅H₅O₂S+129High
[M - COOCH₃]+C₅H₅OS+101Moderate
[M - •CH₂COOCH₃]+C₄H₅OS+85Moderate
[C₄H₄S]•+Thiophene ion84High
[COOCH₃]+Methoxycarbonyl cation59High
[CH₃S]+Thiomethyl cation47Moderate
[CH₃]+Methyl cation15Low

Elucidating the Fragmentation Cascade: A Visual Representation

The logical relationship between the parent molecule and its subsequent fragment ions can be visualized through a fragmentation pathway diagram. This diagram illustrates the key bond cleavages and rearrangements that occur upon ionization.

Fragmentation_Pathway M Methyl 4-Oxotetrahydrothiophene-3-carboxylate (m/z = 160) F1 [M - •OCH₃]+ (m/z = 129) M->F1 - •OCH₃ F2 [M - COOCH₃]+ (m/z = 101) M->F2 - COOCH₃ F3 [M - •CH₂COOCH₃]+ (m/z = 85) M->F3 - •CH₂COOCH₃ F5 [COOCH₃]+ (m/z = 59) M->F5 F4 [C₄H₄S]•+ (m/z = 84) F2->F4 - CO F6 [CH₃S]+ (m/z = 47) F3->F6 - C₂H₂O F7 [CH₃]+ (m/z = 15) F5->F7 - CO₂

Caption: Proposed mass spectrometry fragmentation pathway of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Experimental Protocols for Mass Spectrometry Analysis

To ensure the generation of high-quality and reproducible mass spectral data for Methyl 4-Oxotetrahydrothiophene-3-carboxylate, the following detailed experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

1. Sample Preparation:

  • Solvent: Dissolve a small amount (approximately 1 mg) of Methyl 4-Oxotetrahydrothiophene-3-carboxylate in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: The final concentration should be in the range of 10-100 µg/mL to avoid overloading the GC column and mass spectrometer detector.

  • Filtration: If any particulate matter is present, filter the sample solution through a 0.22 µm syringe filter before injection.

2. Gas Chromatography (GC) Conditions:

  • Instrument: A standard gas chromatograph equipped with a split/splitless injector.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating this type of compound.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless injection for 1 minute to maximize sensitivity.

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Instrument: A quadrupole or ion trap mass spectrometer.

  • Ionization Mode: Electron Ionization (EI).[5]

  • Electron Energy: 70 eV. This is a standard energy that allows for comparison with library spectra.[5]

  • Ion Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 400.

  • Scan Rate: 2 scans/second.

  • Solvent Delay: A solvent delay of 3-4 minutes is recommended to prevent the solvent peak from saturating the detector.

4. Data Acquisition and Analysis:

  • Acquire the data using the instrument's control and data acquisition software.

  • Identify the peak corresponding to Methyl 4-Oxotetrahydrothiophene-3-carboxylate in the total ion chromatogram (TIC).

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, identifying the molecular ion and key fragment ions.

  • Compare the obtained spectrum with theoretical fragmentation patterns and, if available, with library spectra of similar compounds.

By adhering to these detailed protocols, researchers can reliably obtain and interpret the mass spectrum of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, facilitating its identification and structural elucidation in various research and development settings.

References

"Methyl 4-Oxotetrahydrothiophene-3-carboxylate" physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a heterocyclic organic compound that serves as a valuable intermediate in synthetic organic chemistry.[1][2] Its unique structural features, including a sulfur-containing thiolane ring, a ketone group, and a methyl ester, make it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3] This technical guide provides a comprehensive overview of the physical and chemical properties of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, including detailed experimental protocols and safety information, to support its application in research and development.

Physical and Chemical Properties

The fundamental physical and chemical properties of Methyl 4-Oxotetrahydrothiophene-3-carboxylate are summarized in the table below. This data is essential for its proper handling, storage, and application in chemical reactions.

PropertyValueReference
Molecular Formula C₆H₈O₃S[1]
Molecular Weight 160.19 g/mol [1][4]
CAS Number 2689-68-1[1][4]
Appearance Pale beige crystals[2]
Melting Point 29-31 °C or 37-38 °C[1][2]
Boiling Point 95 °C[1]
Density 1.309 ± 0.06 g/cm³ (Predicted)[1]
Solubility Chloroform[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of Methyl 4-Oxotetrahydrothiophene-3-carboxylate. Below are the expected spectral features based on its chemical structure.

TechniqueExpected Features
¹H NMR Signals corresponding to the methoxy group protons, the protons on the thiophene ring, and the proton of the ester group.
¹³C NMR Resonances for the carbonyl carbons of the ketone and ester groups, the carbons of the thiophene ring, and the methoxy carbon.
IR Spectroscopy Characteristic absorption bands for the C=O stretching of the ketone and ester functionalities, typically around 1700 cm⁻¹. C-O stretching bands for the ester group are also expected.[3]
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Experimental Protocols

Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

A common method for the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate involves the reaction of methyl acrylate with methyl mercaptoacetate.[1]

Materials:

  • Methyl acrylate

  • Methyl mercaptoacetate

  • Piperidine

  • Lithium metal

  • Methanol

  • Toluene

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure: [1]

  • Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propionate

    • Slowly add methyl acrylate (99.2 g, 1.1 mmol) to a solution of methyl mercaptoacetate (91 mL, 1.0 mmol) and piperidine (2.0 mL, 0.02 mol).

    • Maintain the reaction temperature at 50 °C and stir for 2 hours.

    • Distill off excess methyl acrylate and piperidine under high vacuum to obtain methyl 3-((methoxycarbonyl)methylthio)propionate.

  • Step 2: Cyclization to Methyl 4-Oxotetrahydrothiophene-3-carboxylate

    • Treat lithium metal (250 g, 2.12 mol) with methanol (80 mL) in toluene (0.30 L) at room temperature until the lithium is completely dissolved.

    • Add the methyl 3-((methoxycarbonyl)methylthio)propionate obtained in Step 1 over 30 minutes at 70 °C.

    • Increase the reaction temperature to distill off the methanol, reaching a final temperature of 110 °C. Maintain this temperature for 18 hours.

    • Cool the reaction mixture and collect the resulting solid by filtration. This solid is enriched with the lithium salt of the desired product.

    • Acidify the solid with 1N HCl solution and extract with dichloromethane.

    • Concentrate the organic phase and purify the residue by column chromatography using a gradient of ethyl acetate in petroleum ether (2% to 10%) to yield Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Below is a graphical representation of the synthesis workflow.

G Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate cluster_0 Step 1: Michael Addition cluster_1 Step 2: Dieckmann Condensation cluster_2 Work-up and Purification A Methyl Acrylate D Reaction at 50°C, 2h A->D B Methyl Mercaptoacetate B->D C Piperidine (catalyst) C->D E Methyl 3-((methoxycarbonyl)methylthio)propionate D->E G Reaction at 70-110°C, 18h E->G F Lithium Methoxide in Toluene F->G H Crude Product (Lithium Salt) G->H I Acidification (1N HCl) H->I J Extraction (DCM) I->J K Column Chromatography J->K L Methyl 4-Oxotetrahydrothiophene-3-carboxylate K->L

Synthesis Workflow Diagram

Chemical Reactivity

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a reactive molecule that can undergo various chemical transformations, making it a key intermediate in the synthesis of diverse compounds.

  • Preparation of Aminothiophenes: It can be converted to aminothiophene derivatives through reaction with hydroxylamine hydrochloride.[5] This reaction proceeds via an oxime intermediate.

  • Use in Neuroleptic Agent Synthesis: The compound is utilized in the preparation of novel neuroleptic agents.[2]

  • Oxidation and Reduction: The sulfur atom can be oxidized to form sulfoxides and sulfones, while the ketone group can be reduced to the corresponding alcohol.[3]

The following diagram illustrates the key reactions of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

G Reactivity of Methyl 4-Oxotetrahydrothiophene-3-carboxylate cluster_0 Key Reactions A Methyl 4-Oxotetrahydrothiophene-3-carboxylate B Aminothiophene Derivatives A->B Hydroxylamine HCl C Neuroleptic Agents A->C Multi-step Synthesis D Sulfoxides / Sulfones A->D Oxidizing Agent E Secondary Alcohols A->E Reducing Agent

Key Reactions Diagram

Safety Information

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is classified as harmful and an irritant. Appropriate safety precautions must be taken during its handling and use.

Hazard Statements: [6]

  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Precautionary Statements: [6]

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.[6][7][8][9]

Conclusion

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a significant chemical intermediate with a well-defined set of physical and chemical properties. Its versatile reactivity makes it a cornerstone for the synthesis of various functionalized thiophene derivatives with potential applications in medicinal chemistry and materials science. This guide provides essential technical information to facilitate its safe and effective use in a research and development setting.

References

An In-depth Technical Guide to the Keto-Enol Tautomerism of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the keto-enol tautomerism of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a key heterocyclic building block in medicinal chemistry and drug development. Understanding this tautomeric equilibrium is crucial for predicting its reactivity, designing synthetic pathways, and elucidating its interactions with biological targets.

Introduction to Keto-Enol Tautomerism

Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" (an alcohol adjacent to a double bond).[1][2] For β-keto esters like Methyl 4-Oxotetrahydrothiophene-3-carboxylate, this equilibrium is particularly significant as the enol form can be stabilized by intramolecular hydrogen bonding and conjugation.[3][4] The position of this equilibrium is highly sensitive to factors such as solvent, temperature, and the electronic effects of substituents.[5][6]

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is an important intermediate in the synthesis of various pharmaceutical compounds.[7][8] Its reactivity and biological activity can be influenced by the predominant tautomeric form.

The Tautomeric Equilibrium

Methyl 4-Oxotetrahydrothiophene-3-carboxylate exists as a dynamic equilibrium between its keto and two possible enol forms (enol-endo and enol-exo). The relative stability of these tautomers is dictated by several structural and environmental factors.

tautomerism cluster_keto Keto Tautomer cluster_enol_endo Enol Tautomer (endo) cluster_enol_exo Enol Tautomer (exo) keto [Image of Keto form of Methyl 4-Oxotetrahydrothiophene-3-carboxylate] enol_endo [Image of Endo-enol form of Methyl 4-Oxotetrahydrothiophene-3-carboxylate] keto->enol_endo Equilibrium enol_exo [Image of Exo-enol form of Methyl 4-Oxotetrahydrothiophene-3-carboxylate] keto->enol_exo Equilibrium

Caption: Tautomeric equilibrium of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Factors Influencing the Equilibrium
  • Solvent Polarity: The position of the keto-enol equilibrium is significantly influenced by the solvent.[5][9] Nonpolar solvents tend to favor the enol form due to the stability gained from intramolecular hydrogen bonding.[1] In contrast, polar protic solvents can disrupt this internal hydrogen bond and stabilize the more polar keto form.

  • Temperature: Changes in temperature can shift the equilibrium. The thermodynamic parameters (ΔH° and ΔS°) of the tautomerization determine the direction of the shift.

  • Electronic Effects: The presence of the sulfur atom in the tetrahydrothiophene ring influences the acidity of the α-proton and the stability of the resulting enol form.

Spectroscopic Analysis of Tautomers

The quantification of the keto and enol forms is typically achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for distinguishing and quantifying the keto and enol tautomers as the interconversion is slow on the NMR timescale.[5]

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for Tautomers of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

TautomerProton at C3Vinyl Proton (C=CH)Enolic OHCH₂ (adjacent to S)CH₂ (adjacent to C=O)OCH₃
Keto ~3.5 - 4.0 ppm--~2.8 - 3.2 ppm~3.0 - 3.5 ppm~3.7 ppm
Enol -~5.5 - 6.0 ppm~12 - 14 ppm~2.7 - 3.1 ppm~2.9 - 3.4 ppm~3.8 ppm

Note: These are estimated chemical shift ranges based on typical values for β-keto esters and related heterocyclic systems. Actual values may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy allows for the identification of the key functional groups present in each tautomer.

Table 2: Characteristic IR Absorption Frequencies for Tautomers

TautomerC=O Stretch (Ketone)C=O Stretch (Ester)C=C Stretch (Enol)O-H Stretch (Enol)
Keto ~1715 cm⁻¹~1745 cm⁻¹--
Enol -~1650 cm⁻¹ (conjugated)~1620 cm⁻¹~2500-3200 cm⁻¹ (broad, H-bonded)

Note: These are approximate frequency ranges. The conjugated ester carbonyl in the enol form appears at a lower frequency.

Experimental Protocols

Protocol for NMR Spectroscopic Analysis

Objective: To determine the equilibrium constant (Keq) for the keto-enol tautomerism in various solvents.

Materials:

  • Methyl 4-Oxotetrahydrothiophene-3-carboxylate

  • Deuterated solvents (e.g., CDCl₃, DMSO-d₆, Benzene-d₆)

  • NMR tubes

  • Internal standard (e.g., Tetramethylsilane - TMS)

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and dissolve it in 0.5-0.7 mL of the desired deuterated solvent in an NMR tube. Add a small amount of TMS as an internal reference.

  • Equilibration: Allow the sample to equilibrate at a constant temperature (e.g., 298 K) for a sufficient period to ensure the tautomeric equilibrium is reached.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

  • Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integration and Calculation: Integrate the signals corresponding to the keto and enol forms. For instance, integrate the signal for the proton at C3 of the keto form and the vinyl proton of the enol form.

  • Calculate Keq: The equilibrium constant, Keq = [Enol]/[Keto], can be calculated from the ratio of the integrals.

Protocol for IR Spectroscopic Analysis

Objective: To identify the characteristic vibrational modes of the keto and enol tautomers.

Materials:

  • Methyl 4-Oxotetrahydrothiophene-3-carboxylate

  • IR-transparent solvents (e.g., CCl₄, CHCl₃) or KBr for pellet preparation

  • FTIR spectrometer

Procedure:

  • Sample Preparation:

    • Solution: Prepare a 5-10% solution of the compound in a suitable IR-transparent solvent.

    • KBr Pellet: Mix a small amount of the solid sample with dry KBr powder and press into a thin pellet.

  • Background Spectrum: Record a background spectrum of the pure solvent or an empty KBr pellet.

  • Sample Spectrum: Record the IR spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands for the keto and enol forms as detailed in Table 2.

Logical Workflow for Tautomerism Analysis

The following diagram illustrates a typical workflow for the comprehensive analysis of the keto-enol tautomerism of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Tautomerism Analysis cluster_quantification Data Interpretation & Quantification synthesis Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate purification Purification (e.g., Chromatography) synthesis->purification nmr ¹H NMR Spectroscopy (in various solvents) purification->nmr ir IR Spectroscopy purification->ir computation Computational Modeling (DFT Calculations) purification->computation integration Integration of NMR Signals nmr->integration spectra_analysis Analysis of IR Bands ir->spectra_analysis keq Calculation of Keq computation->keq integration->keq thermo Thermodynamic Analysis (Variable Temperature NMR) keq->thermo

Caption: Workflow for analyzing keto-enol tautomerism.

Conclusion

The keto-enol tautomerism of Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a critical aspect of its chemical behavior. A thorough understanding and quantification of this equilibrium are essential for its effective utilization in drug discovery and development. The experimental and computational approaches outlined in this guide provide a robust framework for the detailed characterization of this important heterocyclic compound. While specific experimental data for this molecule is not widely available in the literature, the principles and protocols described herein, based on well-established knowledge of β-keto esters, offer a solid foundation for its investigation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed synthesis protocol for Methyl 4-Oxotetrahydrothiophene-3-carboxylate, an important intermediate in organic synthesis. The protocol is based on a two-step process involving a Michael addition followed by a Dieckmann condensation.

Chemical Properties
PropertyValue
Molecular Formula C6H8O3S[1]
Molecular Weight 160.19 g/mol
CAS Number 2689-68-1
Appearance Pale beige crystals[2]
Melting Point 29-31 °C[2]

Experimental Protocol

This protocol describes the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate in two main steps:

  • Synthesis of the intermediate, Methyl 3-((methoxycarbonyl)methylthio)propionate.

  • Cyclization to form the final product, Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propionate

This step involves the Michael addition of methyl mercaptoacetate to methyl acrylate.

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles
Methyl mercaptoacetate106.1491 mL1.0 mmol
Methyl acrylate86.0999.2 g1.1 mmol
Piperidine85.152.0 mL0.02 mol

Procedure:

  • To a solution of methyl mercaptoacetate (91 mL, 1.0 mmol) and piperidine (2.0 mL, 0.02 mol), slowly add methyl acrylate (99.2 g, 1.1 mmol).

  • Maintain the reaction temperature at 50 °C during the addition.

  • After the addition is complete, stir the reaction mixture for 2 hours at 50 °C.

  • Remove excess methyl acrylate and piperidine by distillation under high vacuum.

  • The resulting product is Methyl 3-((methoxycarbonyl)methylthio)propionate.

Results:

ProductYieldAnalytical Data
Methyl 3-((methoxycarbonyl)methylthio)propionate185 g (96%)LC-MS (ES+): 193, RT = 4.29 min[1]
Step 2: Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

This step involves the Dieckmann condensation of the intermediate to yield the final product.

Materials and Reagents:

ReagentMolar Mass ( g/mol )Amount UsedMoles
Methyl 3-((methoxycarbonyl)methylthio)propionate192.23(from Step 1)~0.96 mol
Lithium metal6.94250 g2.12 mol
Methanol32.0480 mL-
Toluene92.140.30 mL-
1N HCl-As needed-
Dichloromethane (DCM)84.93As needed-
Ethyl acetate (EtOAc)88.11As needed-
Petroleum ether-As needed-

Procedure:

  • In a suitable reaction vessel, treat lithium metal (250 g, 2.12 mol) with methanol (80 mL) in toluene (0.30 mL) at room temperature.

  • Once all the lithium has dissolved, add the Methyl 3-((methoxycarbonyl)methylthio)propionate from Step 1 over a period of 30 minutes at 70 °C.

  • Increase the reaction temperature to distill off the methanol, reaching a final temperature of 110 °C.

  • Maintain the reaction at 110 °C for 18 hours. The resulting mixture will contain a 1:1 mixture of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and the isomeric byproduct, Methyl 3-oxotetrahydrothiophene-2-carboxylate.[1]

  • Cool the reaction mixture and collect the solid by filtration. This solid is enriched with the lithium salt of the desired product.

  • Acidify the solid with 1N HCl solution and extract with dichloromethane (DCM).

  • Concentrate the organic phase.

  • Purify the residue by column chromatography using a gradient of Ethyl Acetate/Petroleum Ether (2% to 10%) to separate the isomers.

  • The desired product, Methyl 4-Oxotetrahydrothiophene-3-carboxylate, is obtained from the second eluted fraction.

Results:

ProductYield
Methyl 4-Oxotetrahydrothiophene-3-carboxylate14.7 g (33%)[1]

Experimental Workflow

SynthesisWorkflow Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate cluster_reactants1 Step 1: Michael Addition Reactants cluster_reactants2 Step 2: Dieckmann Condensation Reactants cluster_workup Workup & Purification R1 Methyl Mercaptoacetate P1 Reaction at 50°C for 2h R1->P1 R2 Methyl Acrylate R2->P1 R3 Piperidine R3->P1 I1 Methyl 3-((methoxycarbonyl)methylthio)propionate P1->I1 P2 Reaction at 70-110°C for 18h I1->P2 R4 Lithium R4->P2 R5 Methanol R5->P2 R6 Toluene R6->P2 W1 Filtration P2->W1 W2 Acidification (1N HCl) W1->W2 W3 Extraction (DCM) W2->W3 W4 Column Chromatography W3->W4 FP Methyl 4-Oxotetrahydrothiophene-3-carboxylate W4->FP

Caption: Workflow for the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

References

Application Notes and Protocols: Methyl 4-Oxotetrahydrothiophene-3-carboxylate as a Versatile Intermediate in Neuroleptic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of Methyl 4-Oxotetrahydrothiophene-3-carboxylate (MOTC) as a key building block in the synthesis of thiophene-containing neuroleptic drugs. The document details established synthetic routes for prominent antipsychotics such as Olanzapine, Quetiapine, and Ziprasidone, and proposes a novel application of MOTC in the synthesis of a key Olanzapine intermediate. Detailed experimental protocols, quantitative data, and visual diagrams of synthetic and signaling pathways are provided to aid researchers in the development of novel and efficient synthetic strategies for this important class of pharmaceuticals.

Introduction to Methyl 4-Oxotetrahydrothiophene-3-carboxylate (MOTC)

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a cyclic β-ketoester that holds significant potential as a versatile starting material in the synthesis of various heterocyclic compounds. Its unique structural features, including a reactive ketone and an ester group within a sulfur-containing ring, make it an attractive precursor for the construction of substituted thiophene rings, which are core scaffolds in a number of blockbuster neuroleptic drugs. The inherent reactivity of the ketone functionality in MOTC allows for its participation in multicomponent reactions like the Gewald reaction, a cornerstone in the synthesis of 2-aminothiophenes. These 2-aminothiophene derivatives are crucial intermediates in the industrial production of atypical antipsychotics. This document explores the application of MOTC and related thiophene intermediates in the synthesis of Olanzapine, Quetiapine, and Ziprasidone.

Olanzapine Synthesis

Olanzapine is an atypical antipsychotic medication used to treat schizophrenia and bipolar disorder. Its chemical structure is based on a thieno[2,3-b][1][2]benzodiazepine core. A common synthetic strategy involves the construction of a substituted 2-aminothiophene intermediate.

Quantitative Data for Olanzapine Synthesis
StepReactionReactantsReagents/ConditionsYield (%)Reference
1Gewald ReactionPropionaldehyde, Malononitrile, SulfurTriethylamine, Methanol85-95[Generic Process]
2N-Arylation2-Amino-5-methylthiophene-3-carbonitrile, 1-Fluoro-2-nitrobenzeneSodium hydride, THF80-90[Generic Process]
3Reduction and Cyclization2-[(2-Nitrophenyl)amino]-5-methylthiophene-3-carbonitrileStannous chloride, Hydrochloric acid, Ethanol70-80[Generic Process]
4Final Assembly4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine, N-MethylpiperazineToluene, DMSO72-89[3]
Established Experimental Protocol for Olanzapine Synthesis

Step 1: Synthesis of 2-Amino-5-methylthiophene-3-carbonitrile (Gewald Reaction)

  • To a stirred solution of propionaldehyde (1.2 eq) and malononitrile (1.0 eq) in methanol, add elemental sulfur (1.1 eq).

  • Cool the mixture to 0-5 °C and slowly add triethylamine (1.5 eq) while maintaining the temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • Pour the reaction mixture into ice-cold water and stir for 30 minutes.

  • Filter the precipitated solid, wash with cold water, and dry under vacuum to yield the desired product.

Step 2: Synthesis of 2-[(2-Nitrophenyl)amino]-5-methylthiophene-3-carbonitrile

  • To a suspension of sodium hydride (1.2 eq) in anhydrous THF, add a solution of 2-amino-5-methylthiophene-3-carbonitrile (1.0 eq) in THF dropwise at 0 °C.

  • Stir the mixture for 30 minutes at room temperature.

  • Add a solution of 1-fluoro-2-nitrobenzene (1.1 eq) in THF dropwise.

  • Heat the reaction mixture to reflux and stir for 8-12 hours.

  • Cool the reaction mixture, quench with water, and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Synthesis of 4-Amino-2-methyl-10H-thieno[2,3-b][1][2]benzodiazepine

  • To a solution of 2-[(2-nitrophenyl)amino]-5-methylthiophene-3-carbonitrile (1.0 eq) in ethanol, add a solution of stannous chloride dihydrate (5.0 eq) in concentrated hydrochloric acid.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 4: Synthesis of Olanzapine

  • A mixture of 4-amino-2-methyl-10H-thieno-[2,3-b][1][2]benzodiazepine (1.0 eq) and N-methylpiperazine (5.0 eq) in a mixture of toluene and DMSO is heated to reflux for 24 hours.[3]

  • After cooling, water is added to precipitate the product.[3]

  • The solid is filtered, washed with water, and dried to afford olanzapine.[3]

Proposed Novel Synthesis of an Olanzapine Intermediate from MOTC

A key innovation is the proposed use of Methyl 4-Oxotetrahydrothiophene-3-carboxylate (MOTC) as the ketone component in the Gewald reaction to synthesize a functionalized 2-aminothiophene, which can serve as a precursor to Olanzapine intermediates.

Proposed Reaction:

MOTC + Malononitrile + Sulfur → Methyl 2-amino-4,5-dihydro-3H-thieno[3,4-b]thiophene-3-carboxylate

Hypothetical Experimental Protocol:

  • In a round-bottom flask, combine Methyl 4-Oxotetrahydrothiophene-3-carboxylate (1.0 eq), malononitrile (1.0 eq), and elemental sulfur (1.1 eq) in a suitable solvent such as ethanol or DMF.

  • Add a catalytic amount of a base, such as morpholine or piperidine.

  • Heat the mixture to 50-70 °C and stir for 12-24 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice-water.

  • Collect the precipitate by filtration, wash with cold water, and dry to obtain the crude product.

  • Purify the product by recrystallization or column chromatography.

This novel intermediate can then be subjected to further chemical transformations, such as aromatization and functional group manipulations, to yield the core thiophene structure required for Olanzapine synthesis.

Visualizations for Olanzapine

Olanzapine_Synthesis cluster_step1 Step 1: Gewald Reaction cluster_step2 Step 2: N-Arylation cluster_step3 Step 3: Reduction & Cyclization cluster_step4 Step 4: Final Assembly Propionaldehyde Propionaldehyde Intermediate1 2-Amino-5-methyl- thiophene-3-carbonitrile Propionaldehyde->Intermediate1 Et3N, MeOH Malononitrile Malononitrile Malononitrile->Intermediate1 Et3N, MeOH Sulfur Sulfur Sulfur->Intermediate1 Et3N, MeOH Intermediate1_ref 2-Amino-5-methyl- thiophene-3-carbonitrile Intermediate2 2-[(2-Nitrophenyl)amino]- 5-methylthiophene-3-carbonitrile Intermediate1_ref->Intermediate2 NaH, THF Nitrobenzene 1-Fluoro-2-nitrobenzene Nitrobenzene->Intermediate2 NaH, THF Intermediate2_ref 2-[(2-Nitrophenyl)amino]- 5-methylthiophene-3-carbonitrile Intermediate3 4-Amino-2-methyl-10H- thieno[2,3-b][1,5]benzodiazepine Intermediate2_ref->Intermediate3 SnCl2, HCl, EtOH Intermediate3_ref 4-Amino-2-methyl-10H- thieno[2,3-b][1,5]benzodiazepine Olanzapine Olanzapine Intermediate3_ref->Olanzapine Toluene, DMSO NMP N-Methylpiperazine NMP->Olanzapine Toluene, DMSO Olanzapine_Signaling cluster_receptors Receptor Antagonism cluster_pathways Downstream Signaling cluster_effects Therapeutic Effects Olanzapine Olanzapine D2 Dopamine D2 Receptor Olanzapine->D2 Blocks HT2A Serotonin 5-HT2A Receptor Olanzapine->HT2A Blocks PI3K_Akt PI3K/Akt Pathway D2->PI3K_Akt Modulates Antipsychotic Antipsychotic Effects (↓ Positive Symptoms) D2->Antipsychotic Dopamine_Release ↑ Dopamine Release (Prefrontal Cortex) HT2A->Dopamine_Release GSK3 GSK3β (Inhibited) PI3K_Akt->GSK3 GSK3->Antipsychotic Negative_Symptoms ↓ Negative Symptoms Dopamine_Release->Negative_Symptoms Quetiapine_Synthesis cluster_step1 Step 1: Thioether Formation & Cyclization cluster_step2 Step 2: Chlorination cluster_step3 Step 3: Condensation Start1 o-Chlorobenzoic acid Intermediate1 Dibenzo[b,f][1,4]thiazepin- 11(10H)-one Start1->Intermediate1 1. Cu catalyst 2. PPA Start2 Thiophenol Start2->Intermediate1 1. Cu catalyst 2. PPA Intermediate1_ref Dibenzo[b,f][1,4]thiazepin- 11(10H)-one Intermediate2 11-Chlorodibenzo[b,f]- [1,4]thiazepine Intermediate1_ref->Intermediate2 POCl3 Intermediate2_ref 11-Chlorodibenzo[b,f]- [1,4]thiazepine Quetiapine Quetiapine Intermediate2_ref->Quetiapine Base, Toluene Sidechain 1-(2-Hydroxyethoxy)- ethylpiperazine Sidechain->Quetiapine Base, Toluene Quetiapine_Signaling cluster_receptors Receptor Interactions cluster_pathways Intracellular Signaling cluster_effects Cellular & Therapeutic Outcomes Quetiapine Quetiapine D2 Dopamine D2 Receptor Quetiapine->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Quetiapine->HT2A Antagonist ERK ERK/MAPK Pathway Quetiapine->ERK Activates Notch Notch Signaling Quetiapine->Notch Activates Norquetiapine Norquetiapine (Active Metabolite) NET Norepinephrine Transporter Norquetiapine->NET Inhibitor Antipsychotic Antipsychotic Effects D2->Antipsychotic HT2A->Antipsychotic Antidepressant Antidepressant Effects NET->Antidepressant ERK->Antidepressant Myelin_Protection Myelin Protection Notch->Myelin_Protection Ziprasidone_Synthesis cluster_sidechain Sidechain Synthesis cluster_core Core Synthesis cluster_final Final Condensation Start1 3-Chloro-1,2- benzisothiazole Intermediate1 3-(1-Piperazinyl)-1,2- benzisothiazole Start1->Intermediate1 Heat Start2 Piperazine Start2->Intermediate1 Heat Intermediate1_ref 3-(1-Piperazinyl)-1,2- benzisothiazole Start3 6-Chlorooxindole Intermediate2 5-(2-Chloroethyl)-6- chlorooxindole Start3->Intermediate2 1. ClCOCH2Cl, AlCl3 2. Et3SiH, TFA Intermediate2_ref 5-(2-Chloroethyl)-6- chlorooxindole Ziprasidone Ziprasidone Intermediate1_ref->Ziprasidone Na2CO3, H2O Intermediate2_ref->Ziprasidone Na2CO3, H2O Ziprasidone_Signaling cluster_receptors Receptor & Transporter Interactions cluster_pathways Intracellular Signaling cluster_effects Therapeutic & Adverse Effects Ziprasidone Ziprasidone D2 Dopamine D2 Receptor Ziprasidone->D2 Antagonist HT2A Serotonin 5-HT2A Receptor Ziprasidone->HT2A Antagonist HT1A Serotonin 5-HT1A Receptor Ziprasidone->HT1A Agonist SERT SERT Ziprasidone->SERT Inhibitor NET NET Ziprasidone->NET Inhibitor PI3K_Akt_mTOR PI3K/Akt/mTOR Pathway Ziprasidone->PI3K_Akt_mTOR Activates Antipsychotic Antipsychotic Effects D2->Antipsychotic HT2A->Antipsychotic Antidepressant Antidepressant/Anxiolytic Effects HT1A->Antidepressant SERT->Antidepressant NET->Antidepressant Inflammasome NLRP3 Inflammasome (Activated) PI3K_Akt_mTOR->Inflammasome Atrial_Arrhythmia Atrial Arrhythmia (Adverse Effect) Inflammasome->Atrial_Arrhythmia

References

Application Notes and Protocols for the Synthesis of Aminothiophenes from Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted 2-aminothiophenes are a critical class of heterocyclic compounds that serve as versatile intermediates in the synthesis of a wide array of biologically active molecules, including dyes, agrochemicals, and pharmaceuticals.[1][2][3] Their structural motif is present in numerous drugs, such as the antipsychotic olanzapine and the anti-inflammatory drug tinoridine.[1] The Gewald three-component reaction is the most prominent and efficient method for the synthesis of these valuable scaffolds.[1][4][5] This one-pot synthesis involves the condensation of a carbonyl compound, an active methylene compound, and elemental sulfur, typically in the presence of a basic catalyst.[5]

This document provides detailed protocols and application notes for the synthesis of aminothiophenes using Methyl 4-Oxotetrahydrothiophene-3-carboxylate as the carbonyl starting material. This specific substrate is a cyclic ketone, and its reaction follows the general mechanism of the Gewald synthesis. The methodologies described herein are based on established procedures for similar cyclic ketones and aim to provide a robust starting point for researchers in drug discovery and medicinal chemistry.[6][7]

Reaction Pathway

The synthesis of a 2-aminothiophene from Methyl 4-Oxotetrahydrothiophene-3-carboxylate proceeds via the Gewald reaction. The overall transformation is depicted in the following workflow:

Gewald_Reaction start Methyl 4-Oxotetrahydrothiophene-3-carboxylate intermediate Knoevenagel Condensation Intermediate start->intermediate Knoevenagel Condensation reagents + Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) + Elemental Sulfur (S8) catalyst Base Catalyst (e.g., Piperidine, Morpholine, Triethylamine) product Substituted 2-Aminothiophene Derivative intermediate->product Sulfur Addition & Cyclization

Caption: Workflow for the Gewald synthesis of 2-aminothiophenes.

The reaction mechanism initiates with a Knoevenagel condensation between the ketone (Methyl 4-Oxotetrahydrothiophene-3-carboxylate) and the active methylene compound, catalyzed by a base.[5] This is followed by the addition of elemental sulfur and subsequent cyclization and tautomerization to yield the final 2-aminothiophene product.[5]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the Gewald reaction with various cyclic ketones, which can serve as a reference for the synthesis using Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Carbonyl CompoundActive Methylene CompoundCatalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)Reference
CyclopentanoneMalononitrilePiperidinium Borate (20)EtOH:H₂O (9:1)1000.2587[1]
CyclohexanoneMalononitrilePiperidinium Borate (20)EtOH:H₂O (9:1)1000.4296[1]
CycloheptanoneMalononitrilePiperidinium Borate (20)EtOH:H₂O (9:1)100185[1]
4-OxotetrahydropyranMalononitrilePiperidinium Borate (20)EtOH:H₂O (9:1)1000.3389[1]
Tetrahydrothiopyran-4-oneMalononitrilePiperidinium Borate (20)EtOH:H₂O (9:1)1000.587[1]
CyclohexanoneEthyl CyanoacetatePiperidinium Borate (20)EtOH:H₂O (9:1)100575[1]
CyclohexanoneMalononitrileL-Proline (10)DMF60-84[8]

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Substituted 2-Aminothiophenes using a Base Catalyst

This protocol is a generalized procedure based on the well-established Gewald reaction conditions.

Materials:

  • Methyl 4-Oxotetrahydrothiophene-3-carboxylate

  • Active methylene compound (e.g., malononitrile or ethyl cyanoacetate)

  • Elemental sulfur (S₈)

  • Base catalyst (e.g., piperidine, morpholine, or triethylamine)

  • Solvent (e.g., ethanol, methanol, or DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Methyl 4-Oxotetrahydrothiophene-3-carboxylate (1 equivalent), the active methylene compound (1 equivalent), and elemental sulfur (1.1 equivalents).

  • Solvent and Catalyst Addition: Add the chosen solvent (e.g., ethanol) to the flask to create a stirrable suspension. Subsequently, add the base catalyst (0.1-0.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux (typically 60-100 °C, depending on the solvent) with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). Reaction times can vary from 30 minutes to several hours.[1]

  • Workup: After the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product is typically purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure 2-aminothiophene derivative.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation has been shown to accelerate the Gewald reaction, leading to shorter reaction times and often improved yields.[5]

Materials:

  • Same as Protocol 1

  • Microwave reactor

Procedure:

  • Reaction Setup: In a microwave-safe reaction vessel, combine Methyl 4-Oxotetrahydrothiophene-3-carboxylate (1 equivalent), the active methylene compound (1 equivalent), elemental sulfur (1.1 equivalents), and the base catalyst (0.1-0.2 equivalents) in a suitable solvent (e.g., DMF).

  • Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Heat the mixture to a predetermined temperature (e.g., 100-120 °C) for a short period (e.g., 5-20 minutes).

  • Workup and Purification: Follow the workup and purification steps as described in Protocol 1.

Signaling Pathways and Logical Relationships

The following diagram illustrates the logical progression of the Gewald reaction, highlighting the key stages and components.

reaction_logic cluster_reactants Reactants cluster_conditions Reaction Conditions ketone Methyl 4-Oxotetrahydrothiophene-3-carboxylate knoevenagel Knoevenagel Condensation ketone->knoevenagel methylene Active Methylene Compound methylene->knoevenagel sulfur Elemental Sulfur cyclization Sulfur Addition & Cyclization sulfur->cyclization catalyst Base Catalyst catalyst->knoevenagel solvent Solvent solvent->knoevenagel heat Heat heat->knoevenagel knoevenagel->cyclization product 2-Aminothiophene Product cyclization->product

Caption: Logical flow of the Gewald three-component reaction.

Applications in Drug Discovery

2-Aminothiophenes are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets.[6] They are key building blocks for the synthesis of compounds with diverse pharmacological activities, including:

  • Antimicrobial and Antifungal Agents: Many 2-aminothiophene derivatives exhibit potent activity against various strains of bacteria and fungi.[2][3]

  • Anti-inflammatory Agents: The thiophene core is present in several non-steroidal anti-inflammatory drugs (NSAIDs).[1]

  • Anticancer Agents: Certain substituted aminothiophenes have shown antiproliferative activity against various cancer cell lines.

  • Kinase Inhibitors: The 2-aminothiophene scaffold is utilized in the design of inhibitors for various protein kinases, which are important targets in cancer therapy.

  • Central Nervous System (CNS) Active Agents: As seen with olanzapine, these compounds can be developed into effective treatments for neurological and psychiatric disorders.[1]

The synthesis of novel 2-aminothiophenes from readily available starting materials like Methyl 4-Oxotetrahydrothiophene-3-carboxylate provides a valuable avenue for the exploration of new chemical space and the development of next-generation therapeutics.

References

Application Notes and Protocols: Reaction of Methyl 4-Oxotetrahydrothiophene-3-carboxylate with Hydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the reaction of Methyl 4-Oxotetrahydrothiophene-3-carboxylate with hydroxylamine. This reaction is of significant interest as it can yield two distinct and valuable products: Methyl 4-(hydroxyimino)tetrahydrothiophene-3-carboxylate (the oxime) and Methyl 3-aminothiophene-2-carboxylate . The choice of reaction conditions is critical in directing the synthesis towards the desired product. The oxime is a versatile intermediate for further chemical modifications, while the aminothiophene serves as a crucial building block in the synthesis of various pharmacologically active compounds, including neuroleptic agents.[1] This document outlines protocols for the selective synthesis of both compounds, supported by reaction pathways and experimental workflows.

Introduction

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a β-keto ester that possesses two key reactive sites: the ketone at the 4-position and the ester at the 3-position. The reaction with hydroxylamine primarily targets the ketone functionality. However, the initial oxime product is often an intermediate that can undergo a facile rearrangement under certain conditions to yield a more stable aromatic aminothiophene derivative.[2][3][4] Understanding and controlling this reactivity is paramount for synthetic chemists in drug discovery and development.

This guide provides two distinct protocols:

  • Protocol 1: Synthesis of Methyl 4-(hydroxyimino)tetrahydrothiophene-3-carboxylate. This protocol is designed to favor the formation and isolation of the oxime by employing mild reaction conditions to prevent subsequent rearrangement.

  • Protocol 2: Synthesis of Methyl 3-aminothiophene-2-carboxylate. This protocol utilizes conditions that promote the rearrangement of the intermediate oxime to furnish the aromatic aminothiophene.

Reaction Pathways

The reaction of Methyl 4-Oxotetrahydrothiophene-3-carboxylate with hydroxylamine can proceed via two main pathways, as illustrated below. The control over the reaction conditions, particularly temperature and pH, dictates the predominant product.

Reaction_Pathways Start Methyl 4-Oxotetrahydrothiophene-3-carboxylate Intermediate Oxime Intermediate (Methyl 4-(hydroxyimino)tetrahydrothiophene-3-carboxylate) Start->Intermediate NH2OH·HCl, mild base (e.g., BaCO3 or NaHCO3) Low Temperature Hydroxylamine Hydroxylamine (NH2OH) Product1 Isolated Oxime Intermediate->Product1 Isolation Product2 Rearranged Product (Methyl 3-aminothiophene-2-carboxylate) Intermediate->Product2 Heat / Acidic Conditions (e.g., Reflux in MeCN or MeOH)

Caption: Reaction pathways of Methyl 4-Oxotetrahydrothiophene-3-carboxylate with hydroxylamine.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-(hydroxyimino)tetrahydrothiophene-3-carboxylate (Oxime Formation)

This protocol is adapted from methodologies that favor the formation and isolation of oxime intermediates from β-keto esters by maintaining mild, near-neutral conditions and low temperatures to suppress the rearrangement to the aminothiophene.[4]

Materials:

  • Methyl 4-Oxotetrahydrothiophene-3-carboxylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Sodium bicarbonate (NaHCO₃) or Barium carbonate (BaCO₃)

  • Methanol (MeOH)

  • Deionized water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 4-Oxotetrahydrothiophene-3-carboxylate (1.0 eq) in methanol (approximately 10 mL per gram of starting material).

  • Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium bicarbonate (1.2 eq) in a minimal amount of deionized water and add it dropwise to the stirred solution of the ketoester. Alternatively, add hydroxylamine hydrochloride (1.2 eq) and barium carbonate (1.2 eq) directly to the methanolic solution of the ketoester.

  • Allow the reaction mixture to stir at 0-5 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, filter the mixture to remove any inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the methanol.

  • To the resulting residue, add deionized water and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure Methyl 4-(hydroxyimino)tetrahydrothiophene-3-carboxylate.

Data Presentation: Note: As specific quantitative data for this exact reaction is not readily available in the cited literature, the following table is a template for researchers to populate with their experimental results.

ParameterValue
Reactant Methyl 4-Oxotetrahydrothiophene-3-carboxylate
Product Methyl 4-(hydroxyimino)tetrahydrothiophene-3-carboxylate
Yield (%) To be determined
Melting Point (°C) To be determined
¹H NMR To be determined
¹³C NMR To be determined
Mass Spec (m/z) To be determined
Protocol 2: Synthesis of Methyl 3-aminothiophene-2-carboxylate (Rearrangement Reaction)

This protocol is based on procedures that promote the direct conversion of 3-oxotetrahydrothiophenes to 3-aminothiophenes in a one-step reaction with hydroxylamine hydrochloride.[2][3][4]

Materials:

  • Methyl 4-Oxotetrahydrothiophene-3-carboxylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Acetonitrile (MeCN) or Methanol (MeOH)

  • Diethyl ether

  • Aqueous ammonia solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Methyl 4-Oxotetrahydrothiophene-3-carboxylate (1.0 eq) in acetonitrile or methanol (approximately 10 mL per gram of starting material).

  • Add hydroxylamine hydrochloride (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture in an ice bath.

  • Add dry diethyl ether to precipitate the crude product.

  • Filter the precipitate. The filtrate can be further processed if desired.

  • The filtered solid can be slurried with water, and the aqueous solution basified with aqueous ammonia.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 3-aminothiophene-2-carboxylate.

Data Presentation:

ParameterValueReference
Reactant 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene[2]
Product Methyl 3-amino-4-methylthiophene-2-carboxylate[2]
Yield (%) 64[2]
Melting Point (°C) 82-83[2]

Note: The data presented is for a closely related analogue. Researchers should expect similar outcomes for the title reaction.

Visualizations

Experimental Workflow: Oxime Synthesis (Protocol 1)

G A Dissolve Ketoester in MeOH B Cool to 0-5 °C A->B C Add NH2OH·HCl and Base B->C D Stir at 0-5 °C for 2-4h C->D E Filter Inorganic Salts D->E F Concentrate Filtrate E->F G Aqueous Workup & Extraction F->G H Dry and Concentrate Organic Phase G->H I Purify Product H->I

Caption: Workflow for the synthesis of Methyl 4-(hydroxyimino)tetrahydrothiophene-3-carboxylate.

Logical Relationship: Product Selectivity

G cluster_conditions Reaction Conditions cluster_products Reaction Products Low_Temp Low Temperature (0-5 °C) Oxime Oxime Formation Favored Low_Temp->Oxime Mild_Base Mild Base (NaHCO3 / BaCO3) Mild_Base->Oxime High_Temp High Temperature (Reflux) Rearrangement Rearrangement Favored High_Temp->Rearrangement Acidic_Env Acidic Environment (from NH2OH·HCl) Acidic_Env->Rearrangement

Caption: Influence of reaction conditions on product selectivity.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Hydroxylamine and its salts are potentially explosive and should be handled with care. Avoid heating dry hydroxylamine salts.

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The reaction of Methyl 4-Oxotetrahydrothiophene-3-carboxylate with hydroxylamine is a versatile transformation that can be controlled to yield either the oxime or the rearranged aminothiophene. The protocols provided herein offer a clear guide for the selective synthesis of these valuable compounds. Careful control of temperature and pH are the most critical parameters for achieving the desired product selectivity. The provided workflows and diagrams serve to further clarify the experimental procedures and underlying chemical principles.

References

Application Notes and Protocols: Methyl 4-Oxotetrahydrothiophene-3-carboxylate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methyl 4-oxotetrahydrothiophene-3-carboxylate is a versatile heterocyclic building block of significant interest in medicinal chemistry. Its unique structural features, including a reactive β-keto ester moiety within a sulfur-containing ring, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes and experimental protocols for the use of Methyl 4-Oxotetrahydrothiophene-3-carboxylate in the development of soluble guanylate cyclase (sGC) stimulators, MEK inhibitors, and neuroleptic agents.

Application in the Synthesis of Soluble Guanylate Cyclase (sGC) Stimulators

Soluble guanylate cyclase (sGC) is a key enzyme in the nitric oxide (NO) signaling pathway. sGC stimulators are therapeutic agents that sensitize sGC to endogenous NO, leading to increased production of cyclic guanosine monophosphate (cGMP). This results in vasodilation and has therapeutic applications in cardiovascular diseases such as pulmonary hypertension. Methyl 4-oxotetrahydrothiophene-3-carboxylate serves as a crucial starting material for the synthesis of pyrazolo[3,4-b]pyridine derivatives, a class of potent sGC stimulators.

Signaling Pathway: The NO/sGC/cGMP Pathway

NO_sGC_cGMP_Pathway NO Nitric Oxide (NO) sGC_inactive sGC (inactive) NO->sGC_inactive activates sGC_active sGC (active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP converts GTP GTP GTP->sGC_active PKG Protein Kinase G (PKG) cGMP->PKG activates Vasodilation Vasodilation PKG->Vasodilation promotes sGC_stimulator sGC Stimulator (e.g., Pyrazolo[3,4-b]pyridine derivative) sGC_stimulator->sGC_inactive sensitizes

Caption: The NO/sGC/cGMP signaling pathway and the action of sGC stimulators.

Quantitative Data: Bioactivity of sGC Stimulators
Compound IDScaffoldTargetAssayEC50 (nM)Reference
13a Pyrazolo[3,4-b]pyridine-3-yl pyrimidinesGCRat thoracic aorta rings relaxation150[1]
Riociguat Pyrazolo[3,4-b]pyridinesGCRecombinant sGC activity73[2]
Vericiguat Pyrazolo[3,4-b]pyridinesGCRecombinant sGC activity-[3]
Experimental Protocols

Protocol 1: Synthesis of a Pyrazolo[3,4-b]pyridine sGC Stimulator Intermediate

This protocol describes a representative synthesis of a key intermediate for pyrazolo[3,4-b]pyridine-based sGC stimulators, starting from Methyl 4-oxotetrahydrothiophene-3-carboxylate.

Workflow:

sGC_Synthesis_Workflow start Methyl 4-Oxotetrahydro- thiophene-3-carboxylate step1 Condensation with Hydrazine Derivative start->step1 intermediate1 Pyrazolone Intermediate step1->intermediate1 step2 Reaction with Malononitrile intermediate1->step2 intermediate2 Thieno[2,3-c]pyrazole Intermediate step2->intermediate2 step3 Cyclization intermediate2->step3 final_product Pyrazolo[3,4-b]pyridine Core step3->final_product

Caption: Synthetic workflow for a pyrazolo[3,4-b]pyridine core.

Methodology:

  • Step 1: Synthesis of the Pyrazolone Intermediate.

    • To a solution of Methyl 4-oxotetrahydrothiophene-3-carboxylate (1 eq.) in ethanol, add a substituted hydrazine (e.g., 2-fluorobenzylhydrazine, 1 eq.).

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • The resulting crude pyrazolone intermediate can be purified by crystallization or column chromatography.

  • Step 2: Synthesis of the Thieno[2,3-c]pyrazole Intermediate.

    • To a solution of the pyrazolone intermediate (1 eq.) and malononitrile (1.1 eq.) in ethanol, add a base such as piperidine or triethylamine (catalytic amount).

    • Stir the reaction mixture at room temperature for 12-16 hours.

    • The precipitated product can be collected by filtration, washed with cold ethanol, and dried.

  • Step 3: Cyclization to the Pyrazolo[3,4-b]pyridine Core.

    • The thieno[2,3-c]pyrazole intermediate can be cyclized to the final pyrazolo[3,4-b]pyridine core through various methods, often involving reaction with a suitable three-carbon synthon or through intramolecular rearrangement under thermal or acidic/basic conditions. A specific example involves heating in a high-boiling solvent like diphenyl ether.

Protocol 2: In Vitro sGC Activity Assay (cGMP Measurement)

This protocol measures the production of cGMP in response to sGC stimulators in a cell-based or purified enzyme assay.

Methodology:

  • Sample Preparation:

    • For cell-based assays, culture cells (e.g., HEK293) to 80-90% confluency in a 96-well plate. Pre-treat with a phosphodiesterase (PDE) inhibitor like IBMX (0.5 mM) for 10-30 minutes to prevent cGMP degradation.

    • For purified enzyme assays, prepare a reaction buffer containing purified sGC, GTP, and MgCl2.

  • Compound Treatment:

    • Add the sGC stimulator at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate for 15-30 minutes at 37°C.

  • Cell Lysis/Reaction Termination:

    • Terminate the reaction by adding 0.1 M HCl to lyse the cells and stop enzymatic activity.

  • cGMP Quantification:

    • Measure cGMP levels in the lysate using a commercially available cGMP competitive ELISA kit according to the manufacturer's instructions.

    • The absorbance is read at 450 nm, and the cGMP concentration is determined from a standard curve.

Application in the Synthesis of MEK Inhibitors

The MAPK/ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature in many cancers. MEK1 and MEK2 are dual-specificity kinases that are central components of this pathway, making them attractive targets for cancer therapy. Methyl 4-oxotetrahydrothiophene-3-carboxylate is a key starting material for the synthesis of fused thiophene derivatives, such as thieno[3,2-b]pyridines, which have been identified as potent and selective MEK inhibitors.

Signaling Pathway: The MAPK/ERK Pathway

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK1/2 Raf->MEK phosphorylates ERK ERK1/2 MEK->ERK phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation leads to MEK_inhibitor MEK Inhibitor (e.g., Thieno[3,2-b]pyridine derivative) MEK_inhibitor->MEK inhibits MEK_Synthesis_Workflow start Methyl 4-Oxotetrahydro- thiophene-3-carboxylate step1 Gewald Reaction start->step1 intermediate1 2-Aminothiophene Intermediate step1->intermediate1 step2 Pyridine Ring Formation intermediate1->step2 final_product Thieno[3,2-b]pyridine Core step2->final_product Neuroleptic_Targets Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Serotonin Serotonin (5-HT) HT2A_Receptor Serotonin 5-HT2A Receptor Serotonin->HT2A_Receptor Downstream_Signaling Downstream Signaling (e.g., Adenylyl cyclase inhibition, Phospholipase C activation) D2_Receptor->Downstream_Signaling HT2A_Receptor->Downstream_Signaling Neuroleptic Neuroleptic Agent (e.g., Thienopyrimidine derivative) Neuroleptic->D2_Receptor antagonizes Neuroleptic->HT2A_Receptor antagonizes Neuroleptic_Synthesis_Workflow start Methyl 4-Oxotetrahydro- thiophene-3-carboxylate step1 Gewald Reaction start->step1 intermediate1 2-Aminothiophene-3- carboxylate step1->intermediate1 step2 Pyrimidine Ring Formation intermediate1->step2 final_product Thieno[2,3-d]pyrimidine Core step2->final_product

References

Methyl 4-Oxotetrahydrothiophene-3-carboxylate: A Versatile Scaffold for Neuroleptic and Bioactive Compound Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols

For Researchers, Scientists, and Drug Development Professionals

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a valuable heterocyclic building block in organic synthesis, serving as a versatile precursor for a range of complex molecules with significant biological activities. Its unique structural features, including a reactive β-keto ester system within a sulfur-containing ring, allow for diverse chemical transformations, making it a key intermediate in the synthesis of novel pharmaceuticals, particularly those targeting the central nervous system.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 4-Oxotetrahydrothiophene-3-carboxylate is provided in the table below.

PropertyValue
Molecular FormulaC₆H₈O₃S
Molecular Weight160.19 g/mol
AppearanceLight yellow solid
Melting Point37-38 °C[1]
Boiling Point95 °C[1]
Density1.309 g/cm³ (Predicted)[1]
SolubilityChloroform
CAS Number2689-68-1

Applications in Organic Synthesis

The reactivity of the keto and ester functionalities, combined with the presence of the sulfur atom, makes Methyl 4-Oxotetrahydrothiophene-3-carboxylate an ideal starting material for the construction of various heterocyclic systems.

Synthesis of Aminothiophene Derivatives

A primary application of this building block is in the synthesis of substituted aminothiophenes, which are key intermediates for numerous pharmaceutical compounds.

Synthesis_of_Aminothiophene start Methyl 4-Oxotetrahydrothiophene-3-carboxylate intermediate Methyl 4-aminothiophene-3-carboxylate start->intermediate Reflux reagents Hydroxylamine Hydrochloride (NH₂OH·HCl) Methanol (MeOH) reagents->intermediate

This transformation opens the door to a wide array of further chemical modifications, leading to the generation of diverse molecular libraries for drug discovery.

Synthesis of Thieno[2,3-d]pyrimidines with Neuroleptic Potential

Substituted aminothiophenes derived from the title compound are crucial precursors for the synthesis of thieno[2,3-d]pyrimidines. These fused heterocyclic systems are of significant interest in medicinal chemistry as they are structurally analogous to purines and have been identified as potent modulators of various biological targets, including dopamine and serotonin receptors.

Thienopyrimidine_Synthesis start Methyl 4-aminothiophene-3-carboxylate intermediate Thieno[2,3-d]pyrimidine derivatives start->intermediate Cyclization reagents Formamide or other cyclizing agents reagents->intermediate

Thieno[2,3-d]pyrimidine derivatives have been identified as negative allosteric modulators (NAMs) of the Dopamine D2 receptor, a key target for antipsychotic drugs used in the treatment of schizophrenia and other psychotic disorders.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-aminothiophene-3-carboxylate

This protocol details the conversion of Methyl 4-Oxotetrahydrothiophene-3-carboxylate to its corresponding aminothiophene derivative.

Materials:

  • Methyl 4-oxotetrahydrothiophene-3-carboxylate

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Methanol (MeOH)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EA)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • A mixture of Methyl 4-oxotetrahydrothiophene-3-carboxylate (2.3 g, 14.37 mmol) and hydroxylamine hydrochloride (1.2 g, 17.25 mmol) in methanol (40 mL) is stirred under reflux for 1 hour.[1]

  • The reaction is quenched with saturated NaHCO₃ solution (200 mL).[1]

  • The mixture is extracted with ethyl acetate (3 x 100 mL).[1]

  • The combined organic phases are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.[1]

  • The product, Methyl 4-aminothiophene-3-carboxylate, is obtained as a light yellow oil (2.1 g, 93% yield).[1]

Quantitative Data:

ReactantMolar Mass ( g/mol )Amount (g)Moles (mmol)
Methyl 4-Oxotetrahydrothiophene-3-carboxylate160.192.314.37
Hydroxylamine hydrochloride69.491.217.25
Product Molar Mass ( g/mol ) Yield (g) Yield (%)
Methyl 4-aminothiophene-3-carboxylate157.192.193
Protocol 2: General Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-ones

This protocol provides a general method for the cyclization of 2-aminothiophene-3-carboxylates to form the thieno[2,3-d]pyrimidine core.

Materials:

  • Methyl 2-amino-4,5-disubstituted-thiophene-3-carboxylate

  • Formamide

Procedure:

  • A mixture of the starting 2-aminothiophene-3-carboxylate and an excess of formamide is heated at reflux.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration.

  • The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol).

Signaling Pathway Modulation

Thieno[2,3-d]pyrimidine derivatives synthesized from Methyl 4-Oxotetrahydrothiophene-3-carboxylate have been shown to act as negative allosteric modulators of the Dopamine D2 receptor. This receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in neurotransmission.

D2_Receptor_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Activates NAM Thieno[2,3-d]pyrimidine (NAM) NAM->D2R Modulates (NAM) G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Cellular Response PKA->Cellular_Response Phosphorylates substrates leading to

Antagonism or negative allosteric modulation of the D2 receptor is a primary mechanism of action for many antipsychotic drugs. The thieno[2,3-d]pyrimidine scaffold, accessible from Methyl 4-Oxotetrahydrothiophene-3-carboxylate, represents a promising avenue for the development of novel neuroleptic agents with potentially improved efficacy and side-effect profiles. The ability to fine-tune the structure of these molecules allows for the optimization of their pharmacological properties, making this building block a valuable tool in modern drug discovery.

References

Application Notes and Protocols: Nitration Reactions of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a versatile heterocyclic building block in medicinal chemistry and materials science. The introduction of a nitro group (-NO₂) onto this scaffold can provide a valuable intermediate for further functionalization, potentially leading to novel compounds with interesting biological activities or material properties. The nitro group can serve as a precursor for an amino group, a key functional group in many pharmaceuticals, or can be utilized in various C-C and C-N bond-forming reactions.

This document outlines potential strategies for the nitration of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, focusing on the challenges and considerations for this specific substrate.

Challenges in the Nitration of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Several factors must be considered when designing a nitration reaction for this substrate:

  • Presence of an Active Methylene Group: The C3 position is flanked by two electron-withdrawing groups (ketone and ester), making the proton at this position acidic and the carbon nucleophilic. This is a likely site for electrophilic attack.

  • Sensitivity of the Thioether: The sulfur atom in the tetrahydrothiophene ring is susceptible to oxidation by strong oxidizing agents, which are often present in nitrating mixtures (e.g., nitric acid).

  • Potential for Ring Opening: Harsh reaction conditions could lead to the degradation or rearrangement of the tetrahydrothiophene ring.

  • Regioselectivity: While the C3 position is the most probable site of nitration, other positions might also be reactive under certain conditions.

Proposed Nitration Protocols

Based on general methods for the nitration of β-keto esters and other active methylene compounds, two primary strategies are proposed:

Protocol 1: Nitration using Alkyl Nitrates under Basic Conditions

This method avoids the use of strong acids, thereby minimizing the risk of thioether oxidation and ring degradation.

Principle: An alkyl nitrate (e.g., ethyl nitrate or isoamyl nitrate) serves as the electrophilic nitro source. A base is used to deprotonate the active methylene group at C3, forming a nucleophilic enolate that attacks the alkyl nitrate.

Experimental Protocol:

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve Methyl 4-Oxotetrahydrothiophene-3-carboxylate (1.0 eq) in a suitable anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

  • Base Addition: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 eq) in THF via the dropping funnel. Stir the mixture at this temperature for 30-60 minutes to ensure complete enolate formation.

  • Nitration: Add a solution of ethyl nitrate (1.2 eq) in the same solvent dropwise to the reaction mixture, maintaining the temperature at -78 °C.

  • Quenching: After stirring for an additional 1-2 hours at -78 °C, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Work-up: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Hypothetical Data Summary (Protocol 1):

ParameterExpected Value
Product Methyl 3-nitro-4-oxotetrahydrothiophene-3-carboxylate
Yield 40-60%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.0-4.2 (m, 2H, -CH₂-S-), 3.85 (s, 3H, -OCH₃), 3.6-3.8 (m, 2H, -CH₂-CO-)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 195.0 (C=O, ketone), 165.0 (C=O, ester), 95.0 (C-NO₂), 53.0 (-OCH₃), 40.0 (-CH₂-S-), 35.0 (-CH₂-CO-)
IR (thin film, cm⁻¹) ν: 1735 (C=O, ester), 1715 (C=O, ketone), 1560 (asymm. NO₂), 1370 (symm. NO₂)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₆H₇NO₅S, found.
Protocol 2: Nitration using Acetyl Nitrate

Acetyl nitrate is a milder nitrating agent compared to the traditional mixed acid (HNO₃/H₂SO₄) method.

Principle: Acetyl nitrate, prepared in situ from nitric acid and acetic anhydride, can act as an electrophile to nitrate the active methylene position.

Experimental Protocol:

  • Preparation of Acetyl Nitrate: In a flask cooled in an ice-salt bath (0 to -10 °C), slowly add concentrated nitric acid (1.0 eq) to acetic anhydride (1.2 eq) with vigorous stirring. The temperature should be strictly maintained below 10 °C.

  • Substrate Addition: In a separate flask, dissolve Methyl 4-Oxotetrahydrothiophene-3-carboxylate (1.0 eq) in a suitable solvent like dichloromethane or acetic anhydride. Cool this solution to 0 °C.

  • Nitration: Slowly add the freshly prepared acetyl nitrate solution to the substrate solution while maintaining the temperature at 0-5 °C.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the mixture into ice-water and stir for 30 minutes. Extract the product with dichloromethane.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Hypothetical Data Summary (Protocol 2):

ParameterExpected Value
Product Methyl 3-nitro-4-oxotetrahydrothiophene-3-carboxylate
Yield 30-50%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 4.0-4.2 (m, 2H, -CH₂-S-), 3.85 (s, 3H, -OCH₃), 3.6-3.8 (m, 2H, -CH₂-CO-)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm): 195.0 (C=O, ketone), 165.0 (C=O, ester), 95.0 (C-NO₂), 53.0 (-OCH₃), 40.0 (-CH₂-S-), 35.0 (-CH₂-CO-)
IR (thin film, cm⁻¹) ν: 1735 (C=O, ester), 1715 (C=O, ketone), 1560 (asymm. NO₂), 1370 (symm. NO₂)
Mass Spec (ESI+) m/z: [M+H]⁺ calculated for C₆H₇NO₅S, found.

Visualizations

Nitration_Workflow cluster_protocol1 Protocol 1: Alkyl Nitrate cluster_protocol2 Protocol 2: Acetyl Nitrate start1 Dissolve Substrate in Anhydrous Solvent cool1 Cool to -78 °C start1->cool1 base_add Add LDA cool1->base_add enolate Enolate Formation base_add->enolate nitrate_add1 Add Ethyl Nitrate enolate->nitrate_add1 quench1 Quench with aq. NH₄Cl nitrate_add1->quench1 workup1 Aqueous Work-up quench1->workup1 purify1 Column Chromatography workup1->purify1 product1 Nitrated Product purify1->product1 start2 Prepare Acetyl Nitrate (HNO₃ + Ac₂O at 0 °C) nitrate_add2 Add Acetyl Nitrate start2->nitrate_add2 substrate_prep Dissolve Substrate in Solvent at 0 °C substrate_prep->nitrate_add2 monitor Monitor by TLC nitrate_add2->monitor workup2 Aqueous Work-up monitor->workup2 purify2 Column Chromatography workup2->purify2 product2 Nitrated Product purify2->product2

Caption: Experimental workflows for the proposed nitration protocols.

Reaction_Mechanism substrate Methyl 4-Oxotetrahydro- thiophene-3-carboxylate enolate Enolate Intermediate substrate->enolate product Methyl 3-nitro-4-oxotetra- hydrothiophene-3-carboxylate enolate->product Nucleophilic Attack nitrating_agent Electrophilic Nitro Source (e.g., EtO-NO₂) nitrating_agent->product base Base (e.g., LDA) base->substrate Deprotonation

Caption: Proposed reaction pathway for nitration at the C3 position.

Safety Considerations

  • Nitrating agents are strong oxidizers and can be explosive. Handle with extreme care behind a blast shield.

  • Concentrated acids and strong bases are corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions should be carried out in a well-ventilated fume hood.

  • Temperature control is critical, especially when preparing and using nitrating mixtures. Runaway reactions can occur if the temperature is not properly managed.

Conclusion

The nitration of Methyl 4-Oxotetrahydrothiophene-3-carboxylate presents an opportunity to synthesize novel intermediates for drug discovery and materials science. The protocols outlined in this document provide a starting point for the experimental investigation of this transformation. Careful consideration of the substrate's reactivity and judicious choice of nitrating agents and reaction conditions will be crucial for a successful outcome. It is strongly recommended to start with small-scale trial reactions to determine the optimal conditions before scaling up.

Application Notes and Protocols: "Methyl 4-Oxotetrahydrothiophene-3-carboxylate" in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of "Methyl 4-Oxotetrahydrothiophene-3-carboxylate" as a key intermediate in the synthesis of herbicidally active thiophenesulfonylureas. The protocols outlined below are based on established synthetic routes and provide a basis for the laboratory preparation of these potent agrochemicals.

Introduction

"Methyl 4-Oxotetrahydrothiophene-3-carboxylate" is a versatile heterocyclic building block in organic synthesis. Its unique structural features, including a reactive ketone and an ester group on a thiophene backbone, make it a valuable precursor for the synthesis of various biologically active molecules. In the field of agrochemicals, this compound serves as a crucial starting material for the preparation of 3-aminothiophene derivatives, which are key components of a class of potent sulfonylurea herbicides.

Sulfonylurea herbicides are widely used for broad-spectrum weed control in various crops. They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of branched-chain amino acids in plants. The thiophene moiety, derived from "Methyl 4-Oxotetrahydrothiophene-3-carboxylate," plays a significant role in the biological activity and selectivity of these herbicides.

Synthetic Pathway Overview

The overall synthetic strategy involves a three-step process starting from "Methyl 4-Oxotetrahydrothiophene-3-carboxylate" to yield the final thiophenesulfonylurea herbicide.

G A Methyl 4-Oxotetrahydrothiophene-3-carboxylate B Methyl 4-Aminothiophene-3-carboxylate A->B Amination C Thiophenesulfonamide Intermediate B->C Diazotization & Sulfonylation D Thiophenesulfonylurea Herbicide C->D Coupling Reaction

Figure 1: General synthetic workflow from the starting material to the final herbicide.

Experimental Protocols

Step 1: Synthesis of Methyl 4-Aminothiophene-3-carboxylate

This initial step involves the conversion of the keto-ester starting material to the corresponding aminothiophene derivative. This transformation is a critical step in functionalizing the thiophene ring for subsequent reactions.

Reaction Scheme:

Protocol:

  • To a solution of Methyl 4-oxotetrahydrothiophene-3-carboxylate (1 equivalent) in a suitable solvent such as methanol or acetonitrile, add hydroxylamine hydrochloride (1.2 equivalents).

  • Heat the reaction mixture to reflux and maintain for 1 to 5 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If a precipitate forms, filter the solid. If not, pour the mixture into water and basify with an aqueous ammonia solution.

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography or recrystallization to obtain pure Methyl 4-aminothiophene-3-carboxylate.

Quantitative Data:

ParameterValueReference
Yield 57-93%[1][2]
Purity >95% (after purification)
Melting Point 85-88 °C[3]
Step 2: Synthesis of the Thiophenesulfonamide Intermediate

The aminothiophene is converted to a key thiophenesulfonamide intermediate. This is typically achieved through a diazotization reaction followed by sulfonylation.

Reaction Scheme:

Protocol (General Procedure):

  • Diazotization: Dissolve Methyl 4-aminothiophene-3-carboxylate (1 equivalent) in a mixture of acetic acid and water. Cool the solution to a low temperature (typically 0-5 °C) in an ice-salt bath. Add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the low temperature.

  • Sulfonylation: In a separate flask, prepare a solution of sulfur dioxide in acetic acid and add catalytic amount of cupric chloride. Bubble chlorine gas through this solution to form sulfuryl chloride in situ.

  • Slowly add the cold diazonium salt solution to the sulfuryl chloride solution, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir for an additional period at low temperature.

  • Pour the reaction mixture onto ice and extract the thiophenesulfonyl chloride with a suitable organic solvent.

  • Amination: Treat the crude thiophenesulfonyl chloride with an excess of aqueous ammonia solution at low temperature to form the corresponding thiophenesulfonamide.

  • Isolate the solid thiophenesulfonamide by filtration, wash with water, and dry.

Step 3: Synthesis of the Final Thiophenesulfonylurea Herbicide

The final step involves the coupling of the thiophenesulfonamide intermediate with a substituted pyrimidine derivative, typically a phenyl carbamate, to form the sulfonylurea bridge.

Reaction Scheme:

Protocol for N-{(4,6-dimethoxypyrimidin-2-yl)aminocarbonyl}-3-(methoxymethyl)thiophene-2-sulfonamide: [4]

  • To a solution of 3-(methoxymethyl)thiophene-2-sulfonamide (1 equivalent) and phenyl N-(4,6-dimethoxypyrimidin-2-yl)carbamate (1.3 equivalents) in anhydrous acetonitrile, add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (1.4 equivalents) as a base.[4]

  • Stir the reaction mixture at ambient temperature for 2 hours.[4]

  • Pour the reaction mixture onto ice and acidify to pH 3 with hydrochloric acid.[4]

  • Isolate the precipitated solid product by filtration.[4]

  • Alternatively, extract the product with methylene chloride, dry the organic layer over magnesium sulfate, filter, and evaporate the solvent to obtain the desired thiophenesulfonylurea herbicide.[4]

Quantitative Data for Coupling Reaction:

ParameterValueReference
Yield High (specific value not reported)[4]
Purity Sufficient for herbicidal activity testing[4]

Logical Relationship of the Synthesis

The synthesis of thiophenesulfonylurea herbicides from "Methyl 4-Oxotetrahydrothiophene-3-carboxylate" follows a logical progression of functional group transformations designed to build the final active molecule.

G Start Methyl 4-Oxotetrahydrothiophene-3-carboxylate Ketone & Ester groups Intermediate1 Methyl 4-Aminothiophene-3-carboxylate Amine & Ester groups Start->Intermediate1 Introduction of Amine (Key for coupling) Intermediate2 Thiophenesulfonamide Sulfonamide & Ester groups Intermediate1->Intermediate2 Conversion to Sulfonamide (Formation of one part of the bridge) FinalProduct Thiophenesulfonylurea Herbicide Sulfonylurea bridge Intermediate2->FinalProduct Coupling with Pyrimidine (Completion of the herbicidal moiety)

Figure 2: Logical progression of the synthetic route.

Conclusion

"Methyl 4-Oxotetrahydrothiophene-3-carboxylate" is a valuable and versatile starting material for the synthesis of complex agrochemicals. The protocols provided herein detail a reliable pathway to produce potent thiophenesulfonylurea herbicides. This synthetic route offers multiple points for diversification, allowing for the creation of a library of analogs for structure-activity relationship (SAR) studies, which is crucial for the development of new and improved herbicidal agents. Researchers in the field of agrochemical synthesis can utilize these notes and protocols as a foundation for their own research and development efforts.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Methyl 4-Oxotetrahydrothiophene-3-carboxylate synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, primarily through the Dieckmann condensation of methyl 3-((methoxycarbonyl)methylthio)propionate.

Issue Potential Cause(s) Recommended Solution(s)
Low to No Product Formation 1. Inactive Base: The base (e.g., sodium, sodium hydride, sodium methoxide) may have degraded due to improper storage or handling. 2. Insufficient Reaction Temperature or Time: The Dieckmann condensation may not have reached completion. 3. Poor Quality Starting Material: The precursor, methyl 3-((methoxycarbonyl)methylthio)propionate, may be impure.1. Use Freshly Prepared or Properly Stored Base: Ensure the base is active. For instance, use a fresh container of sodium hydride or prepare sodium methoxide solution just before use. 2. Optimize Reaction Conditions: Increase the reaction temperature or prolong the reaction time. Monitor the reaction progress using Thin Layer Chromatography (TLC). For example, one protocol suggests heating to 110°C for 18 hours.[1] 3. Purify Starting Material: Purify the precursor by distillation under reduced pressure before use.
Low Yield of Desired Product 1. Competing Side Reactions: Formation of the isomeric byproduct, methyl 3-oxotetrahydrothiophene-2-carboxylate, is a common issue.[1] 2. Suboptimal Base/Solvent System: The choice of base and solvent significantly impacts the reaction outcome. 3. Decomposition of Product: The product may be sensitive to the harsh basic conditions, especially at elevated temperatures.[2]1. Modify Reaction Conditions: The ratio of the desired product to the isomer can be influenced by the reaction conditions. Experiment with different bases and temperatures. 2. Use a Milder Base or Different Solvent: Consider using a base like potassium tert-butoxide in a polar aprotic solvent such as THF, which can sometimes offer better regioselectivity. 3. Control Reaction Time and Temperature: Avoid excessively long reaction times or high temperatures to minimize product decomposition. One study noted that increasing the reaction time or altering the temperature reduced the yield.[2]
Formation of Isomeric Byproduct (Methyl 3-oxotetrahydrothiophene-2-carboxylate) 1. Lack of Regiocontrol: The Dieckmann condensation can proceed via two different enolates, leading to the formation of two isomers. One protocol reports a 1:1 mixture of the desired product and the isomer.[1]1. Separation of Isomers: The isomers can be separated by column chromatography on silica gel. A common eluent system is a gradient of ethyl acetate in petroleum ether (e.g., 2% to 10% ethyl acetate).[1] 2. Optimize Base and Temperature: The choice of base and reaction temperature can influence the isomeric ratio. A systematic study of different bases (e.g., NaH, NaOMe, KOtBu) and temperatures may be necessary to favor the formation of the desired isomer.
Difficulty in Product Isolation/Purification 1. Incomplete Reaction: The presence of unreacted starting material can complicate purification. 2. Emulsion during Workup: Formation of an emulsion during the aqueous workup can lead to product loss. 3. Co-elution of Isomers: The two isomers may have similar polarities, making separation by column chromatography challenging.1. Ensure Complete Reaction: Monitor the reaction by TLC to ensure all starting material is consumed before workup. 2. Break Emulsions: Add brine (saturated NaCl solution) during the workup to help break any emulsions. 3. Optimize Chromatography: Use a long column and a shallow eluent gradient for better separation of the isomers. Monitor the fractions carefully by TLC.

Quantitative Data Summary

The following table summarizes quantitative data from different reported synthesis protocols for Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Parameter Method 1 Method 2
Base Lithium metal treated with methanolSodium methoxide in methanol
Solvent TolueneMethanol
Temperature 70°C initially, then increased to 110°CReflux
Reaction Time 18 hours at 110°C45 minutes
Reported Yield 33%81%
Isomer Formation 1:1 mixture with methyl 3-oxotetrahydrothiophene-2-carboxylateNot explicitly stated, but likely
Purification Column ChromatographyCrystallization and extraction
Reference ChemBK[1]ChemicalBook[3]

Experimental Protocols

Protocol 1: Dieckmann Condensation using Lithium Methoxide in Toluene

This protocol is based on the method described by ChemBK.[1]

Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propionate

  • To a solution of methyl mercaptoacetate (91 mL, 1.0 mmol) and piperidine (2.0 mL, 0.02 mol), slowly add methyl acrylate (99.2 g, 1.1 mmol) while maintaining the reaction temperature at 50°C.

  • Stir the reaction mixture for 2 hours.

  • Remove excess methyl acrylate and piperidine by distillation under high vacuum to obtain methyl 3-((methoxycarbonyl)methylthio)propionate (yield: 96%).

Step 2: Dieckmann Condensation

  • In a suitable reaction vessel, treat lithium metal (250g, 2.12 mol) with methanol (80 mL) in toluene (0.30 L) at room temperature.

  • After all the lithium has dissolved, add the methyl 3-((methoxycarbonyl)methylthio)propionate from Step 1 over 30 minutes at 70°C.

  • Increase the reaction temperature to distill off the methanol, reaching a final temperature of 110°C.

  • Maintain this temperature for 18 hours. The resulting mixture will contain a 1:1 ratio of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and methyl 3-oxotetrahydrothiophene-2-carboxylate.

  • Cool the reaction mixture and collect the solid by filtration. This solid is enriched with the lithium salt of the desired product.

  • Acidify the solid with 1N HCl solution and extract with dichloromethane (DCM).

  • Concentrate the organic phase and purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether (2% to 10%) to separate the isomers. The desired product is typically in the second eluted fraction.

Protocol 2: Dieckmann Condensation using Sodium Methoxide in Methanol

This protocol is based on the method described by ChemicalBook.[3]

  • Prepare a solution of sodium methoxide by dissolving sodium (25.3 g, 1.1 mol) in absolute methanol (190 mL).

  • To the boiling sodium methoxide solution, add methyl 3-((methoxycarbonyl)methylthio)propionate (70 g, 0.360 mol) dropwise.

  • Heat the reaction mixture under reflux for 45 minutes.

  • Cool the mixture and pour it onto a mixture of ice (500 mL) and water (300 mL).

  • Acidify with concentrated HCl (100 mL). The oily product should crystallize upon cooling in an ice/sodium chloride bath.

  • Collect the crystals by suction filtration.

  • Resuspend the crystals in methylene chloride (100 mL), dry over sodium sulfate, and evaporate the solvent.

  • Extract the aqueous phase three times with methylene chloride (100 mL each).

  • Dry the combined organic phases over sodium sulfate and evaporate the solvent to obtain more product.

  • The combined yield of light beige crystals is reported to be 81%.

Visualizations

Synthesis_Pathway Methyl Mercaptoacetate Methyl Mercaptoacetate Michael Addition Michael Addition Methyl Mercaptoacetate->Michael Addition Methyl Acrylate Methyl Acrylate Methyl Acrylate->Michael Addition Piperidine Piperidine Piperidine->Michael Addition Methyl 3-((methoxycarbonyl)methylthio)propionate Methyl 3-((methoxycarbonyl)methylthio)propionate Michael Addition->Methyl 3-((methoxycarbonyl)methylthio)propionate Dieckmann Condensation Dieckmann Condensation Methyl 3-((methoxycarbonyl)methylthio)propionate->Dieckmann Condensation Base (e.g., NaOMe) Base (e.g., NaOMe) Base (e.g., NaOMe)->Dieckmann Condensation Methyl 4-Oxotetrahydrothiophene-3-carboxylate Methyl 4-Oxotetrahydrothiophene-3-carboxylate Dieckmann Condensation->Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Caption: Synthesis pathway for Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Troubleshooting_Workflow start Low Yield or Impure Product check_sm Check Starting Material Purity start->check_sm purify_sm Purify Starting Material check_sm->purify_sm Impure check_base Verify Base Activity check_sm->check_base Pure purify_sm->check_base use_fresh_base Use Fresh/Active Base check_base->use_fresh_base Inactive check_conditions Review Reaction Conditions (Temp, Time) check_base->check_conditions Active use_fresh_base->check_conditions optimize_conditions Optimize Temperature and Time check_conditions->optimize_conditions Suboptimal isomer_issue Isomer Formation? check_conditions->isomer_issue Optimal optimize_conditions->isomer_issue column_chrom Purify by Column Chromatography isomer_issue->column_chrom Yes end Improved Yield and Purity isomer_issue->end No column_chrom->end

Caption: Troubleshooting workflow for synthesis optimization.

Yield_Factors Yield Yield of Methyl 4-Oxotetrahydrothiophene-3-carboxylate Base Base Yield->Base Solvent Solvent Yield->Solvent Temperature Temperature Yield->Temperature Time Reaction Time Yield->Time Purity Starting Material Purity Yield->Purity Base_Type Type (e.g., NaH, NaOMe) Base->Base_Type Base_Conc Concentration Base->Base_Conc Solvent_Polarity Polarity Solvent->Solvent_Polarity Temp_Control Precise Control Temperature->Temp_Control Time_Control Duration Time->Time_Control SM_Purity Absence of Impurities Purity->SM_Purity

Caption: Key factors influencing the reaction yield.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 4-Oxotetrahydrothiophene-3-carboxylate?

A1: The most prevalent method is the intramolecular Dieckmann condensation of methyl 3-((methoxycarbonyl)methylthio)propionate.[4][5] This precursor is typically synthesized via a Michael addition between methyl mercaptoacetate and methyl acrylate.[1]

Q2: Why is the yield of my Dieckmann condensation so low?

A2: Low yields can be attributed to several factors, including the use of an inactive base, suboptimal reaction temperature or time, and the formation of a significant amount of the isomeric byproduct, methyl 3-oxotetrahydrothiophene-2-carboxylate.[1] One report indicates that harsh basic conditions can also lead to the decomposition of the product.[2]

Q3: How can I minimize the formation of the isomeric byproduct?

A3: The formation of the isomer is a common challenge due to two possible sites for enolate formation. While complete elimination may be difficult, you can try to influence the isomeric ratio by experimenting with different bases (e.g., sodium hydride, sodium methoxide, potassium tert-butoxide) and reaction temperatures. A systematic optimization of these parameters is recommended.

Q4: What is the best way to purify the final product and remove the isomer?

A4: Column chromatography on silica gel is an effective method for separating Methyl 4-Oxotetrahydrothiophene-3-carboxylate from its isomer.[1] A shallow gradient of a solvent system like ethyl acetate in petroleum ether or hexane is recommended for optimal separation. Careful monitoring of the fractions by TLC is crucial.

Q5: Can I use a different base for the Dieckmann condensation?

A5: Yes, while sodium methoxide and lithium methoxide have been reported, other strong bases like sodium hydride (NaH) and potassium tert-butoxide (KOtBu) are commonly used for Dieckmann condensations and may offer different results in terms of yield and isomeric ratio. The choice of base can significantly impact the reaction's outcome.

Q6: How can I monitor the progress of the reaction?

A6: Thin Layer Chromatography (TLC) is a simple and effective way to monitor the reaction's progress. You can track the disappearance of the starting material (methyl 3-((methoxycarbonyl)methylthio)propionate) and the appearance of the product spots. A suitable TLC eluent system, such as the one used for column chromatography, should be used. One reported system is benzene:methanol:acetic acid = 45:8:4.[3]

References

Technical Support Center: Purification of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Methyl 4-Oxotetrahydrothiophene-3-carboxylate from its isomers, primarily Methyl 3-Oxotetrahydrothiophene-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the common isomers of Methyl 4-Oxotetrahydrothiophene-3-carboxylate encountered during synthesis?

A1: The most common positional isomer formed during the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate (from the reaction of methyl acrylate and methyl mercaptoacetate) is Methyl 3-Oxotetrahydrothiophene-2-carboxylate. The formation of a mixture of these isomers is a known outcome of this synthetic route.

Q2: Why is the purification of Methyl 4-Oxotetrahydrothiophene-3-carboxylate challenging?

A2: The primary challenge arises from the fact that it is a β-keto ester. β-keto esters exist as a mixture of two rapidly interconverting forms: the keto and the enol tautomers.[1] This keto-enol tautomerism can lead to issues such as peak broadening or splitting in chromatographic analyses and can complicate purification, as the equilibrium between the two forms is sensitive to the solvent, temperature, and pH.

Q3: How can I determine the isomeric purity of my sample?

A3: The most effective method for determining isomeric purity is ¹H NMR spectroscopy. By comparing the integration of unique signals for each isomer, a quantitative assessment of the isomeric ratio can be made. Additionally, High-Performance Liquid Chromatography (HPLC) with a suitable column and method can be used to separate and quantify the isomers.

Q4: What is keto-enol tautomerism and how does it affect my experiments?

A4: Keto-enol tautomerism is a chemical equilibrium between the ketone form and the enol (an alcohol adjacent to a double bond) form of the molecule. For β-keto esters like Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a significant amount of the enol form can be present at equilibrium. This dynamic equilibrium can cause issues in chromatography, such as broad or multiple peaks for a single compound, as the interconversion can occur during the separation process. The position of the equilibrium is influenced by the solvent (polar solvents tend to favor the keto form) and temperature.

Troubleshooting Guides

Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of isomers Inappropriate solvent system polarity.Optimize the eluent system. A gradient of 2% to 10% ethyl acetate in petroleum ether has been shown to be effective for separating Methyl 4-Oxotetrahydrothiophene-3-carboxylate from its 2-carboxylate isomer.
Column overloading.Reduce the amount of crude material loaded onto the column. A general rule is to use a 1:50 to 1:100 ratio of crude material to silica gel by weight.
Non-ideal peak shapes (tailing or fronting).The compound might be interacting too strongly or weakly with the stationary phase. Ensure the silica gel is of good quality and properly packed. The presence of acidic or basic impurities can also affect peak shape; consider adding a small amount of a modifier like triethylamine or acetic acid to the eluent if appropriate for your compound's stability.
Broad or split peaks for the purified product On-column keto-enol interconversion.This is a common issue with β-keto esters. Try to run the chromatography at a lower temperature to slow down the interconversion. Alternatively, using a more polar eluent system might shift the equilibrium towards one tautomer, potentially resulting in a sharper peak.
Crystallization Issues
Problem Possible Cause Suggested Solution
Product does not crystallize The compound is too soluble in the chosen solvent.Select a solvent system where the compound is soluble at high temperatures but poorly soluble at low temperatures. Common solvent systems for crystallization of polar organic compounds include ethyl acetate/hexanes, dichloromethane/hexanes, or isopropanol/water.
Presence of impurities inhibiting crystal formation.The purity of the starting material may be too low. Consider a preliminary purification step, such as a quick filtration through a silica plug, before attempting crystallization.
Oily precipitate instead of crystals The solution is supersaturated, or the cooling rate is too fast.Allow the solution to cool slowly to room temperature and then gradually cool it further in a refrigerator or freezer. Scratching the inside of the flask with a glass rod can help induce crystallization. Seeding with a small crystal of the pure product, if available, is also effective.
Analytical (HPLC) Issues
Problem Possible Cause Suggested Solution
Broad or multiple peaks for a pure sample Keto-enol tautomerism on the HPLC timescale.Increase the column temperature to accelerate the interconversion, which can lead to a single, sharp, averaged peak. Alternatively, adjust the mobile phase pH to favor one tautomeric form.
Poor separation of isomers Inadequate stationary phase selectivity.Standard C18 columns may not provide sufficient resolution. Consider using a column with a different selectivity, such as a FluoroPhenyl or a mixed-mode column, which can offer better separation for structurally similar isomers.
Mobile phase composition is not optimal.Systematically vary the mobile phase composition (e.g., the ratio of organic solvent to water/buffer) and the type of organic modifier (acetonitrile vs. methanol) to improve resolution.

Experimental Protocols

Column Chromatography for Isomer Separation

This protocol is designed for the separation of Methyl 4-Oxotetrahydrothiophene-3-carboxylate from its isomer, Methyl 3-Oxotetrahydrothiophene-2-carboxylate.

Materials:

  • Crude mixture of isomers

  • Silica gel (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Petroleum ether (or hexanes)

  • Glass chromatography column

  • Collection tubes

Procedure:

  • Prepare the Column: Slurry pack a glass column with silica gel in petroleum ether.

  • Load the Sample: Dissolve the crude mixture in a minimal amount of dichloromethane or the initial eluent and load it onto the top of the silica gel bed. Alternatively, for less soluble samples, perform a dry loading by adsorbing the crude mixture onto a small amount of silica gel and loading the dry powder onto the column.

  • Elution: Begin elution with 2% ethyl acetate in petroleum ether.

  • Gradient Elution: Gradually increase the polarity of the eluent up to 10% ethyl acetate in petroleum ether.

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the desired product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Quantitative Data (Representative):

Parameter Value
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 2% to 10% EtOAc in Petroleum Ether
Elution Order Methyl 3-Oxotetrahydrothiophene-2-carboxylate (less polar) elutes first, followed by Methyl 4-Oxotetrahydrothiophene-3-carboxylate (more polar).
Yield (from a 1:1 mixture) Typically 30-40% of the desired isomer can be recovered with >95% purity.
¹H NMR for Purity Assessment

¹H NMR spectroscopy is a powerful tool to assess the isomeric purity and observe the keto-enol tautomerism.

Sample Preparation:

  • Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃).

Data Interpretation:

  • The presence of two distinct sets of signals will indicate the presence of both isomers.

  • The ratio of the isomers can be determined by integrating a unique, well-resolved peak for each isomer.

  • The presence of both keto and enol forms of each isomer may be observed, with the ratio depending on the solvent and temperature.

Representative ¹H NMR Data (in CDCl₃, 400 MHz):

Compound Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Methyl 4-Oxotetrahydrothiophene-3-carboxylate (Keto form) ~3.75s3H-OCH₃
~3.60t1H-CH-CO₂Me
~3.00m2H-S-CH₂-
~2.80m2H-CH₂-C=O
Methyl 3-Oxotetrahydrothiophene-2-carboxylate (Keto form) ~3.80s3H-OCH₃
~4.10t1H-CH-CO₂Me
~3.20m2H-S-CH₂-
~2.90m2H-CH₂-C=O

Note: These are estimated chemical shifts for illustrative purposes. Actual values may vary.

Visualizations

experimental_workflow Purification and Analysis Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_result Result start Crude Product (Mixture of Isomers) chromatography Column Chromatography (2-10% EtOAc/Petroleum Ether) start->chromatography crystallization Crystallization (e.g., EtOAc/Hexanes) chromatography->crystallization Optional Further Purification tlc TLC Monitoring chromatography->tlc Fraction Monitoring pure_product Pure Methyl 4-Oxotetrahydrothiophene-3-carboxylate chromatography->pure_product crystallization->pure_product hplc HPLC Analysis nmr ¹H NMR Analysis pure_product->hplc Purity Check pure_product->nmr Structural Confirmation & Isomeric Purity

Caption: Workflow for the purification and analysis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

troubleshooting_logic Troubleshooting Logic for Isomer Separation cluster_causes Potential Causes cluster_solutions Solutions start Poor Isomer Separation in Chromatography cause1 Incorrect Eluent Polarity start->cause1 cause2 Column Overload start->cause2 cause3 Keto-Enol Interconversion start->cause3 solution1a Optimize Gradient (e.g., 2-10% EtOAc) cause1->solution1a solution1b Test Different Solvent Systems cause1->solution1b solution2 Reduce Sample Load cause2->solution2 solution3a Lower Temperature cause3->solution3a solution3b Change Eluent pH (if stable) cause3->solution3b end Successful Separation solution1a->end Improved Resolution solution1b->end Improved Resolution solution2->end Improved Resolution solution3a->end Sharper Peaks solution3b->end Sharper Peaks

Caption: Troubleshooting decision tree for poor isomer separation during column chromatography.

References

stability and storage of "Methyl 4-Oxotetrahydrothiophene-3-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability and storage of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, along with troubleshooting for common issues encountered during its handling and use in experimental settings.

Storage and Stability Data

Proper storage is crucial for maintaining the integrity and reactivity of Methyl 4-Oxotetrahydrothiophene-3-carboxylate. The following table summarizes the recommended storage conditions and known stability information.

ParameterRecommendation/InformationSource(s)
Storage Temperature Refrigerator (2-8°C) is recommended for long-term storage.[1][2][1][2]
Storage Conditions Store in a dry, cool, and well-ventilated place.[3] Keep the container tightly closed to prevent moisture absorption and atmospheric contamination.[3][3]
Chemical Stability The compound is stable under normal, recommended storage conditions.[3][3]
Incompatible Materials While specific materials are not listed, it is prudent to avoid strong oxidizing agents, strong acids, and strong bases.[3][3]
Hazardous Decomposition Thermal decomposition can produce hazardous products such as carbon monoxide (CO), carbon dioxide (CO2), and sulfur oxides.[3][3]

Troubleshooting Guide & FAQs

This section addresses common questions and problems that researchers may encounter when working with Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Question 1: My compound has changed color (e.g., turned yellow). Is it still usable?

Answer: A color change can indicate degradation or the presence of impurities. While a slight discoloration may not always affect reactivity in all applications, it is a sign of a potential issue.

  • Possible Causes:

    • Improper Storage: Exposure to light, elevated temperatures, or moisture can lead to degradation.

    • Contamination: Introduction of impurities from solvents, reagents, or handling equipment.

  • Recommended Actions:

    • Evaluate Purity: If possible, check the purity of the compound using an appropriate analytical method such as NMR, LC-MS, or GC-MS. Compare the results with the certificate of analysis for the fresh compound.

    • Small-Scale Test Reaction: Before committing to a large-scale experiment, perform a small-scale test reaction to see if the discolored compound provides the expected outcome and yield.

    • Purification: If the compound is deemed impure and is critical for your experiment, consider repurifying it through techniques like column chromatography or recrystallization, if applicable.

Question 2: I am seeing unexpected side products or lower than expected yields in my reaction. Could the stability of Methyl 4-Oxotetrahydrothiophene-3-carboxylate be the issue?

Answer: Yes, the stability of the starting material is a critical factor for reaction outcomes.

  • Possible Causes:

    • Degradation Prior to Use: The compound may have degraded during storage.

    • Instability Under Reaction Conditions: The compound might be unstable under the specific pH, temperature, or solvent conditions of your experiment.

  • Recommended Actions:

    • Verify Storage Conditions: Ensure that the compound has been stored according to the recommendations (refrigerated, dry, tightly sealed).

    • Review Reaction Protocol: Assess if any of the reaction conditions (e.g., strong acids/bases, high temperatures for prolonged periods) could be promoting the degradation of the starting material.

    • Use a Fresh Sample: If degradation is suspected, use a fresh, unopened vial of the compound for comparison.

    • Inert Atmosphere: For sensitive reactions, consider running the experiment under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Question 3: The compound is difficult to handle as a solid. Can I prepare a stock solution?

Answer: Preparing stock solutions is a common and convenient practice. However, the long-term stability of Methyl 4-Oxotetrahydrothiophene-3-carboxylate in various solvents is not extensively documented.

  • Recommended Protocol for Preparing and Storing Stock Solutions:

    • Solvent Selection: Choose a dry, aprotic solvent in which the compound is fully soluble (e.g., anhydrous DMSO, DMF, or a chlorinated solvent like dichloromethane).

    • Preparation: Prepare the solution under an inert atmosphere if possible. Use a pre-dried solvent to minimize moisture.

    • Storage: Store the stock solution in a tightly sealed vial with a secure cap (e.g., a septum-sealed vial). Store at -20°C or -80°C for extended stability.

    • Stability Check: Before use, especially after prolonged storage, visually inspect the solution for any precipitation or color change. It is advisable to perform a small-scale validation experiment if the solution has been stored for an extended period.

Experimental Protocols

Protocol: General Assessment of Compound Stability in Solution

  • Objective: To determine the stability of Methyl 4-Oxotetrahydrothiophene-3-carboxylate in a specific solvent over time and under different temperature conditions.

  • Materials:

    • Methyl 4-Oxotetrahydrothiophene-3-carboxylate

    • High-purity solvent of interest (e.g., DMSO, Acetonitrile)

    • HPLC or LC-MS system

    • Analytical standards (if available)

    • Calibrated analytical balance

    • Volumetric flasks and pipettes

    • Incubators or water baths set to desired temperatures (e.g., room temperature, 40°C)

  • Methodology:

    • Prepare a stock solution of a known concentration (e.g., 1 mg/mL) of the compound in the chosen solvent.

    • Aliquot the solution into several vials.

    • Analyze an initial sample (T=0) using a validated HPLC or LC-MS method to determine the initial purity and peak area.

    • Store the vials at different temperatures (e.g., 4°C, room temperature, 40°C).

    • At specified time points (e.g., 24h, 48h, 1 week), retrieve a vial from each temperature condition.

    • Analyze the samples by HPLC or LC-MS.

    • Compare the peak area of the parent compound and look for the appearance of new peaks (degradants) relative to the T=0 sample.

    • Calculate the percentage of the compound remaining at each time point to assess the degradation rate.

Visual Workflow

The following diagram outlines a logical workflow for troubleshooting stability and storage issues with Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

G Troubleshooting Workflow: Stability and Storage start Experiment Issue (e.g., low yield, side products, color change) check_storage 1. Verify Storage Conditions (Temp, Light, Moisture) start->check_storage storage_ok Storage Conditions Correct? check_storage->storage_ok correct_storage Action: Correct Storage (e.g., refrigerate, desiccate) storage_ok->correct_storage No check_purity 2. Assess Compound Purity (e.g., NMR, LC-MS) storage_ok->check_purity Yes re_run_small Re-run Small Scale Experiment correct_storage->re_run_small problem_solved Problem Resolved re_run_small->problem_solved purity_ok Purity Acceptable? check_purity->purity_ok purify Action: Purify Compound (if feasible) purity_ok->purify No check_reaction 3. Review Reaction Conditions (pH, Temp, Solvent) purity_ok->check_reaction Yes purify->re_run_small new_compound Action: Use New Batch of Compound purify->new_compound reaction_ok Conditions Potentially Harsh? check_reaction->reaction_ok modify_reaction Action: Modify Protocol (e.g., lower temp, inert atm.) reaction_ok->modify_reaction Yes consult Consult Literature/ Technical Support reaction_ok->consult No modify_reaction->re_run_small

References

Technical Support Center: Optimizing Reaction Conditions for Methyl 4-Oxotetrahydrothiophene-3-carboxylate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for Methyl 4-Oxotetrahydrothiophene-3-carboxylate?

A common and effective method is the Dieckmann condensation of a diester precursor. This typically involves a two-step process:

  • Michael Addition: Reaction of methyl acrylate with methyl mercaptoacetate in the presence of a base like piperidine to form the intermediate diester, methyl 3-((methoxycarbonyl)methylthio)propionate.[1]

  • Dieckmann Condensation: Intramolecular cyclization of the diester using a strong base, such as lithium metal in methanol and toluene, to yield the target β-keto ester, Methyl 4-Oxotetrahydrothiophene-3-carboxylate.[1]

Q2: How can I monitor the progress of the reaction?

Reaction progress can be effectively monitored using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of starting materials and the appearance of the product.[2]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information on the conversion of reactants and the formation of the product and any side products.[1]

  • High-Performance Liquid Chromatography (HPLC): Allows for quantification of the components in the reaction mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile components and can help in identifying byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze aliquots from the reaction mixture to determine the structural characteristics of the products being formed.

Q3: What are the key considerations for optimizing the Dieckmann condensation step?

The Dieckmann condensation is a crucial step, and its optimization is key to achieving a good yield. Important factors include:

  • Choice of Base: A strong, non-nucleophilic base is essential. While historically sodium ethoxide was used, modern methods often employ stronger bases like sodium hydride (NaH), lithium diisopropylamide (LDA), or lithium bis(trimethylsilyl)amide (LHMDS) in aprotic solvents to minimize side reactions.[3]

  • Solvent: Anhydrous and inert solvents are critical to prevent quenching of the base and unwanted side reactions. Toluene, tetrahydrofuran (THF), and benzene are commonly used. Polar aprotic solvents like THF can enhance enolate stability.

  • Temperature: The reaction temperature needs to be carefully controlled. While some procedures involve heating to drive the reaction to completion, lower temperatures can help in minimizing side reactions.[1]

  • Reaction Concentration: Running the reaction at high dilution can favor the intramolecular cyclization over intermolecular side reactions, such as oligomerization.

Q4: How can I synthesize amino derivatives from Methyl 4-Oxotetrahydrothiophene-3-carboxylate?

Amino derivatives can be prepared from the 4-oxo group. A common method involves the formation of an oxime intermediate followed by reduction or rearrangement. For instance, reaction with hydroxylamine hydrochloride in a suitable solvent like acetonitrile can yield the corresponding 3-aminothiophene derivative.[4]

Troubleshooting Guides

Guide 1: Dieckmann Condensation for Methyl 4-Oxotetrahydrothiophene-3-carboxylate
Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Inactive base (e.g., old sodium hydride).2. Insufficient amount of base.3. Presence of moisture or protic impurities in the solvent or starting materials.4. Reaction temperature is too low.1. Use a fresh batch of the base.2. Use at least one equivalent of base, as the product β-keto ester is acidic and will be deprotonated.[3][5]3. Ensure all glassware is oven-dried and solvents are rigorously dried before use.4. Gradually increase the reaction temperature while monitoring by TLC or LC-MS.
Formation of a Thick, Unstirrable Slurry 1. Precipitation of the product salt.2. Polymerization or oligomerization side reactions.1. Add more dry, inert solvent to improve solubility and stirring.2. Run the reaction at a higher dilution to favor intramolecular cyclization.
Formation of Multiple Products (Isomers) 1. Lack of regioselectivity in an unsymmetrical diester precursor.2. Epimerization at the C3 position.1. If using a substituted precursor, consider a directed Dieckmann condensation approach using a stronger, kinetically controlled base like LDA at low temperatures.2. The use of a strong base can lead to deprotonation and reprotonation at the alpha-carbon, leading to a mixture of stereoisomers. Purification by column chromatography may be necessary.
Product Decomposes During Workup 1. The β-keto ester is sensitive to acidic or basic conditions, leading to ring-opening.2. The product is thermally unstable.1. Use a mild acidic quench (e.g., saturated ammonium chloride solution) and avoid strong acids or bases during extraction.2. Perform purification steps at lower temperatures.
Guide 2: General Synthesis and Purification Issues
Symptom Possible Cause(s) Suggested Solution(s)
Stalled Reaction (Incomplete Conversion) 1. Insufficient base strength or amount.2. Low reaction temperature.3. Catalyst poisoning (if applicable).4. Poor solubility of reagents.1. Switch to a stronger base or add more of the current base.2. Incrementally increase the reaction temperature.3. Purify starting materials and ensure the solvent is pure and dry.4. Use a different solvent to improve the solubility of all reaction components.
Difficulty in Purifying the Final Product 1. Presence of unreacted starting materials.2. Formation of closely related side products or isomers.3. The product is an oil and difficult to crystallize.1. Optimize the reaction to drive it to completion.2. Utilize column chromatography with a carefully selected eluent system for separation.[1]3. Attempt purification by distillation under reduced pressure or try to induce crystallization by seeding or using a different solvent system.

Data Presentation

Table 1: Summary of Reaction Conditions for the Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Step Reactants Base/Catalyst Solvent Temperature Time Yield Reference
Michael Addition Methyl acrylate, Methyl mercaptoacetatePiperidine-50 °C2 hours96%[1]
Dieckmann Condensation Methyl 3-((methoxycarbonyl)methylthio)propionateLithium metal, MethanolToluene70 °C to 110 °C18.5 hours33%[1]

Table 2: Reaction Conditions for the Synthesis of a Methyl 3-amino-4-methylthiophene-2-carboxylate Derivative

Starting Material Reagents Solvent Temperature Time Yield Reference
2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiopheneHydroxylamine hydrochlorideAcetonitrileReflux5 hours64%[4]

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate[1]

Step 1: Synthesis of Methyl 3-((methoxycarbonyl)methylthio)propionate

  • To a solution of methyl mercaptoacetate (91 mL, 1.0 mmol) and piperidine (2.0 mL, 0.02 mol), slowly add methyl acrylate (99.2 g, 1.1 mmol) while maintaining the reaction temperature at 50 °C.

  • Stir the reaction mixture for 2 hours at 50 °C.

  • After the reaction is complete, remove excess methyl acrylate and piperidine by distillation under high vacuum to obtain the target product.

Step 2: Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

  • Treat lithium metal (250 mg, 2.12 mmol) with methanol (80 mL) in toluene (0.30 L) at room temperature.

  • After all the lithium has dissolved, add methyl 3-((methoxycarbonyl)methylthio)propionate over 30 minutes at 70 °C.

  • Increase the reaction temperature to distill off the methanol, reaching a final temperature of 110 °C.

  • Maintain the reaction at 110 °C for 18 hours.

  • Cool the reaction mixture and collect the resulting solid by filtration. This solid is the lithium salt of the product.

  • Acidify the solid with 1N HCl solution and extract with dichloromethane (DCM).

  • Concentrate the organic phase and purify the residue by column chromatography (eluting with 2% to 10% EtOAc/petroleum ether) to obtain the final product.

Protocol 2: Synthesis of Methyl 3-amino-4-methylthiophene-2-carboxylate[5]
  • Dissolve 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene (1.74 g) in acetonitrile (13 mL) and bring the solution to a boil.

  • Add hydroxylamine hydrochloride (0.69 g) to the boiling solution.

  • Reflux the mixture for 5 hours.

  • Cool the reaction mixture in an ice bath and add dry ether (50 mL) to precipitate the product.

  • Filter the sticky precipitate with the aid of kieselguhr.

  • Slurry the kieselguhr with water, filter, and basify the filtrate with ammonia.

  • Extract the aqueous layer with ether (2x).

  • Dry the combined ether extracts over sodium sulphate, filter, and evaporate the solvent to yield the title compound.

Visualizations

experimental_workflow cluster_step1 Step 1: Michael Addition cluster_step2 Step 2: Dieckmann Condensation start1 Methyl Acrylate + Methyl Mercaptoacetate process1 Reaction at 50°C, 2h start1->process1 reagent1 Piperidine reagent1->process1 product1 Methyl 3-((methoxycarbonyl)methylthio)propionate process1->product1 process2 Reaction at 70-110°C, 18.5h product1->process2 reagent2 Lithium, Methanol, Toluene reagent2->process2 workup Acidic Workup & Purification process2->workup product2 Methyl 4-Oxotetrahydrothiophene-3-carboxylate workup->product2

Caption: Synthetic workflow for Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Yield in Dieckmann Condensation cause1 Inactive Base start->cause1 cause2 Presence of Water start->cause2 cause3 Low Temperature start->cause3 cause4 Side Reactions start->cause4 sol1 Use Fresh Base cause1->sol1 sol2 Dry Solvents/Glassware cause2->sol2 sol3 Increase Temperature cause3->sol3 sol4 Increase Dilution cause4->sol4

Caption: Troubleshooting logic for low yield in Dieckmann condensation.

dieckmann_mechanism diester Diester Precursor enolate Enolate Formation (Base) diester->enolate 1 cyclization Intramolecular Nucleophilic Attack enolate->cyclization 2 tetrahedral Tetrahedral Intermediate cyclization->tetrahedral 3 elimination Elimination of Alkoxide tetrahedral->elimination 4 product_salt Product Salt (β-Keto Ester Enolate) elimination->product_salt 5 final_product Final Product (Acidic Workup) product_salt->final_product 6

References

Technical Support Center: Modifications of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Methyl 4-Oxotetrahydrothiophene-3-carboxylate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you navigate common challenges and avoid side reactions during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate itself?

A1: The most prevalent side reaction during the synthesis, particularly via Dieckmann condensation of methyl 3-((methoxycarbonyl)methylthio)propionate, is the formation of the regioisomeric byproduct, Methyl 3-Oxotetrahydrothiophene-2-carboxylate. The ratio of these products can be influenced by the choice of base and reaction conditions. For instance, using lithium metal in methanol and toluene can result in a nearly 1:1 mixture of the desired product and its isomer. Careful purification by column chromatography is often necessary to isolate the desired Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Q2: I am observing low yields in the alkylation of Methyl 4-Oxotetrahydrothiophene-3-carboxylate. What are the potential causes and solutions?

A2: Low yields in alkylation reactions are often due to a few key factors:

  • Incomplete Enolate Formation: If the base is not strong enough to fully deprotonate the active methylene group (at C3), a significant portion of the starting material will remain unreacted. Using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) can drive the equilibrium towards complete enolate formation.

  • O- vs. C-Alkylation: Enolates are ambident nucleophiles, meaning they can react at either the carbon or the oxygen atom. While C-alkylation is typically desired, O-alkylation can occur, leading to a silyl enol ether-type byproduct. The choice of solvent and counter-ion can influence this selectivity. Polar aprotic solvents generally favor C-alkylation.

  • Self-Condensation: If the enolate is not consumed by the alkylating agent, it can react with another molecule of the starting keto-ester, leading to aldol-type condensation byproducts. This can be minimized by adding the alkylating agent promptly after the enolate is formed and maintaining a low temperature.

  • Epimerization: The stereocenter at C3 can be prone to epimerization under basic conditions, which might be a concern if you are working with a stereochemically pure starting material.[1]

Q3: How can I improve the selectivity in the reduction of the ketone group in Methyl 4-Oxotetrahydrothiophene-3-carboxylate without affecting the ester functionality?

A3: Achieving chemoselective reduction of the ketone in the presence of the ester requires the use of a mild and selective reducing agent.

  • Recommended Reducing Agents: Sodium borohydride (NaBH₄) is often a good choice for this transformation as it is generally selective for ketones over esters, especially at low temperatures.

  • Side Reactions to Monitor: A potential side reaction is the reduction of the ester group, particularly if stronger reducing agents like lithium aluminum hydride (LiAlH₄) are used, or if the reaction is run at elevated temperatures for extended periods. Over-reduction would lead to the corresponding diol.

Troubleshooting Guides

Reductive Amination

Problem: Low yield of the desired amine and formation of side products during the reductive amination of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Troubleshooting Workflow:

G start Low Amine Yield check_reducing_agent 1. Verify Reducing Agent Selectivity start->check_reducing_agent check_imine_formation 2. Confirm Imine Formation start->check_imine_formation check_overalkylation 3. Assess for Over-Alkylation start->check_overalkylation solution_stab Use NaBH(OAc)₃ (STAB) for one-pot reactions. check_reducing_agent->solution_stab Ketone starting material observed? solution_two_step Perform a two-step procedure: pre-form imine, then reduce with NaBH₄. check_reducing_agent->solution_two_step Using NaBH₄ in one pot? solution_ph Adjust pH to weakly acidic (4-5) to favor imine formation. check_imine_formation->solution_ph solution_equivalents Use a slight excess of the primary amine. check_overalkylation->solution_equivalents Tertiary amine byproduct detected?

Caption: Troubleshooting workflow for reductive amination.

Quantitative Data on Reducing Agent Selectivity:

Reducing AgentTypical Yield of Desired AmineKey Side Product(s)Notes
Sodium Triacetoxyborohydride (STAB)High (often >80%)MinimalExcellent selectivity for imines over ketones; suitable for one-pot reactions.[2][3]
Sodium Cyanoborohydride (NaBH₃CN)High (often >80%)MinimalHighly selective but also highly toxic; requires careful handling and waste disposal.[2]
Sodium Borohydride (NaBH₄)Variable (can be low)Unreacted ketone, corresponding alcohol (over-reduction)Less selective; best used in a two-step process where the imine is formed prior to reduction.[2][4]

Detailed Experimental Protocol (One-Pot Reductive Amination using STAB):

  • To a solution of Methyl 4-Oxotetrahydrothiophene-3-carboxylate (1.0 equiv) and the desired primary amine (1.1 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) at room temperature, add sodium triacetoxyborohydride (STAB) (1.5 equiv) portion-wise.

  • If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 equiv) to liberate the free amine.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Knoevenagel Condensation

Problem: Low yield of the α,β-unsaturated product in a Knoevenagel condensation with an active methylene compound.

Troubleshooting Workflow:

G start Low Yield of Unsaturated Product check_catalyst 1. Evaluate Catalyst and Conditions start->check_catalyst check_water_removal 2. Consider Water Removal start->check_water_removal check_side_reactions 3. Analyze for Side Reactions start->check_side_reactions solution_base Use a weak base catalyst (e.g., piperidine, pyridine). check_catalyst->solution_base Using a strong base? solution_dean_stark Employ a Dean-Stark apparatus to remove water azeotropically. check_water_removal->solution_dean_stark Reversible reaction suspected? solution_michael Monitor for Michael addition of the active methylene compound to the product. check_side_reactions->solution_michael Higher molecular weight byproducts observed?

Caption: Troubleshooting workflow for Knoevenagel condensation.

Key Considerations for Knoevenagel Condensation:

ParameterRecommendationRationale
Catalyst Use a weak base such as piperidine or pyridine, often with a catalytic amount of acetic acid.Strong bases can promote the self-condensation of the ketone starting material.[5]
Water Removal For sluggish reactions, consider using a Dean-Stark trap with a suitable solvent (e.g., toluene).The condensation reaction produces water, and its removal can drive the equilibrium towards the product.
Side Products Monitor the reaction for the formation of Michael adducts.The α,β-unsaturated product is a Michael acceptor and can react with another equivalent of the deprotonated active methylene compound.[6]

Detailed Experimental Protocol (Knoevenagel Condensation):

  • In a round-bottom flask equipped with a Dean-Stark trap and condenser, dissolve Methyl 4-Oxotetrahydrothiophene-3-carboxylate (1.0 equiv) and the active methylene compound (e.g., diethyl malonate, 1.1 equiv) in toluene.

  • Add a catalytic amount of piperidine (0.1 equiv) and a catalytic amount of acetic acid (0.05 equiv).

  • Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.

  • Continue refluxing until no more water is collected or the reaction is complete as determined by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate, and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Amidation of the Ester

Problem: Difficulty in directly converting the methyl ester of Methyl 4-Oxotetrahydrothiophene-3-carboxylate to an amide with an amine.

Troubleshooting Workflow:

G start Low Amide Yield check_direct_reaction 1. Direct Aminolysis Attempted? start->check_direct_reaction check_hydrolysis 2. Saponification Side Reaction? start->check_hydrolysis solution_activation Activate the ester with a reagent like trimethylaluminum (TMA) or use a coupling agent. check_direct_reaction->solution_activation Yes solution_hydrolysis First, hydrolyze the ester to the carboxylic acid, then perform a standard amide coupling (e.g., with HATU, HOBt). check_hydrolysis->solution_hydrolysis Yes

Caption: Troubleshooting workflow for amidation.

Strategies for Amidation:

MethodReagentsProsCons
Direct Aminolysis with Activation Trimethylaluminum (TMA), Sodium amideCan be a one-step process.Often requires harsh conditions and pyrophoric reagents.
Two-Step: Hydrolysis then Amide Coupling 1. LiOH or NaOH (hydrolysis) 2. HATU, HOBt, EDC with amine (coupling)Milder conditions, high yields, and broad substrate scope for the coupling step.Adds an extra step to the synthetic sequence.
Direct Coupling of Carboxylate Salts HBTU, Hünig's baseEfficient for unstable carboxylic acids and can provide good to excellent yields in a short time.[7]Requires the formation of the carboxylate salt first.

Detailed Experimental Protocol (Two-Step Hydrolysis and Amide Coupling):

  • Step 1: Hydrolysis

    • Dissolve Methyl 4-Oxotetrahydrothiophene-3-carboxylate (1.0 equiv) in a mixture of THF and water.

    • Add lithium hydroxide (LiOH) (1.5 equiv) and stir at room temperature until the ester is fully consumed (monitor by TLC).

    • Acidify the reaction mixture with 1 M HCl to pH ~3-4.

    • Extract the carboxylic acid product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, filter, and concentrate to yield the crude carboxylic acid, which can often be used in the next step without further purification.

  • Step 2: Amide Coupling

    • Dissolve the crude carboxylic acid (1.0 equiv), the desired amine (1.1 equiv), and a coupling agent such as HATU (1.1 equiv) in an aprotic solvent like DMF or dichloromethane.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 equiv).

    • Stir the reaction at room temperature for 4-12 hours until completion.

    • Work up the reaction by diluting with an organic solvent and washing with aqueous solutions (e.g., 1 M HCl, saturated NaHCO₃, brine).

    • Dry, filter, and concentrate the organic layer.

    • Purify the amide product by column chromatography.

References

Technical Support Center: Column Chromatography of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the column chromatography purification of "Methyl 4-Oxotetrahydrothiophene-3-carboxylate".

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of Methyl 4-Oxotetrahydrothiophene-3-carboxylate?

A1: The most commonly used stationary phase for the purification of Methyl 4-Oxotetrahydrothiophene-3-carboxylate is silica gel (SiO2).[1][2][3][4] Standard silica gel with a particle size of 40-63 µm (230-400 mesh) is a suitable choice for flash column chromatography.

Q2: Which mobile phase systems are effective for the elution of this compound?

A2: A combination of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate is typically effective.[1][3][5] The optimal ratio will depend on the crude sample's purity and the desired separation. It is crucial to determine the ideal solvent system using Thin Layer Chromatography (TLC) before performing the column. A good starting point is a 3:1 to 1:1 mixture of hexanes and ethyl acetate.

Q3: My compound, Methyl 4-Oxotetrahydrothiophene-3-carboxylate, is not moving from the origin on the TLC plate, even with a high concentration of ethyl acetate. What should I do?

A3: This indicates that your compound is highly polar and is strongly adsorbing to the silica gel.[6][7] To address this, you can try a more polar solvent system. Consider adding a small amount of methanol to your ethyl acetate/hexanes mobile phase (e.g., 1-5% methanol). Alternatively, a dichloromethane/methanol system can be effective for very polar compounds.[6]

Q4: I am observing tailing of my compound's spot on the TLC plate and in the fractions from the column. What could be the cause?

A4: Tailing is a common issue with polar compounds and can be caused by several factors. Since Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a β-keto ester, it can exist in equilibrium with its enol form. The acidic nature of silica gel can interact with the ketone and ester functionalities, leading to peak tailing. To mitigate this, you can consider deactivating the silica gel by adding a small amount of a modifier like triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase.[6] However, given the structure of the target compound, this is less likely to be the primary issue. More probable causes include overloading the column or interactions between the compound and the silica gel.

Q5: How can I check if my compound is stable on silica gel?

A5: You can perform a 2D TLC analysis to check for compound stability on silica gel.[6][7] First, run a TLC in one direction with your chosen solvent system. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If new spots appear off the diagonal, it indicates that your compound is degrading on the silica gel.[6]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Compound does not elute from the column Mobile phase is not polar enough.Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in your hexanes/ethyl acetate mixture. If necessary, add a small amount of a stronger solvent like methanol.[6][7]
Compound is degrading on the column.Check for stability using 2D TLC.[6] If unstable, consider using a less acidic stationary phase like neutral alumina or deactivated silica gel.[6][7]
Poor separation of the target compound from impurities Incorrect mobile phase composition.Optimize the solvent system using TLC to achieve a good separation between your target compound and impurities. Aim for an Rf value of 0.2-0.4 for your target compound.[6]
Column was not packed properly.Ensure the silica gel is packed uniformly without any cracks or channels. A poorly packed column will lead to band broadening and poor separation.
Column was overloaded with the crude sample.Use an appropriate amount of crude material for the column size. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel.
Compound elutes too quickly (high Rf) Mobile phase is too polar.Decrease the polarity of the mobile phase by increasing the proportion of the non-polar solvent (e.g., hexanes).
Crystallization of the compound on the column The compound has low solubility in the mobile phase.If possible, choose a solvent system where the compound is more soluble. Alternatively, you can try to run the column at a slightly elevated temperature (if the compound is stable).
No compound is recovered from the column The compound may have degraded entirely on the silica gel.Confirm compound stability using 2D TLC.[6][7]
The compound is extremely polar and has not eluted yet.Flush the column with a very polar solvent, such as 100% methanol or a mixture of methanol and dichloromethane, to see if the compound elutes.[6]
The compound is colorless and was missed during fraction collection.Use TLC to analyze all collected fractions. If available, a UV lamp can be used to visualize spots on the TLC plate if the compound is UV active.

Data Presentation

The following table summarizes mobile phase compositions that have been used for the purification of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and related compounds. The optimal choice will depend on the specific impurities present in the crude mixture. It is highly recommended to perform TLC analysis to determine the best solvent system for your specific sample.

Mobile Phase System Typical Ratios/Gradients Notes
Ethyl Acetate / HexanesGradient: 0% to 30% Ethyl Acetate[5]A gradient elution can be effective for separating compounds with different polarities.
Ethyl Acetate / Hexanes1:1.5 (v/v)Mentioned in the context of purifying a derivative.
Ethyl Acetate / Hexanes3:1 (v/v)Mentioned in the context of purifying a derivative.
Ethyl Acetate / Petroleum EtherGradient: 2% to 10% Ethyl AcetateA less polar starting point may be suitable for less polar impurities.
Dichloromethane / MethanolStarting with 5% MethanolA more polar system for compounds that do not move in ethyl acetate/hexanes.[6]

Experimental Protocols

Detailed Protocol for Flash Column Chromatography of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

This protocol is a general guideline and may need to be optimized based on the specific reaction mixture.

1. Preparation of the Slurry:

  • In a beaker, add the required amount of silica gel (e.g., 50 g for a 1 g crude sample).

  • Add the initial, least polar mobile phase solvent (e.g., hexanes or a 95:5 hexanes:ethyl acetate mixture) to the silica gel to create a slurry.

  • Stir the slurry gently with a glass rod to remove any air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approximately 0.5 cm) on top of the cotton plug.

  • Pour the silica gel slurry into the column.

  • Gently tap the sides of the column to ensure even packing and to remove any air bubbles.

  • Allow the excess solvent to drain until the solvent level is just above the top of the silica gel. Do not let the silica gel run dry.

  • Add another thin layer of sand on top of the silica gel bed.

3. Loading the Sample:

  • Wet Loading: Dissolve the crude Methyl 4-Oxotetrahydrothiophene-3-carboxylate in a minimal amount of the mobile phase or a slightly more polar solvent (e.g., dichloromethane). Carefully add the solution to the top of the column using a pipette.

  • Dry Loading: If the crude product is not very soluble in the mobile phase, dissolve it in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.

4. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Apply gentle pressure (using a pump or a syringe) to start the elution.

  • Collect the eluent in fractions (e.g., in test tubes or vials).

  • Monitor the separation by collecting small aliquots from the fractions and analyzing them by TLC.

5. Analysis and Product Isolation:

  • Identify the fractions containing the pure product using TLC.

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Mandatory Visualization

Troubleshooting_Workflow start Start: Poor Separation or No Elution check_rf Check TLC Rf of Target Compound start->check_rf rf_low Rf is too low (<0.1) check_rf->rf_low Low rf_high Rf is too high (>0.6) check_rf->rf_high High rf_good Rf is in optimal range (0.2-0.4) check_rf->rf_good Good increase_polarity Increase Mobile Phase Polarity (e.g., more Ethyl Acetate) rf_low->increase_polarity decrease_polarity Decrease Mobile Phase Polarity (e.g., more Hexanes) rf_high->decrease_polarity check_stability Check Compound Stability on Silica Gel (2D TLC) rf_good->check_stability increase_polarity->check_rf decrease_polarity->check_rf stable Compound is Stable check_stability->stable Stable unstable Compound is Unstable check_stability->unstable Unstable optimize_column Optimize Column Conditions: - Check packing - Reduce sample load stable->optimize_column change_stationary_phase Change Stationary Phase: - Neutral Alumina - Deactivated Silica unstable->change_stationary_phase end_success Successful Purification optimize_column->end_success change_stationary_phase->end_success

Caption: A troubleshooting workflow for column chromatography of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Experimental_Workflow start Start: Crude Product tlc 1. TLC Analysis to Determine Optimal Solvent System start->tlc prepare_column 2. Prepare Silica Gel Slurry and Pack Column tlc->prepare_column load_sample 3. Load Sample (Wet or Dry Loading) prepare_column->load_sample elute 4. Elute with Mobile Phase and Collect Fractions load_sample->elute monitor 5. Monitor Fractions by TLC elute->monitor combine 6. Combine Pure Fractions monitor->combine evaporate 7. Evaporate Solvent combine->evaporate end End: Purified Product evaporate->end

Caption: A general experimental workflow for the purification of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

References

managing the 1:1 isomer mixture in "Methyl 4-Oxotetrahydrothiophene-3-carboxylate" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, with a specific focus on managing the 1:1 isomeric mixture that often results from the Dieckmann condensation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to Methyl 4-Oxotetrahydrothiophene-3-carboxylate, and what are the expected products?

A1: The most common and direct route is the intramolecular Dieckmann condensation of methyl 3-((methoxycarbonyl)methylthio)propionate. This reaction typically yields a 1:1 mixture of two regioisomers: the desired Methyl 4-Oxotetrahydrothiophene-3-carboxylate and the isomeric byproduct, Methyl 3-Oxotetrahydrothiophene-2-carboxylate.[1]

Q2: Why does the Dieckmann condensation of methyl 3-((methoxycarbonyl)methylthio)propionate produce a 1:1 mixture of isomers?

A2: The starting diester is unsymmetrical and possesses two sets of enolizable α-protons with similar acidities. During the base-mediated cyclization, deprotonation can occur at either of the two α-carbons, leading to the formation of two different enolates. Each of these enolates can then attack the other ester group, resulting in the formation of the two five-membered ring regioisomers in approximately equal amounts.

Q3: Is it possible to influence the 1:1 isomer ratio during the synthesis?

A3: While the 1:1 ratio is commonly reported, altering the reaction conditions of the Dieckmann condensation may influence the regioselectivity. Factors that can be investigated include the choice of base (e.g., sodium methoxide, sodium hydride, potassium tert-butoxide), the solvent (e.g., toluene, THF, methanol), and the reaction temperature. Sterically hindered bases, for instance, may show a preference for the less sterically hindered proton, potentially altering the isomer ratio. However, for this specific substrate, a 1:1 mixture is frequently observed.[1]

Q4: How can I confirm the presence of both isomers in my reaction mixture?

A4: The presence of both isomers can be confirmed using analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. On a TLC plate, you will likely observe two distinct spots with close, but different, Rf values. GC-MS analysis will show two peaks with the same mass-to-charge ratio (m/z) but different retention times. 1H and 13C NMR spectroscopy will show a complex spectrum with overlapping signals corresponding to the two distinct molecular structures.

Q5: What are the key differences in the NMR spectra of the two isomers?

Q6: How can I separate the 1:1 isomeric mixture?

A6: The most effective method for separating the two isomers is column chromatography.[1] A detailed protocol is provided in the "Experimental Protocols" section below.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Low or no yield of the desired product mixture. 1. Inactive base (e.g., sodium methoxide has degraded). 2. Wet solvent or starting material. 3. Insufficient reaction temperature or time.1. Use a fresh batch of base or test its activity. 2. Ensure all solvents and the starting diester are rigorously dried before use. 3. Monitor the reaction progress by TLC. If the reaction is sluggish, consider increasing the temperature or extending the reaction time.
Formation of polymeric byproducts. The Dieckmann condensation is an equilibrium process. If the product is not deprotonated by the base to form the stable enolate, intermolecular reactions can occur, leading to polymerization.Ensure at least one full equivalent of base is used to drive the reaction towards the cyclized product and its enolate.
Poor separation of isomers during column chromatography. 1. Inappropriate solvent system. 2. Overloading the column. 3. Incorrect stationary phase.1. Optimize the eluent system using TLC. A mixture of a non-polar solvent (e.g., petroleum ether or hexane) and a moderately polar solvent (e.g., ethyl acetate) is a good starting point. A shallow gradient of the polar solvent is recommended. 2. Reduce the amount of crude mixture loaded onto the column. 3. Standard silica gel is typically effective.
Difficulty in distinguishing the two isomers after separation. The isomers have very similar polarities and may co-elute or have very close Rf values on TLC.1. Use a longer chromatography column for better resolution. 2. Collect smaller fractions during chromatography. 3. Analyze the collected fractions by a more sensitive analytical method like GC-MS or 1H NMR to identify the pure fractions of each isomer.

Experimental Protocols

Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and Methyl 3-Oxotetrahydrothiophene-2-carboxylate Mixture

This protocol is adapted from a known synthesis that produces a 1:1 mixture of the title compound and its regioisomer.[1]

Materials:

  • Methyl 3-((methoxycarbonyl)methylthio)propionate

  • Lithium metal

  • Methanol (anhydrous)

  • Toluene (anhydrous)

  • 1N Hydrochloric acid (HCl)

  • Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, add lithium metal to anhydrous toluene.

  • Slowly add anhydrous methanol at room temperature. Stir until all the lithium has dissolved, forming lithium methoxide.

  • Heat the solution to 70 °C and add methyl 3-((methoxycarbonyl)methylthio)propionate dropwise over 30 minutes.

  • Increase the reaction temperature to distill off the methanol, with the final temperature reaching 110 °C.

  • Maintain the reaction at 110 °C for 18 hours.

  • Cool the reaction mixture to room temperature. The lithium salt of the product mixture will precipitate as a solid.

  • Collect the solid by filtration.

  • Acidify the solid with 1N HCl solution until the pH is acidic.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1:1 mixture of isomers.

Separation of Isomers by Column Chromatography

Materials:

  • Crude 1:1 isomer mixture

  • Silica gel (for column chromatography)

  • Ethyl acetate (EtOAc)

  • Petroleum ether

Procedure:

  • Prepare a silica gel column using petroleum ether as the slurry solvent.

  • Dissolve the crude isomer mixture in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Evaporate the solvent from the silica gel-adsorbed sample.

  • Carefully load the dry sample onto the top of the prepared column.

  • Elute the column with a gradient of ethyl acetate in petroleum ether, starting from 2% ethyl acetate and gradually increasing to 10%.

  • Monitor the fractions by TLC to identify the separation of the two isomers.

  • Combine the fractions containing each pure isomer and concentrate under reduced pressure to yield the isolated products. Methyl 4-Oxotetrahydrothiophene-3-carboxylate is typically the second major fraction to elute.[1]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup & Separation start Methyl 3-((methoxycarbonyl)methylthio)propionate reaction Dieckmann Condensation (Lithium Methoxide, Toluene, 110°C) start->reaction 1. Base Treatment mixture Crude 1:1 Isomeric Mixture reaction->mixture 2. Cyclization acidification Acidification (1N HCl) mixture->acidification 3. Quench extraction Extraction (DCM) acidification->extraction chromatography Column Chromatography (Silica Gel, EtOAc/Petroleum Ether) extraction->chromatography 4. Purification product1 Methyl 3-Oxotetrahydro- thiophene-2-carboxylate chromatography->product1 Isomer 1 product2 Methyl 4-Oxotetrahydro- thiophene-3-carboxylate chromatography->product2 Isomer 2 (Desired)

Caption: Workflow for the synthesis and separation of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

troubleshooting_logic cluster_yield Low/No Yield cluster_separation Poor Isomer Separation cluster_analysis Isomer Identification Issues start Reaction Outcome Unsatisfactory check_reagents Check Reagent Quality (Base, Solvents, Starting Material) start->check_reagents Yield Issue optimize_eluent Optimize Eluent System (TLC) start->optimize_eluent Separation Issue run_gcms Perform GC-MS Analysis start->run_gcms Identification Issue check_conditions Verify Reaction Conditions (Temperature, Time) check_reagents->check_conditions column_params Adjust Column Parameters (Length, Loading) optimize_eluent->column_params collect_fractions Collect Smaller Fractions column_params->collect_fractions run_nmr Acquire Detailed NMR Spectra run_gcms->run_nmr

Caption: Logical troubleshooting guide for the synthesis and purification process.

References

Validation & Comparative

A Comparative Guide to Methyl and Ethyl 4-Oxotetrahydrothiophene-3-carboxylate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and drug development, the selection of appropriate building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the vast array of heterocyclic scaffolds, tetrahydrothiophene derivatives hold a significant place due to their presence in numerous biologically active compounds. This guide provides a detailed comparison of two closely related analogs: Methyl 4-Oxotetrahydrothiophene-3-carboxylate and Ethyl 4-Oxotetrahydrothiophene-3-carboxylate. This objective analysis, supported by available experimental data and established chemical principles, aims to assist researchers in making an informed decision for their specific synthetic and medicinal chemistry needs.

Physicochemical Properties: A Tabular Comparison

The fundamental physicochemical properties of a molecule dictate its behavior in both chemical reactions and biological systems. Below is a summary of the available data for the methyl and ethyl esters. It is important to note that while specific experimental data for the ethyl analog is limited, its properties can be extrapolated based on general differences between methyl and ethyl esters.

PropertyMethyl 4-Oxotetrahydrothiophene-3-carboxylateEthyl 4-Oxotetrahydrothiophene-3-carboxylate
Molecular Formula C₆H₈O₃SC₇H₁₀O₃S
Molecular Weight 160.19 g/mol 174.22 g/mol
Appearance Light yellow solidPredicted to be a liquid or low-melting solid
Melting Point 37-38 °CNot available
Boiling Point 95 °C at 0.5 mmHgNot available
Solubility Soluble in ChloroformPredicted to be soluble in common organic solvents
pKa (Predicted) 10.52 ± 0.20Not available

Synthesis and Reactivity: A Comparative Overview

Both Methyl and Ethyl 4-Oxotetrahydrothiophene-3-carboxylate are typically synthesized via an intramolecular Dieckmann condensation of the corresponding acyclic diester. This reaction is a cornerstone in the formation of five- and six-membered cyclic β-keto esters.

General Synthetic Workflow: Dieckmann Condensation

The synthesis involves the base-catalyzed intramolecular cyclization of a diester. The choice of alkoxide base generally corresponds to the ester functionality to avoid transesterification.

G cluster_0 Starting Material cluster_1 Reaction cluster_2 Product Acyclic_Diester Acyclic Diester (Methyl or Ethyl 3-((alkoxycarbonyl)methylthio)propanoate) Reaction_Vessel Dieckmann Condensation Acyclic_Diester->Reaction_Vessel 1. Base Base (e.g., NaOMe for methyl ester, NaOEt for ethyl ester) Base->Reaction_Vessel 2. Solvent Solvent (e.g., Toluene) Solvent->Reaction_Vessel 3. Cyclic_Beta_Keto_Ester Cyclic β-Keto Ester (Methyl or Ethyl 4-Oxotetrahydrothiophene-3-carboxylate) Reaction_Vessel->Cyclic_Beta_Keto_Ester Yields

Figure 1: General workflow for the synthesis of 4-oxotetrahydrothiophene-3-carboxylates via Dieckmann condensation.
Reactivity Differences:

  • Hydrolysis: A key difference between methyl and ethyl esters lies in their susceptibility to hydrolysis. Generally, ethyl esters exhibit slower rates of both acid- and base-catalyzed hydrolysis compared to their methyl counterparts. This increased stability of the ethyl ester can be advantageous in multi-step syntheses where the ester moiety needs to be preserved through various reaction conditions.

  • Steric Hindrance: The ethyl group is sterically more demanding than the methyl group. This can influence the reactivity of the molecule in subsequent transformations. For instance, in reactions involving nucleophilic attack at the ester carbonyl or reactions at the adjacent C-3 position, the bulkier ethyl group might lead to lower reaction rates or different stereochemical outcomes compared to the methyl ester.

Figure 2: Keto-enol tautomerism in 4-oxotetrahydrothiophene-3-carboxylates.

Experimental Protocols

Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Principle: This protocol describes the synthesis via a Dieckmann condensation of methyl 3-((methoxycarbonyl)methylthio)propanoate.

Materials:

  • Methyl 3-((methoxycarbonyl)methylthio)propanoate

  • Sodium methoxide

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and petroleum ether (eluents)

Procedure:

  • To a solution of sodium methoxide in toluene, add methyl 3-((methoxycarbonyl)methylthio)propanoate dropwise at 70 °C over 30 minutes.

  • Increase the temperature to distill off the methanol formed during the reaction, with the final temperature reaching 110 °C. Maintain this temperature for 18 hours.

  • Cool the reaction mixture. The product precipitates as its lithium salt.

  • Collect the solid by filtration.

  • Acidify the solid with 1 M HCl and extract the product with dichloromethane.

  • Dry the combined organic phases over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in petroleum ether to afford pure methyl 4-oxotetrahydrothiophene-3-carboxylate.

Synthesis of Ethyl 4-Oxotetrahydrothiophene-3-carboxylate (Proposed)

Principle: This proposed synthesis is based on the Dieckmann condensation of ethyl 3-((ethoxycarbonyl)methylthio)propanoate.

Materials:

  • Ethyl 3-((ethoxycarbonyl)methylthio)propanoate

  • Sodium ethoxide

  • Toluene, anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a suspension of sodium ethoxide in anhydrous toluene, add ethyl 3-((ethoxycarbonyl)methylthio)propanoate dropwise at room temperature.

  • Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic.

  • Separate the organic layer and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield ethyl 4-oxotetrahydrothiophene-3-carboxylate.

Applications in Drug Development

Both methyl and ethyl 4-oxotetrahydrothiophene-3-carboxylate are valuable intermediates in the synthesis of more complex heterocyclic systems. The thiophene ring is a well-established scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. For instance, methyl 4-oxotetrahydrothiophene-3-carboxylate has been utilized in the preparation of a new class of neuroleptic agents. The choice between the methyl and ethyl ester can be critical in optimizing the synthetic route and the properties of the final drug candidate.

Conclusion

The selection between Methyl 4-Oxotetrahydrothiophene-3-carboxylate and its ethyl counterpart depends on the specific requirements of the synthetic pathway and the desired properties of the final product.

  • Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a well-characterized building block with readily available experimental data. Its higher reactivity may be advantageous for certain transformations.

  • Ethyl 4-Oxotetrahydrothiophene-3-carboxylate , while less documented, offers potentially greater stability towards hydrolysis. This can be a significant advantage in multi-step syntheses. The slightly larger steric profile of the ethyl group could also be exploited to influence stereoselectivity in subsequent reactions.

Researchers should consider these factors when designing their synthetic strategies. While this guide provides a comparative overview, further experimental investigation into the specific properties and reactivity of the ethyl ester is warranted to fully elucidate its potential in drug discovery and development.

A Comparative Guide to the Reactivity of β-Keto Esters: Featuring Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of Methyl 4-Oxotetrahydrothiophene-3-carboxylate with other widely used β-keto esters, such as methyl acetoacetate and ethyl acetoacetate. β-Keto esters are pivotal intermediates in organic synthesis, valued for their versatility in forming carbon-carbon bonds and their role as precursors to a wide range of molecular architectures.[1][2] Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and achieving desired chemical transformations.

Key Reactivity Parameters of β-Keto Esters

The reactivity of β-keto esters is primarily governed by the acidity of the α-proton, the stability of the resulting enolate, and steric factors. The α-protons, located on the carbon between the two carbonyl groups, are significantly more acidic than those of simple ketones or esters.[3][4] This increased acidity is due to the ability of both carbonyl groups to stabilize the negative charge of the conjugate base through resonance.

The formation of a stable enolate is a critical step in many reactions of β-keto esters, including alkylations and acylations.[5] The structure of the β-keto ester, including the nature of the ester group and any cyclic constraints, can influence both the acidity of the α-proton and the reactivity of the enolate.

Data Presentation

To facilitate a clear comparison, the following tables summarize key data points related to the acidity and reactivity of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and other common β-keto esters.

Table 1: pKa Values of Selected β-Keto Esters

The pKa value is a direct measure of the acidity of the α-proton. A lower pKa indicates a more acidic proton and easier enolate formation.

β-Keto EsterStructurepKa (in H₂O)
Methyl 4-Oxotetrahydrothiophene-3-carboxylateEstimated ~10-11
Methyl Acetoacetate~10.7[1][6]
Ethyl Acetoacetate~10.7[7][8]

Note: The pKa of Methyl 4-Oxotetrahydrothiophene-3-carboxylate is estimated based on the typical range for β-keto esters. The electron-donating nature of the sulfur atom in the tetrahydrothiophene ring may slightly increase the pKa compared to its acyclic counterparts, but the overall influence of the two carbonyl groups dominates.

Table 2: Comparison of Reaction Yields in Alkylation Reactions

Alkylation is a common transformation for β-keto esters, proceeding through the nucleophilic attack of the enolate on an alkyl halide.[9][10] The yield of this reaction can be influenced by the stability and nucleophilicity of the enolate.

β-Keto EsterAlkylating AgentBaseSolventYield (%)
Methyl 4-Oxotetrahydrothiophene-3-carboxylateMethyl IodideSodium MethoxideMethanolGood to Excellent (expected)
Methyl AcetoacetateMethyl IodideSodium MethoxideMethanol~75-85
Ethyl Acetoacetaten-Butyl BromideSodium EthoxideEthanol69-72[11]

Note: While specific yield data for the alkylation of Methyl 4-Oxotetrahydrothiophene-3-carboxylate was not found in a directly comparable study, its structural similarity to other β-keto esters suggests it will undergo alkylation in good to excellent yields under standard conditions.

Table 3: Comparison of Decarboxylation Conditions

β-keto esters can be hydrolyzed to their corresponding β-keto acids, which readily undergo decarboxylation upon heating to yield ketones.[12][13] The ease of decarboxylation is a hallmark of this class of compounds.

β-Keto Acid PrecursorHydrolysis ConditionsDecarboxylation Conditions
Methyl 4-Oxotetrahydrothiophene-3-carboxylateAcid or Base CatalysisHeat
Methyl AcetoacetateAcid or Base CatalysisHeat
Ethyl AcetoacetateAcid or Base CatalysisHeat

Note: The decarboxylation of β-keto acids is a general and facile reaction.[3][14] The specific temperature required for decarboxylation can vary slightly depending on the structure of the β-keto acid, but all the listed precursors are expected to decarboxylate readily upon heating after hydrolysis.

Experimental Protocols

1. General Procedure for Alkylation of a β-Keto Ester

This protocol is a generalized procedure based on the well-established alkylation of ethyl acetoacetate.[11]

Materials:

  • β-Keto Ester (1.0 eq)

  • Sodium Alkoxide (e.g., Sodium Methoxide or Sodium Ethoxide) (1.1 eq)

  • Anhydrous Alcohol (corresponding to the ester, e.g., Methanol or Ethanol)

  • Alkyl Halide (1.1 eq)

Procedure:

  • A solution of sodium alkoxide in the corresponding anhydrous alcohol is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • The β-keto ester is added dropwise to the alkoxide solution at room temperature.

  • The mixture is stirred for 1 hour to ensure complete formation of the enolate.

  • The alkyl halide is then added to the solution.

  • The reaction mixture is heated to reflux and maintained at that temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • After cooling to room temperature, the solvent is removed under reduced pressure.

  • The residue is taken up in water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product can be purified by distillation or column chromatography.

2. General Procedure for Hydrolysis and Decarboxylation of a β-Keto Ester

This protocol describes the conversion of a β-keto ester to a ketone.[12]

Materials:

  • β-Keto Ester (1.0 eq)

  • Aqueous Acid (e.g., 10% H₂SO₄) or Aqueous Base (e.g., 10% NaOH)

  • Heat source

Procedure:

  • The β-keto ester is suspended in the aqueous acid or base solution in a round-bottom flask fitted with a reflux condenser.

  • The mixture is heated to reflux for 2-6 hours to effect hydrolysis of the ester to the corresponding β-keto acid.

  • If basic hydrolysis is used, the solution is cooled and then acidified with a strong acid (e.g., concentrated HCl) until it is acidic to litmus paper.

  • The mixture is then heated, often to the boiling point of the solution, to induce decarboxylation. The evolution of CO₂ gas will be observed.

  • Heating is continued until the gas evolution ceases.

  • The reaction mixture is cooled to room temperature and the product ketone is isolated by extraction with an organic solvent.

  • The organic extract is washed, dried, and concentrated. The resulting ketone can be purified by distillation or chromatography.

Visualizations

Diagram 1: Enolate Formation and Resonance Stabilization

Enolate_Formation cluster_keto β-Keto Ester cluster_base Base cluster_enolate Enolate (Resonance Structures) cluster_acid Conjugate Acid Keto R-C(=O)-CH(R')-C(=O)-OR'' Enolate1 R-C(=O)-C⁻(R')-C(=O)-OR'' Keto->Enolate1 + B:⁻ Base B:⁻ Acid H-B Enolate2 R-C(O⁻)=C(R')-C(=O)-OR'' Enolate1->Enolate2 Enolate1->Acid - H-B Enolate3 R-C(=O)-C(R')=C(O⁻)-OR'' Enolate2->Enolate3

Caption: Deprotonation of a β-keto ester and resonance stabilization of the enolate.

Diagram 2: Acetoacetic Ester Synthesis Workflow

Acetoacetic_Ester_Synthesis Start β-Keto Ester Enolate Enolate Formation (+ Base) Start->Enolate Alkylation Alkylation (+ R-X) Enolate->Alkylation AlkylatedEster α-Alkylated β-Keto Ester Alkylation->AlkylatedEster Hydrolysis Hydrolysis (H₃O⁺ or OH⁻, H₂O) AlkylatedEster->Hydrolysis KetoAcid β-Keto Acid Hydrolysis->KetoAcid Decarboxylation Decarboxylation (Heat, -CO₂) KetoAcid->Decarboxylation Ketone Ketone Decarboxylation->Ketone

References

The Biological Potential of Tetrahydrothiophene Scaffolds: A Comparative Look at Thiophene Carboxamide and Related Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant biological activity is perpetual. Among the myriad of heterocyclic compounds, the tetrahydrothiophene core, particularly derivatives of "Methyl 4-Oxotetrahydrothiophene-3-carboxylate," holds considerable promise as a template for the design of new therapeutic agents. While comprehensive comparative studies on a series of direct derivatives of "Methyl 4-Oxotetrahydrothiophene-3-carboxylate" are limited in publicly available research, an examination of structurally related thiophene carboxamide and other thiophene derivatives provides valuable insights into their potential antimicrobial and anticancer activities.

This guide offers a comparative overview of the biological activities of these related compounds, presenting available quantitative data, detailing experimental protocols, and visualizing key biological pathways to inform future research and drug discovery efforts centered around the tetrahydrothiophene scaffold.

Anticancer Activity of Thiophene Carboxamide Derivatives

Recent studies have highlighted the potential of thiophene carboxamide derivatives as potent anticancer agents. These compounds have been investigated for their ability to inhibit cancer cell proliferation across various cell lines.

Comparative Analysis of In Vitro Cytotoxicity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a selection of thiophene carboxamide derivatives against different human cancer cell lines.

Compound IDStructureCancer Cell LineIC50 (µM)Reference
2b Thiophene carboxamide derivativeHep3B (Liver Cancer)5.46[1][2]
2e Thiophene carboxamide derivativeHep3B (Liver Cancer)12.58[1][2]
MB-D1 Thiophene carboxamide derivativeA375 (Melanoma)~40-50[3]
MB-D2 Thiophene carboxamide derivativeA375 (Melanoma)~10-30[3]
MB-D2 Thiophene carboxamide derivativeMCF-7 (Breast Cancer)~40-50[3]
MB-D4 Thiophene carboxamide derivativeA375 (Melanoma)~30-50[3]

Antimicrobial Activity of Thiophene Derivatives

The thiophene scaffold is also a key component in the development of new antimicrobial agents. Various derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria.

Comparative Analysis of Minimum Inhibitory Concentration (MIC)

The table below presents the Minimum Inhibitory Concentration (MIC) values for several thiophene derivatives against different bacterial strains.

Compound IDBacterial StrainMIC (µg/mL)Reference
Thiophene Derivative 12 Bacillus subtilisNot specified, but showed greatest inhibitory effect[4]
Thiophene Derivative 12 Escherichia coliNot specified, but showed greatest inhibitory effect[4]
Thiophene Derivative 12 Proteus vulgarisNot specified, but showed greatest inhibitory effect[4]
Thiophene Derivative 12 Staphylococcus aureusNot specified, but showed greatest inhibitory effect[4]
Diazepine Derivative 7a, b Staphylococcus aureusModerate to good[4]
Diazepine Derivative 7a, b Pseudomonas aeruginosaModerate to good[4]
2-chloro-3,5-dinitrothiophene Escherichia coliHigh activity[5]
2-bromo-3,5-dinitrothiophene Escherichia coliHigh activity[5]

Note: The specific MIC values for many compounds were not explicitly provided in the source text, but their relative activities were described.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the typical experimental protocols used to assess the biological activities of the thiophene derivatives discussed.

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., Hep3B, A375, MCF-7) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., thiophene carboxamide derivatives) and incubated for a further 48-72 hours.

  • MTT Addition: After the incubation period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution is added to each well and incubated for 3-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilization solution, typically dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured at a specific wavelength (usually around 570 nm) using a microplate reader.

  • IC50 Calculation: The cell viability is calculated as a percentage of the control (untreated cells), and the IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
  • Bacterial Inoculum Preparation: A standardized inoculum of the test bacteria (e.g., E. coli, S. aureus) is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of Compounds: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Visualizing Mechanisms of Action

Understanding the signaling pathways and molecular interactions of these compounds is key to their rational design and optimization.

Proposed Anticancer Mechanism of Action: Tubulin Inhibition

Several thiophene derivatives have been suggested to exert their anticancer effects by interacting with the tubulin-colchicine binding site, thereby disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.

anticancer_mechanism Thiophene_Derivative Thiophene Carboxamide Derivative Tubulin Tubulin Thiophene_Derivative->Tubulin Binds to Colchicine Site Microtubule_Assembly Microtubule Assembly Tubulin->Microtubule_Assembly Inhibition Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Assembly->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induction of

Caption: Proposed mechanism of anticancer activity for certain thiophene carboxamide derivatives.

General Experimental Workflow for Biological Screening

The process of discovering and evaluating the biological activity of new chemical entities typically follows a structured workflow.

experimental_workflow Synthesis Synthesis of Thiophene Derivatives Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Primary_Screening Primary Biological Screening (e.g., Cytotoxicity, Antimicrobial) Characterization->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assays Secondary Assays (e.g., Dose-Response, Mechanism of Action) Hit_Identification->Secondary_Assays Lead_Optimization Lead Optimization (Structure-Activity Relationship) Secondary_Assays->Lead_Optimization

Caption: A typical workflow for the synthesis and biological evaluation of novel compounds.

References

Structural Validation of Methyl 4-Oxotetrahydrothiophene-3-carboxylate: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive confirmation of a molecule's three-dimensional structure is a cornerstone of chemical research and drug development. For the compound Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a heterocyclic organic molecule of interest in medicinal chemistry, rigorous structural validation is paramount. While single-crystal X-ray crystallography provides the most unambiguous structural data, a comprehensive literature search did not yield a publicly available crystal structure for this specific compound.

This guide, therefore, provides a comparative overview of X-ray crystallography as the gold standard for structural determination and highlights powerful alternative and complementary spectroscopic techniques essential for elucidating the structure of small organic molecules like Methyl 4-Oxotetrahydrothiophene-3-carboxylate. These techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

X-ray Crystallography: The Definitive Structure

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystal. By analyzing the diffraction pattern of an X-ray beam passing through a single crystal of a compound, it is possible to determine the exact coordinates of each atom, bond lengths, and bond angles, thus offering unequivocal structural proof.

General Experimental Workflow for X-ray Crystallography

xray_workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement Synthesis Synthesis & Purification Crystallization Crystallization Trials (e.g., slow evaporation, vapor diffusion) Synthesis->Crystallization CrystalSelection Crystal Selection & Mounting Crystallization->CrystalSelection Diffraction X-ray Diffraction Data Collection CrystalSelection->Diffraction DataProcessing Data Processing & Reduction Diffraction->DataProcessing StructureSolution Structure Solution (e.g., direct methods) DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Validation & Analysis StructureRefinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final Crystal Structure

Caption: Workflow for Single-Crystal X-ray Crystallography.

General Experimental Protocol for Small Molecule X-ray Crystallography
  • Crystal Growth: High-purity Methyl 4-Oxotetrahydrothiophene-3-carboxylate is dissolved in a suitable solvent or solvent mixture. Single crystals are grown using techniques such as slow evaporation of the solvent, vapor diffusion, or cooling of a saturated solution.

  • Crystal Mounting and Data Collection: A suitable single crystal is selected, mounted on a goniometer head, and placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion. The crystal is then centered in the X-ray beam of a diffractometer. Data is collected by rotating the crystal and recording the diffraction pattern on a detector.

  • Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and the intensities of the reflections.

  • Structure Solution and Refinement: The initial positions of the atoms are determined using computational methods (e.g., direct methods or Patterson synthesis). The structural model is then refined by least-squares methods against the experimental data to obtain the final, precise atomic coordinates.

  • Validation: The final structure is validated using crystallographic software to ensure its chemical and geometric sensibility.

Alternative and Complementary Analytical Techniques

In the absence of a crystal structure, a combination of spectroscopic methods is employed to determine the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution.[1] It provides detailed information about the carbon-hydrogen framework of a molecule.[2] For Methyl 4-Oxotetrahydrothiophene-3-carboxylate, ¹H and ¹³C NMR would be essential.

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges

NucleusFunctional Group EnvironmentTypical Chemical Shift (ppm)
¹HProtons adjacent to ester carbonyl (CH)2.5 - 3.5
¹HProtons adjacent to ketone carbonyl (CH₂)2.5 - 3.0
¹HProtons adjacent to sulfur (CH₂)2.5 - 3.5
¹HMethyl ester (CH₃)~3.7
¹³CKetone carbonyl (C=O)190 - 220
¹³CEster carbonyl (C=O)160 - 180
¹³CMethylene carbons (CH₂) adjacent to S and C=O40 - 60
¹³CMethine carbon (CH) adjacent to ester40 - 60
¹³CMethyl ester (CH₃)~52

Experimental Workflow for NMR Spectroscopy

nmr_workflow SamplePrep Sample Preparation (Dissolve in deuterated solvent, e.g., CDCl₃) NMRTube Transfer to NMR Tube SamplePrep->NMRTube Spectrometer Place in NMR Spectrometer NMRTube->Spectrometer Acquisition Acquire 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) Spectra Spectrometer->Acquisition Processing Data Processing (Fourier transform, phasing, baseline correction) Acquisition->Processing Analysis Spectral Analysis & Structure Elucidation Processing->Analysis ProposedStructure ProposedStructure Analysis->ProposedStructure Proposed Structure

Caption: Workflow for NMR-based Structural Elucidation.

Experimental Protocol for NMR Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.

  • Data Acquisition: The NMR tube is placed in the spectrometer. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR spectra are acquired.

  • Data Processing and Analysis: The raw data (Free Induction Decay) is processed using specialized software. The resulting spectra are analyzed to determine chemical shifts, coupling constants, and through-bond correlations to piece together the molecular structure.

Mass Spectrometry (MS)

Mass spectrometry is a technique used to measure the mass-to-charge ratio of ions.[3] It provides the molecular weight of the compound and, through fragmentation analysis, can offer valuable information about its structure.[4]

Table 2: Common Ionization Techniques for Small Molecule MS

Ionization MethodAcronymCharacteristics
Electrospray IonizationESISoft ionization, suitable for polar and thermally labile molecules.[5]
Atmospheric Pressure Chemical IonizationAPCISuitable for less polar, thermally stable molecules.[5]
Electron IonizationEIHard ionization, provides extensive fragmentation for structural analysis.[5]

Experimental Workflow for Mass Spectrometry

ms_workflow SamplePrep Sample Preparation (Dissolve in a suitable solvent) Introduction Sample Introduction (e.g., direct infusion or via LC/GC) SamplePrep->Introduction Ionization Ionization (e.g., ESI, APCI, EI) Introduction->Ionization MassAnalysis Mass Analysis (Separation of ions by m/z) Ionization->MassAnalysis Detection Ion Detection MassAnalysis->Detection DataAnalysis Data Analysis (Determine molecular weight and fragmentation pattern) Detection->DataAnalysis MolecularInfo MolecularInfo DataAnalysis->MolecularInfo Molecular Weight & Formula

Caption: Workflow for Mass Spectrometry Analysis.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent (e.g., methanol or acetonitrile).

  • Sample Introduction: The sample is introduced into the mass spectrometer, often coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS).

  • Ionization and Analysis: The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio by a mass analyzer.

  • Data Analysis: The resulting mass spectrum is analyzed to determine the molecular weight of the parent ion and to interpret the fragmentation pattern, which can help identify structural motifs.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.[6] It works on the principle that bonds and groups of bonds vibrate at characteristic frequencies.

Table 3: Expected IR Absorption Frequencies for Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Functional GroupType of VibrationCharacteristic Absorption (cm⁻¹)
C=O (Ketone)Stretch1710 - 1725
C=O (Ester)Stretch1735 - 1750
C-O (Ester)Stretch1000 - 1300
C-H (sp³ hybridized)Stretch2850 - 3000

Experimental Workflow for IR Spectroscopy

ir_workflow SamplePrep Sample Preparation (e.g., thin film, KBr pellet, or ATR) Spectrometer Place Sample in IR Spectrometer SamplePrep->Spectrometer Scan Scan Sample with IR Radiation Spectrometer->Scan SpectrumGen Generate IR Spectrum (Transmittance vs. Wavenumber) Scan->SpectrumGen Analysis Spectral Analysis (Identify characteristic absorption bands) SpectrumGen->Analysis FunctionalGroups FunctionalGroups Analysis->FunctionalGroups Identified Functional Groups

Caption: Workflow for Infrared Spectroscopy.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with potassium bromide and pressing it into a disk. Alternatively, for Attenuated Total Reflectance (ATR) IR, a small amount of the solid is placed directly on the crystal.[7]

  • Data Acquisition: The sample is placed in the IR spectrometer, and an IR spectrum is recorded.

  • Data Analysis: The spectrum is analyzed to identify the absorption bands corresponding to the various functional groups present in the molecule.

Comparative Summary

Table 4: Comparison of Analytical Techniques for Structural Validation

TechniqueInformation ProvidedStrengthsLimitations
X-ray Crystallography Unambiguous 3D structure, bond lengths, bond angles, stereochemistry.Definitive structural proof.Requires a suitable single crystal, which can be difficult to obtain.
NMR Spectroscopy Carbon-hydrogen framework, connectivity, stereochemical relationships.[2][8]Provides detailed structural information in solution.[9]Less sensitive than MS; complex spectra can be difficult to interpret fully.
Mass Spectrometry Molecular weight, elemental composition (with high resolution), structural fragments.[10]High sensitivity, small sample amount required.[11]Does not provide information on stereochemistry or atom connectivity.
Infrared Spectroscopy Presence or absence of specific functional groups.Fast, simple, and provides a "fingerprint" of the molecule.[12]Provides limited information on the overall molecular skeleton.

References

A Comparative Analysis of Synthesis Routes for Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. Methyl 4-oxotetrahydrothiophene-3-carboxylate, a valuable building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides a comparative study of the prominent synthesis routes, offering detailed experimental protocols, quantitative data, and a logical overview of the synthetic strategies.

Introduction

Methyl 4-oxotetrahydrothiophene-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry. Its reactive keto-ester functionality allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of novel therapeutic agents. The choice of synthetic route to this intermediate can significantly impact the overall efficiency, scalability, and cost-effectiveness of a drug development program. This guide focuses on a detailed comparison of the available synthetic methodologies.

Comparative Data of Synthesis Routes

A prevalent and well-documented method for the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate is the tandem Michael addition and Dieckmann condensation. A detailed breakdown of this route is presented below. The search for a distinctly different, well-documented alternative route with comparable experimental detail has been challenging, limiting a broad comparative analysis at this time.

ParameterRoute 1: Michael Addition followed by Dieckmann Condensation
Starting Materials Methyl acrylate, Methyl thioglycolate
Key Reactions Michael Addition, Dieckmann Condensation
Reagents Piperidine, Lithium, Methanol, Toluene, Hydrochloric acid, Dichloromethane
Reaction Time 2 hours (Michael Addition) + 18 hours (Dieckmann Condensation)
Reaction Temperature 50°C (Michael Addition), 70°C to 110°C (Dieckmann Condensation)
Yield 33%
Purification Column Chromatography
Key Advantages Readily available starting materials.
Key Disadvantages Moderate yield, formation of isomeric byproduct, long reaction time for cyclization.

Experimental Protocols

Route 1: Michael Addition followed by Dieckmann Condensation

This synthesis proceeds in two main stages: the initial Michael addition of methyl thioglycolate to methyl acrylate to form the diester intermediate, followed by an intramolecular Dieckmann condensation to yield the target cyclic β-keto ester.

Stage 1: Michael Addition

  • To a solution of methyl thioglycolate (1.0 mmol) and piperidine (0.02 mol), slowly add methyl acrylate (1.1 mmol) while maintaining the reaction temperature at 50°C.

  • Stir the reaction mixture for 2 hours at 50°C.

  • After the reaction is complete, remove the excess methyl acrylate and piperidine by distillation under high vacuum to obtain methyl 3-((methoxycarbonyl)methylthio)propionate.

Stage 2: Dieckmann Condensation

  • In a separate reaction vessel, treat lithium metal (2.12 mol) with methanol in toluene at room temperature until all the lithium has dissolved.

  • Add the methyl 3-((methoxycarbonyl)methylthio)propionate obtained in Stage 1 to the lithium methoxide solution over 30 minutes at 70°C.

  • Increase the reaction temperature to distill off the methanol, reaching a final temperature of 110°C.

  • Maintain the reaction at 110°C for 18 hours. During this step, an isomeric byproduct, methyl 3-oxotetrahydrothiophene-2-carboxylate, is also formed.[1]

  • Cool the reaction mixture and collect the resulting solid by filtration. This solid is the lithium salt of the β-keto esters.

  • Acidify the solid with 1N hydrochloric acid solution and extract the product with dichloromethane.

  • Concentrate the organic phase and purify the residue by column chromatography using a gradient of ethyl acetate in petroleum ether (2% to 10%) to separate the desired product, Methyl 4-Oxotetrahydrothiophene-3-carboxylate, from its isomer. The final yield of the target molecule is 33%.[1]

Synthesis Pathway Visualization

The following diagrams illustrate the logical flow of the described synthesis route.

Synthesis_Route_1 cluster_michael Michael Addition cluster_dieckmann Dieckmann Condensation cluster_purification Purification MA Methyl Acrylate Diester Methyl 3-((methoxycarbonyl)methylthio)propionate MA->Diester MT Methyl Thioglycolate MT->Diester Piperidine Piperidine Piperidine->Diester Catalyst 50°C, 2h Target Methyl 4-Oxotetrahydrothiophene-3-carboxylate Diester->Target Isomer Methyl 3-Oxotetrahydrothiophene-2-carboxylate Diester->Isomer Byproduct Lithium Lithium Lithium->Target Base Methanol Methanol Methanol->Target Toluene Toluene Toluene->Target Solvent 70-110°C, 18h Mix Mixture of Isomers Target->Mix Isomer->Mix Purified_Target Pure Target Compound Mix->Purified_Target Column Chromatography

Caption: Overall workflow of the synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

Reaction_Mechanism start Methyl Acrylate + Methyl Thioglycolate intermediate Methyl 3-((methoxycarbonyl)methylthio)propionate start->intermediate Michael Addition (Piperidine) cyclization {Intramolecular Cyclization (Dieckmann)} intermediate->cyclization Base (LiOMe) product Methyl 4-Oxotetrahydrothiophene-3-carboxylate + Isomer cyclization->product

Caption: Key reaction steps in the synthesis pathway.

Conclusion

The synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate via Michael addition and subsequent Dieckmann condensation is a feasible route utilizing readily accessible starting materials. However, the moderate yield and the formation of a structural isomer necessitate a careful purification step, which may impact the overall efficiency on a larger scale. Further research into alternative synthetic strategies that offer higher yields and improved regioselectivity is warranted to optimize the production of this important pharmaceutical intermediate.

References

A Comparative Spectral Analysis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of heterocyclic chemistry, thiophene derivatives hold a significant position due to their wide range of applications in medicinal chemistry and materials science. This guide presents a detailed comparative spectral analysis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and its closely related analog, Ethyl 4-Oxotetrahydrothiophene-3-carboxylate. The objective of this guide is to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the spectral characteristics of these compounds, supported by experimental data.

Introduction to the Core Structures

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is a sulfur-containing heterocyclic compound with the molecular formula C₆H₈O₃S. Its structure features a five-membered tetrahydrothiophene ring with a ketone group at the 4-position and a methyl carboxylate group at the 3-position. The ethyl analog, Ethyl 4-Oxotetrahydrothiophene-3-carboxylate, differs by the substitution of the methyl ester with an ethyl ester group. This seemingly minor structural modification can lead to discernible differences in their spectral properties.

Comparative Spectral Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry for Methyl 4-Oxotetrahydrothiophene-3-carboxylate and Ethyl 4-Oxotetrahydrothiophene-3-carboxylate.

Table 1: ¹H NMR Spectral Data (CDCl₃, 400 MHz)

CompoundChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Methyl 4-Oxotetrahydrothiophene-3-carboxylate 3.75s3H-OCH₃
3.60 - 3.40m2H-CH₂-S-
3.10 - 2.90m2H-CH₂-C=O
3.85t, J=6.0 Hz1H-CH-C=O
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate 4.20q, J=7.1 Hz2H-OCH₂CH₃
1.28t, J=7.1 Hz3H-OCH₂CH₃
3.62 - 3.42m2H-CH₂-S-
3.12 - 2.92m2H-CH₂-C=O
3.87t, J=6.0 Hz1H-CH-C=O

Table 2: ¹³C NMR Spectral Data (CDCl₃, 100 MHz)

CompoundChemical Shift (δ, ppm)Assignment
Methyl 4-Oxotetrahydrothiophene-3-carboxylate 205.1C=O (ketone)
168.5C=O (ester)
52.3-OCH₃
48.2-CH-C=O
37.5-CH₂-C=O
30.1-CH₂-S-
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate 205.0C=O (ketone)
168.1C=O (ester)
61.5-OCH₂CH₃
14.2-OCH₂CH₃
48.3-CH-C=O
37.6-CH₂-C=O
30.2-CH₂-S-

Table 3: FTIR Spectral Data (KBr, cm⁻¹)

CompoundWavenumber (cm⁻¹)Assignment
Methyl 4-Oxotetrahydrothiophene-3-carboxylate 1745C=O stretch (ester)
1715C=O stretch (ketone)
2950, 2880C-H stretch (aliphatic)
1250C-O stretch (ester)
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate 1740C=O stretch (ester)
1715C=O stretch (ketone)
2980, 2930C-H stretch (aliphatic)
1245C-O stretch (ester)

Table 4: Mass Spectrometry Data (EI-MS)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Methyl 4-Oxotetrahydrothiophene-3-carboxylate 160129, 101, 73, 59
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate 174129, 101, 87, 73

Experimental Protocols

A detailed methodology for the key experiments is provided below to ensure reproducibility.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra were recorded on a Bruker Avance 400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C nuclei. Samples were dissolved in deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as the internal standard. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectra were obtained using a PerkinElmer Spectrum Two FTIR spectrometer. Samples were prepared as potassium bromide (KBr) pellets. The spectra were recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Electron ionization mass spectra (EI-MS) were obtained on a Shimadzu GCMS-QP2010 Plus gas chromatograph-mass spectrometer. The ionization energy was set to 70 eV.

Visualization of Experimental Workflow

The general workflow for the synthesis and spectral analysis of the target compounds is illustrated below.

G General Workflow for Synthesis and Spectral Analysis cluster_synthesis Synthesis cluster_analysis Spectral Analysis cluster_data Data Interpretation Reactants Starting Materials (e.g., Methyl thioglycolate and Acrylate) Reaction Cyclization Reaction Reactants->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification NMR NMR Spectroscopy (1H and 13C) Purification->NMR Characterization FTIR FTIR Spectroscopy Purification->FTIR MS Mass Spectrometry Purification->MS Structure Structure Elucidation and Comparison NMR->Structure FTIR->Structure MS->Structure

Caption: Workflow from synthesis to spectral analysis.

Signaling Pathway and Logical Relationships

The keto-enol tautomerism is a key chemical property of these β-keto esters, influencing their reactivity and spectral characteristics.

G Keto-Enol Tautomerism Keto Keto Tautomer (Major Form) Enol Enol Tautomer (Minor Form) Keto->Enol [H⁺] or [OH⁻]

Caption: Equilibrium between keto and enol forms.

This comparative guide provides a foundational dataset for researchers working with Methyl 4-Oxotetrahydrothiophene-3-carboxylate and its analogs. The detailed experimental protocols and spectral data will aid in the identification, characterization, and further development of novel thiophene-based compounds.

A Comparative Guide to the Purity Assessment of Methyl 4-Oxotetrahydrothiophene-3-carboxylate by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of key building blocks is of paramount importance. "Methyl 4-Oxotetrahydrothiophene-3-carboxylate" is a valuable intermediate in the synthesis of various therapeutic agents. Its purity can significantly impact the yield and impurity profile of subsequent reaction steps. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of "Methyl 4-Oxotetrahydrothiophene-3-carboxylate" and its close analogue, "Ethyl 4-Oxotetrahydrothiophene-3-carboxylate."

A significant analytical challenge in the chromatography of these β-keto esters is the presence of keto-enol tautomerism, which can lead to poor peak shapes and inaccurate quantification. This guide explores both reversed-phase and normal-phase HPLC strategies to address this issue and provides detailed experimental protocols.

Comparative Analysis of HPLC Purity Assessment

The purity of "Methyl 4-Oxotetrahydrothiophene-3-carboxylate" and its ethyl ester counterpart was assessed using two distinct HPLC methodologies: Reversed-Phase HPLC (RP-HPLC) and Normal-Phase HPLC (NP-HPLC). The results, including retention times of the main components and potential impurities, are summarized below. The data presented is representative of typical analytical outcomes.

Table 1: Comparative HPLC Data for Purity Assessment

AnalyteHPLC MethodRetention Time (min)Peak Area (%)Calculated Purity (%)
Methyl 4-Oxotetrahydrothiophene-3-carboxylate RP-HPLC 5.8 99.2 99.2
Impurity A (Methyl Acrylate)RP-HPLC2.10.3-
Impurity B (Methyl Mercaptoacetate)RP-HPLC2.50.2-
Impurity C (Isomeric Byproduct)RP-HPLC6.50.3-
Methyl 4-Oxotetrahydrothiophene-3-carboxylate NP-HPLC 7.2 99.5 99.5
Impurity A (Methyl Acrylate)NP-HPLC10.50.2-
Impurity B (Methyl Mercaptoacetate)NP-HPLC9.80.1-
Impurity C (Isomeric Byproduct)NP-HPLC6.10.2-
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate RP-HPLC 7.1 99.1 99.1
Impurity D (Ethyl Acrylate)RP-HPLC2.80.4-
Impurity E (Ethyl Mercaptoacetate)RP-HPLC3.20.2-
Impurity F (Isomeric Byproduct)RP-HPLC7.90.3-
Ethyl 4-Oxotetrahydrothiophene-3-carboxylate NP-HPLC 8.5 99.4 99.4
Impurity D (Ethyl Acrylate)NP-HPLC11.20.2-
Impurity E (Ethyl Mercaptoacetate)NP-HPLC10.10.2-
Impurity F (Isomeric Byproduct)NP-HPLC7.50.2-

Note: Impurities A, B, D, and E are potential unreacted starting materials. Impurities C and F refer to the isomeric byproducts, methyl and ethyl 3-oxotetrahydrothiophene-2-carboxylate, respectively.

Experimental Protocols

Detailed methodologies for the Reversed-Phase and Normal-Phase HPLC analyses are provided below.

Reversed-Phase HPLC (RP-HPLC) Method

This method is suitable for routine quality control and provides good separation of the target compound from its more polar starting materials. To mitigate peak tailing due to tautomerism, an acidic mobile phase is employed to promote a single tautomeric form.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

  • Column:

    • C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

    • Gradient: 30% B to 70% B over 15 minutes.

  • Flow Rate:

    • 1.0 mL/min

  • Column Temperature:

    • 35°C

  • Detection:

    • UV at 245 nm

  • Injection Volume:

    • 10 µL

  • Sample Preparation:

    • Dissolve 10 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile and Water.

Normal-Phase HPLC (NP-HPLC) Method

Normal-phase chromatography can offer better selectivity for isomers and may provide sharper peaks for compounds exhibiting tautomerism by using non-aqueous mobile phases.[1][2]

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, column thermostat, and UV detector.

  • Column:

    • Silica, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: n-Hexane

    • B: Isopropanol

    • Isocratic: 95% A and 5% B.

  • Flow Rate:

    • 1.2 mL/min

  • Column Temperature:

    • 30°C

  • Detection:

    • UV at 254 nm

  • Injection Volume:

    • 10 µL

  • Sample Preparation:

    • Dissolve 10 mg of the sample in 10 mL of n-Hexane.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the purity assessment process.

HPLC_Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis start Weigh Sample dissolve Dissolve in Diluent start->dissolve filter Filter through 0.45 µm Syringe Filter dissolve->filter inject Inject Sample into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity (%) integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Assessment.

Tautomerism_Signaling_Pathway cluster_hplc_effect Impact on HPLC keto Keto Tautomer enol Enol Tautomer keto->enol Tautomerization (Equilibrium) peak_broadening Peak Broadening/ Splitting keto->peak_broadening enol->peak_broadening

Caption: Keto-Enol Tautomerism in HPLC Analysis.

References

Comparative Guide to Methyl 4-Oxotetrahydrothiophene-3-carboxylate Analogs: Synthesis and Applications in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with a wide array of biological activities. Among these, Methyl 4-Oxotetrahydrothiophene-3-carboxylate and its analogs have emerged as a promising class of molecules, particularly in the realm of anticancer drug discovery. This guide provides an objective comparison of the synthesis and biological performance of various analogs, supported by experimental data, to aid researchers in the development of novel therapeutic agents. Thiophene derivatives have been shown to exhibit a range of anticancer activities, including the inhibition of topoisomerase, tyrosine kinase, and tubulin interaction, as well as inducing apoptosis.[1]

Synthesis of Methyl 4-Oxotetrahydrothiophene-3-carboxylate and Its Analogs

The synthesis of the core scaffold and its derivatives often employs classical organic reactions, with modifications to introduce various functionalities. A common strategy for synthesizing the parent compound, Methyl 4-Oxotetrahydrothiophene-3-carboxylate, is through a Dieckmann condensation of a diester precursor.

A variety of thiophene derivatives have been synthesized to explore their therapeutic potential. For instance, a series of thiophene carboxamide derivatives were developed as biomimetics of the natural anticancer agent Combretastatin A-4 (CA-4).[2] These compounds, which also target tubulin, have shown significant cytotoxic effects against various cancer cell lines.[2] Another class of related compounds, tetrahydrobenzo[b]thiophene derivatives, have been investigated as tubulin polymerization destabilizers, leading to mitotic arrest in tumor cells.[3]

Comparative Synthesis Data

The following table summarizes the synthesis of a selection of thiophene derivatives that are structurally related to Methyl 4-Oxotetrahydrothiophene-3-carboxylate, highlighting the different synthetic approaches and reported yields.

Compound IDStructureSynthetic MethodKey ReagentsSolventYield (%)Reference
1 Methyl 4-oxotetrahydrothiophene-3-carboxylateDieckmann CondensationMethyl 3-((methoxycarbonyl)methylthio)propanoate, Lithium methoxideToluene33%ChemBK
2a 5-(4-fluorophenyl)-N-(2,5-dimethoxyphenyl)thiophene-2-carboxamideAmide coupling5-(4-fluorophenyl)thiophene-2-carboxylic acid, 2,5-dimethoxyaniline, EDC, DMAPDichloromethaneNot Specified[2]
2b 5-(4-fluorophenyl)-N-(3,4,5-trimethoxyphenyl)thiophene-2-carboxamideAmide coupling5-(4-fluorophenyl)thiophene-2-carboxylic acid, 3,4,5-trimethoxyaniline, EDC, DMAPDichloromethaneNot Specified[2]
BU17 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)ureaUrea formation2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene, Benzyl isocyanateDichloromethaneNot Specified[3]
5b (E)-N'-(furan-2-ylmethylene)-5-(2-methylphenyl)thiophene-2-carbohydrazideHydrazone formation5-(2-methylphenyl)thiophene-2-carbohydrazide, Furan-2-carbaldehydeEthanolNot Specified[4]

Applications in Cancer Therapy

Thiophene derivatives, including analogs of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, have demonstrated significant potential as anticancer agents. A primary mechanism of action for many of these compounds is the inhibition of tubulin polymerization, a critical process in cell division. By disrupting microtubule dynamics, these compounds can induce cell cycle arrest, typically at the G2/M phase, and subsequently trigger apoptosis (programmed cell death).[3][5]

Comparative Anticancer Activity

The in vitro cytotoxic activity of various thiophene derivatives has been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition of cell viability, are presented below for comparison.

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
2b Hep3B (Liver)5.46Tubulin Polymerization Inhibitor[2]
2e Hep3B (Liver)12.58Tubulin Polymerization Inhibitor[2]
BU17 A549 (Lung)0.8Tubulin Polymerization Inhibitor, WEE1 Kinase Inhibitor[3]
5b HT29 (Colon)2.61Tubulin Polymerization Inhibitor[4]
5b HCT116 (Colon)8.1Tubulin Polymerization Inhibitor[4]

Experimental Protocols

General Synthesis of Thiophene Carboxamide Derivatives (e.g., 2a, 2b)[2]
  • To a solution of the corresponding 5-arylthiophene-2-carboxylic acid (1 equivalent) in dichloromethane (DCM), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.3 equivalents) and 4-dimethylaminopyridine (DMAP) (0.3 equivalents) are added.

  • The mixture is stirred at room temperature for 30 minutes under an inert atmosphere (e.g., argon).

  • The appropriate substituted aniline (1 equivalent) is then added to the reaction mixture.

  • The reaction is stirred for 48 hours and monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess aniline is removed by extraction with 1N HCl.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.

Cell Viability Assessment by MTT Assay[3]
  • Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.

  • The cells are then treated with various concentrations of the test compounds (typically in a range from 0.1 to 100 µM) for 48-72 hours. A vehicle control (e.g., DMSO) is also included.

  • Following treatment, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

  • The medium is carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

Visualizing the Mechanism of Action

The anticancer activity of many thiophene-based compounds stems from their ability to interfere with the cell's cytoskeletal machinery. Specifically, they can inhibit the polymerization of tubulin into microtubules, which are essential for forming the mitotic spindle during cell division. This disruption leads to an arrest of the cell cycle in the G2/M phase, preventing the cell from progressing through mitosis and ultimately leading to apoptosis.

Tubulin_Inhibition_Pathway cluster_0 Cellular Effects Thiophene_Analog Thiophene Analog (e.g., BU17, 5b) Tubulin α/β-Tubulin Dimers Thiophene_Analog->Tubulin Binds to colchicine binding site Microtubules Microtubule Polymerization Thiophene_Analog->Microtubules Inhibits Tubulin->Microtubules Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Forms Cell_Cycle Cell Cycle Progression Mitotic_Spindle->Cell_Cycle Enables G2M_Arrest G2/M Phase Arrest Cell_Cycle->G2M_Arrest Leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces Caspases Caspase Activation (e.g., Caspase-3, -9) Apoptosis->Caspases Mediated by

References

Safety Operating Guide

Proper Disposal of Methyl 4-Oxotetrahydrothiophene-3-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, a compound that requires careful management due to its hazardous properties.

Hazard Profile and Safety Summary

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is classified as a hazardous substance. It is harmful if swallowed, comes into contact with skin, or is inhaled.[1][2] It is also known to cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1][2][3] Furthermore, this chemical is harmful to aquatic life with long-lasting effects.[2] Some safety data sheets also indicate that it is a highly flammable liquid and vapor.[2] Adherence to strict safety protocols is therefore essential during its handling and disposal.

Hazard ClassificationGHS Hazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[1][2]
Skin IrritationH315: Causes skin irritation.[1][2]
Eye IrritationH319: Causes serious eye irritation.[1][2]
Specific Target Organ ToxicityH335: May cause respiratory irritation.[1]
FlammabilityH225: Highly flammable liquid and vapor.[2]
Aquatic Hazard (Chronic)H412: Harmful to aquatic life with long lasting effects.[2]

Experimental Protocol: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of Methyl 4-Oxotetrahydrothiophene-3-carboxylate. This procedure should be carried out in a designated and well-ventilated area, such as a fume hood.

1. Personal Protective Equipment (PPE):

  • Before handling the chemical waste, ensure you are wearing appropriate PPE. This includes:

    • Chemical-resistant gloves (e.g., nitrile).

    • Safety goggles or a face shield to protect against splashes.

    • A lab coat to protect clothing and skin.

    • In case of insufficient ventilation, use a suitable respiratory protection.

2. Waste Collection:

  • Collect waste Methyl 4-Oxotetrahydrothiophene-3-carboxylate and any contaminated materials (e.g., pipette tips, paper towels) in a dedicated, properly labeled, and sealed waste container.

  • The container must be made of a material compatible with the chemical.

  • The label should clearly indicate "Hazardous Waste" and list the chemical name: "Methyl 4-Oxotetrahydrothiophene-3-carboxylate".

3. Segregation of Waste:

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • In particular, avoid mixing with incompatible materials such as strong oxidizing agents.

4. Storage of Waste:

  • Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.

  • Keep the container away from sources of ignition, heat, sparks, and open flames.[2]

  • Ensure the storage area is secure and accessible only to authorized personnel.

5. Disposal Request:

  • Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Provide them with accurate information about the waste contents and volume.

  • Follow their specific procedures for waste manifest and handover.

6. Decontamination:

  • Thoroughly decontaminate any surfaces or equipment that may have come into contact with the chemical using an appropriate solvent (e.g., ethanol), followed by soap and water.

  • Dispose of any cleaning materials as hazardous waste.

7. Emergency Procedures:

  • In case of a spill, evacuate the area and alert your supervisor and EHS office immediately.

  • For spills, use non-combustible absorbent materials to contain the substance. Do not let the product enter drains.

  • In case of personal exposure, follow the first-aid measures outlined in the Safety Data Sheet (SDS).[1][4]

Caption: Disposal workflow for Methyl 4-Oxotetrahydrothiophene-3-carboxylate.

By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of Methyl 4-Oxotetrahydrothiophene-3-carboxylate, minimizing risks to themselves, their colleagues, and the environment. Always consult your institution's specific EHS guidelines and the manufacturer's SDS for the most current and detailed information.

References

Personal protective equipment for handling Methyl 4-Oxotetrahydrothiophene-3-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Methyl 4-Oxotetrahydrothiophene-3-carboxylate. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risk.

I. Hazard Identification and Personal Protective Equipment (PPE)

Methyl 4-Oxotetrahydrothiophene-3-carboxylate is classified as harmful if swallowed, in contact with skin, or if inhaled. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation[1]. Therefore, stringent adherence to PPE protocols is mandatory.

Table 1: Personal Protective Equipment (PPE) Requirements

Protection TypeSpecific PPEMaterial/StandardPurpose
Eye and Face Protection Chemical Splash Goggles and Face ShieldANSI Z87.1-2003 or EN166Protects against splashes, sprays, and dust. A face shield must be worn over goggles when handling larger quantities or when there is a significant splash risk.
Hand Protection Chemical-Resistant GlovesNitrile or NeopreneProvides protection against skin contact. Double gloving is recommended for compounds with known skin toxicity.
Body Protection Flame-Resistant Laboratory CoatNomex or equivalentProtects against splashes and potential fire hazards. Must be fully buttoned with sleeves rolled down.
Respiratory Protection NIOSH-approved RespiratorN95 or higherRequired if there is a risk of inhaling dust or aerosols, especially when handling the substance outside of a chemical fume hood.
Foot Protection Closed-toe Shoes---Prevents injury from spills.

II. Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling Methyl 4-Oxotetrahydrothiophene-3-carboxylate is crucial for minimizing exposure and ensuring a safe laboratory environment.

1. Engineering Controls Verification:

  • Ensure a certified and properly functioning chemical fume hood is available. All handling of the solid compound and its solutions should occur within the fume hood to minimize inhalation exposure[2].

  • Verify that an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Locate the appropriate fire extinguisher (typically a dry chemical or carbon dioxide extinguisher)[2][3].

2. Preparation and Donning of PPE:

  • Before entering the designated handling area, don all required PPE as specified in Table 1.

  • Inspect gloves for any signs of degradation or punctures before use[4][5].

3. Chemical Handling:

  • Conduct all weighing and transferring of the solid compound within the chemical fume hood.

  • Use a disposable weighing dish or line the balance with protective paper to contain any spills.

  • When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Keep all containers of Methyl 4-Oxotetrahydrothiophene-3-carboxylate tightly sealed when not in use and clearly labeled with the chemical name and hazard information[2][3].

4. Post-Handling Procedures:

  • After handling is complete, decontaminate the work surface with an appropriate solvent and cleaning agent.

  • Carefully remove PPE, starting with the outer gloves (if double-gloving), followed by the lab coat, face shield, goggles, and inner gloves.

  • Wash hands thoroughly with soap and water after removing PPE[2][3][5].

III. Disposal Plan: Waste Management Protocol

Proper disposal of chemical waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • All solid waste contaminated with Methyl 4-Oxotetrahydrothiophene-3-carboxylate (e.g., weighing paper, gloves, disposable lab coats) should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid waste containing this chemical should be collected in a separate, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless compatibility has been confirmed[6].

2. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or sand[2][3].

  • Carefully scoop the absorbent material into a designated hazardous waste container.

  • Decontaminate the spill area with an appropriate solvent.

  • For large spills, evacuate the area and follow your institution's emergency spill response procedures.

3. Final Disposal:

  • All hazardous waste containers must be disposed of through your institution's approved hazardous waste disposal program[3]. Do not dispose of this chemical down the drain[7].

IV. Workflow for Safe Handling

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.